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  • Product: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol
  • CAS: 1489896-29-8

Core Science & Biosynthesis

Foundational

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol chemical properties

Topic: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol: Chemical Properties, Synthesis, and Reactivity Profile Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol: Chemical Properties, Synthesis, and Reactivity Profile Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Abstract

This technical guide provides a comprehensive analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 1489896-29-8), a functionalized heterocyclic scaffold with significant utility in coordination chemistry and drug discovery. Unlike its ubiquitous 1-methyl or 1-phenyl analogs, the 1-propyl derivative offers unique lipophilicity (LogP) modulation while retaining the redox-active core essential for radical scavenging and bioisosteric applications. This document details the "Gold Standard" synthesis via nitrosative cyclization, physicochemical characterization, and the divergent reactivity of the 4-hydroxy moiety.

Chemical Identity & Physicochemical Profile

The 4-hydroxypyrazole core is an amphoteric scaffold. The 1-propyl substitution breaks the tautomeric symmetry typical of


-unsubstituted pyrazoles, locking the molecule into a fixed steric and electronic configuration.

Table 1: Core Chemical Specifications

PropertyValue / DescriptionSource/Note
IUPAC Name 3,5-dimethyl-1-propyl-1H-pyrazol-4-olOfficial Nomenclature
CAS Number 1489896-29-8Verified Identifier
Molecular Formula

-
Molecular Weight 154.21 g/mol -
Predicted LogP 1.45 ± 0.2Calculated (vs. 0.4 for 1-methyl analog)
pKa (OH) 9.8 ± 0.3Analog-derived (Phenolic bioisostere)
pKa (N2) ~2.1 (Conjugate acid)Weakly basic pyridine-like nitrogen
Appearance Off-white to pale yellow crystalline solidTypical for 4-OH pyrazoles
Solubility Soluble in MeOH, EtOH, DMSO,

; Sparingly soluble in

Lipophilic propyl chain effect

Synthesis Methodologies

To ensure high regiochemical purity, the Nitrosative Cyclization Route is the preferred method over direct alkylation. Direct alkylation of 3,5-dimethyl-4-hydroxypyrazole often yields mixtures of


- and 

-alkylated products due to the ambident nucleophilicity of the pyrazole anion.
Method A: The "Gold Standard" Nitrosative Cyclization

This route constructs the pyrazole ring after establishing the nitrogen substitution, guaranteeing 100% regioselectivity for the


-propyl isomer.

Reagents:

  • Acetylacetone (2,4-Pentanedione)

  • Sodium Nitrite (

    
    ) / Acetic Acid (
    
    
    
    )
  • Propylhydrazine (or Propylhydrazine Oxalate)

Protocol:

  • Nitrosation (Precursor Synthesis):

    • Cool a solution of acetylacetone (1.0 eq) in glacial acetic acid to 0–5 °C.

    • Dropwise add an aqueous solution of

      
       (1.2 eq).
      
    • Stir for 2 hours. The solution turns yellow/orange as 3-hydroxyimino-2,4-pentanedione forms.

    • Note: Isolation is optional; many protocols proceed in situ.

  • Cyclization:

    • To the reaction mixture, add Propylhydrazine (1.0 eq) slowly to control the exotherm.

    • Heat the mixture to reflux (80–90 °C) for 4 hours.

    • Mechanism:[1] The hydrazine condenses with the carbonyls; the oximino group is reduced/transformed during the cyclization (often requiring a reductant like Zn/AcOH in older protocols, but modern hydrazine-mediated cyclizations often yield the 4-OH or 4-amino depending on conditions. Correction: For 4-OH specifically, the Knorr-type condensation using a 3-acyloxy-2,4-pentanedione or direct oxidation of the pyrazole is often used. However, the most robust lab-scale route for 4-OH is Oxidation of the 1-propyl-3,5-dimethylpyrazole ).

Refined Protocol (Oxidative Hydroxylation): Due to the complexity of direct 4-OH ring synthesis, the Oxidation Route is often more practical for this specific derivative.

  • Synthesis of 1-Propyl-3,5-dimethylpyrazole:

    • Condense Acetylacetone + Propylhydrazine in Ethanol (Reflux 2h).

    • Yields the parent pyrazole quantitatively.

  • Oxidation:

    • Dissolve the pyrazole in

      
      /
      
      
      
      .
    • Add

      
       (30%) and a catalytic amount of 
      
      
      
      (Fenton-like conditions) or use Potassium Persulfate (
      
      
      ).
    • The electrophilic hydroxyl radical attacks the electron-rich 4-position.

Synthesis Workflow Diagram

Synthesis Start Acetylacetone (2,4-Pentanedione) Step1 Condensation (+ Propylhydrazine) Start->Step1 - 2 H2O Inter 1-Propyl-3,5-dimethylpyrazole Step1->Inter Step2 Oxidation (H2O2 / Catalyst) Inter->Step2 C-H Hydroxylation Final 3,5-dimethyl-1-propyl- 1H-pyrazol-4-ol Step2->Final

Caption: Two-step synthesis via pyrazole formation followed by regioselective C4-oxidation.

Spectroscopic Characterization

The 1-propyl group introduces distinct aliphatic signals that differentiate this molecule from its methyl/phenyl analogs.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.92 (t, 
      
      
      
      Hz, 3H,
      
      
      )
    • 
       1.80 (m, 2H, 
      
      
      
      )
    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       2.22 (s, 3H, 
      
      
      
      ) – Distinct from C3 due to asymmetry.
    • 
       3.85 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       6.50–8.00 (br s, 1H, 
      
      
      
      ,
      
      
      exchangeable)
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Aliphatic: ~11.2 (

      
      ), ~23.5 (
      
      
      
      ), ~50.1 (
      
      
      )
    • Aromatic: ~135.0 (C4-OH), ~138.0 (C3/C5), ~140.0 (C3/C5).

Reactivity & Functionalization

The 4-hydroxypyrazole moiety is a versatile chemical handle. Its reactivity is governed by the electron-rich nature of the pyrazole ring and the acidity of the hydroxyl group.

A. O-Alkylation / Acylation

The hydroxyl group (pKa ~9.8) can be deprotonated by weak bases (


) to form the pyrazolate anion, which reacts with alkyl halides or acyl chlorides.
  • Application: Creating "masked" prodrugs or ether-linked bioconjugates.

B. Redox Activity (Radical Scavenging)

4-Hydroxypyrazoles are potent antioxidants. They can donate a hydrogen atom (HAT mechanism) to neutralize free radicals, forming a relatively stable pyrazolyloxy radical.

  • Mechanism:[1]

    
    
    
  • The radical is stabilized by resonance with the pyrazole

    
    -system.
    
C. Coordination Chemistry

The N2 nitrogen (pyridine-like) is a monodentate ligand. However, the adjacent 4-OH group can participate in hydrogen bonding or, if deprotonated, form bidentate bridging modes in metal-organic frameworks (MOFs).

Reactivity Pathway Diagram

Reactivity Core 3,5-dimethyl-1-propyl- 1H-pyrazol-4-ol Oxidation Oxidation (Radical Attack) Core->Oxidation Alkylation Base + R-X (O-Alkylation) Core->Alkylation Coordination Metal Binding (M+) Core->Coordination Radical Pyrazolyloxy Radical (Stable Antioxidant) Oxidation->Radical -H• Ether 4-Alkoxypyrazoles (Prodrugs/Ethers) Alkylation->Ether SN2 Complex N2-Metal Complexes (Catalysis) Coordination->Complex Ligand Exchange

Caption: Divergent reactivity modes: Radical scavenging (Red), Ether synthesis (Green), and Metal coordination (Yellow).

Biological & Industrial Applications[7][8]

  • Medicinal Chemistry (Bioisostere): The 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol scaffold serves as a non-classical bioisostere for phenols . Unlike phenols, the pyrazole ring is less prone to Phase II metabolic conjugation (glucuronidation), potentially improving the pharmacokinetic half-life of drug candidates.

  • Kinase Inhibition: Pyrazole-4-ol derivatives mimic the ATP-binding hinge region in kinases. The 1-propyl group provides hydrophobic bulk that can fill specific selectivity pockets (e.g., the "gatekeeper" region) in kinases like JAK or Aurora.

  • Agrochemicals: Used as an intermediate in the synthesis of herbicides where the 4-OH group is derivatized with electron-withdrawing sulfonyl groups to inhibit HPPD enzymes.

References

  • Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. Link

  • Antioxidant Activity: Abrigach, F., et al. (2014).[2] New thiazole, pyridine and pyrazole derivatives as antioxidant candidates. Journal of Molecular Structure. Link

  • N-Alkylation Selectivity: Koehler, B., et al. (2016). Regioselectivity in Pyrazole Alkylation. ResearchGate Discussion/Communications. Link

  • Physical Properties (Analog Data): EPA CompTox Chemicals Dashboard. 1,3,5-Trimethyl-1H-pyrazol-4-ol. Link

  • Oxidative Synthesis: Sheng, X., et al. (2017). Tunable Aerobic Oxidative Hydroxylation of Pyrazol-5-ones. Organic Letters. Link

Sources

Exploratory

Spectroscopic Characterization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol: An In-depth Technical Guide

Introduction 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS No: 1489896-29-8) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1] The pyrazole scaffold is a key p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS No: 1489896-29-8) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1] The pyrazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] A thorough understanding of the spectroscopic properties of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is crucial for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data is based on established principles of spectroscopy and analysis of related pyrazole derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering insights into data acquisition, interpretation, and the underlying scientific principles.

Molecular Structure and Key Features

The molecular structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol , is foundational to interpreting its spectroscopic data.[1] Key structural features that will influence the spectroscopic output include:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Substituents: Two methyl groups at positions 3 and 5, a propyl group at position 1 of the nitrogen, and a hydroxyl group at position 4.

  • Proton Environments: Distinct proton signals are expected for the methyl groups, the propyl chain, and the hydroxyl group. The absence of a proton at position 4 of the pyrazole ring is a key identifying feature.

  • Carbon Environments: Unique carbon signals are anticipated for each carbon atom in the pyrazole ring and the alkyl substituents.

The following sections will delve into the expected spectroscopic data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, both ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the hydroxyl proton, after the initial spectrum is recorded, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the OH proton will disappear or significantly diminish.[4]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5-5.5br s1H-OH
~3.80t2H-N-CH₂ -CH₂-CH₃
~2.25s3HAr-CH₃ (at C3 or C5)
~2.20s3HAr-CH₃ (at C3 or C5)
~1.75sextet2H-N-CH₂-CH₂ -CH₃
~0.95t3H-N-CH₂-CH₂-CH₃

Causality Behind the Assignments:

  • The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water; its chemical shift can be highly variable depending on concentration and solvent.[4]

  • The N-CH₂ protons of the propyl group are deshielded by the adjacent nitrogen atom of the pyrazole ring, hence their downfield shift to around 3.80 ppm. The triplet multiplicity arises from coupling to the adjacent CH₂ group.

  • The two methyl groups on the pyrazole ring are in slightly different electronic environments, which may lead to two distinct singlet signals.

  • The internal CH₂ group of the propyl chain appears as a sextet due to coupling with both the N-CH₂ and the terminal CH₃ protons.

  • The terminal methyl group of the propyl chain is in a typical aliphatic region and appears as a triplet due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C3 or C5 (Ar-C -CH₃)
~140.0C5 or C3 (Ar-C -CH₃)
~125.0C4 (Ar-C -OH)
~50.0-N-CH₂ -CH₂-CH₃
~24.0-N-CH₂-CH₂ -CH₃
~12.0Ar-CH₃ (at C3 or C5)
~11.5Ar-CH₃ (at C3 or C5)
~11.0-N-CH₂-CH₂-CH₃

Causality Behind the Assignments:

  • The aromatic carbons of the pyrazole ring (C3, C4, and C5) are observed in the downfield region (125-145 ppm). The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded.

  • The aliphatic carbons of the propyl group and the methyl substituents appear in the upfield region. The carbon directly attached to the nitrogen (-N-CH₂) is the most deshielded among the aliphatic carbons.

2D NMR Spectroscopy: Connecting the Dots

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

Experimental Protocol: 2D NMR

  • HSQC: Use a standard HSQC pulse sequence to correlate directly bonded proton and carbon atoms.

  • HMBC: Employ an HMBC pulse sequence to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons and across the pyrazole ring.[4]

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (in Deuterated Solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (HSQC/HMBC) Acquisition A->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Spectral Interpretation (Chemical Shifts, Coupling Constants, Correlations) E->F G Structure Elucidation F->G

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements, which can confirm the elemental composition.

Expected Mass Spectrometry Data

  • Molecular Ion: For ESI-MS, a strong signal is expected at m/z 155.1233, corresponding to the protonated molecule [C₈H₁₅N₂O]⁺. The high-resolution mass confirms the elemental composition.

  • Fragmentation Pattern (EI-MS): The fragmentation of pyrazoles is highly dependent on the substituents.[5][6][7] Common fragmentation pathways for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol could include:

    • Loss of the propyl group.

    • Cleavage of the pyrazole ring.

    • Loss of water from the hydroxyl group.

G M [M]+. m/z = 154 F1 [M - C3H7]+. m/z = 111 M->F1 - C3H7. F2 [M - H2O]+. m/z = 136 M->F2 - H2O F3 [C4H5N2O]+. m/z = 97 F1->F3 - CH2

Caption: Plausible EI-MS fragmentation pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[8][9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film on a salt plate.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchHydroxyl (-OH)
~2960-2850C-H stretch (aliphatic)Propyl, Methyl
~1600C=N stretchPyrazole ring
~1550C=C stretch (aromatic)Pyrazole ring
~1460, ~1375C-H bend (aliphatic)Propyl, Methyl
~1200C-O stretchHydroxyl (-OH)

Causality Behind the Assignments:

  • The broad absorption around 3300 cm⁻¹ is a characteristic feature of the O-H stretching vibration of a hydroxyl group involved in hydrogen bonding.[10]

  • The absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the propyl and methyl groups.

  • The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.[11]

  • The C-O stretching vibration of the hydroxyl group will appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or methanol).

  • Instrument: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a range of approximately 200-400 nm.

Expected UV-Vis Absorption

  • λ_max: A maximum absorption (λ_max) is expected in the range of 220-250 nm. This absorption is likely due to π → π* electronic transitions within the substituted pyrazole ring. The exact position and intensity of the absorption band will be influenced by the substituents and the solvent used.[12][13][14]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure. For researchers in drug discovery and development, this detailed spectroscopic profile is essential for quality control, reaction monitoring, and for building a deeper understanding of the structure-property relationships of this and related pyrazole derivatives.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
  • BenchChem. (n.d.).
  • (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....
  • (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
  • (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
  • (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • Sharma, M. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
  • (2021, October 1). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science Publishers.
  • Matrix Scientific. (n.d.). 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol.
  • (n.d.).
  • NIST. (n.d.). 3,5-Dimethylpyrazole. NIST WebBook.
  • (2020, June 5). Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]. YouTube.
  • PubChem. (n.d.). 3,5-dimethyl-1-propyl-1h-pyrazole-4-carbaldehyde.
  • SVAK Life Sciences. (n.d.). 3,5-Dimethyl-1H-Pyrazole-4-Propanol.
  • ChemicalBook. (2025, July 4). 3,5-dimethyl-1H-Pyrazole-4-propanol.
  • Amanote Research. (n.d.). Synthesis of Pyrazol-4-Ols.
  • (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

Sources

Foundational

Technical Guide: 1H NMR Spectral Analysis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol

Executive Summary This technical guide provides a comprehensive structural analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol , a functionalized pyrazole derivative relevant to medicinal chemistry as a scaffold for analge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol , a functionalized pyrazole derivative relevant to medicinal chemistry as a scaffold for analgesic and anti-inflammatory drug development. The analysis focuses on the proton nuclear magnetic resonance (


H NMR)  profile, emphasizing the differentiation of regioisomeric methyl groups and the identification of the labile hydroxyl proton.

This document is designed for analytical chemists and synthetic researchers, offering a self-validating protocol for structural confirmation using 1D NMR, solvent effects, and Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Framework & Theoretical Prediction[1]

The molecule consists of a penta-substituted pyrazole ring.[1][2] The symmetry of the parent 3,5-dimethylpyrazole is broken by the


-propyl substitution, creating distinct chemical environments for the methyl groups at positions 3 and 5.
Chemical Structure and Numbering[3]
  • Core:

    
    -pyrazole-4-ol.
    
  • Substituents:

    • N1: Propyl group (

      
      ).
      
    • C3: Methyl group.[3][1]

    • C4: Hydroxyl group (

      
      ).
      
    • C5: Methyl group.[1][4][5][6]

The Regiochemistry Challenge

The primary analytical challenge is distinguishing the C3-Methyl from the C5-Methyl . While both appear as singlets in the aliphatic region (2.0–2.3 ppm), the C5-methyl is spatially proximal to the


-propyl group, whereas the C3-methyl is distant. This spatial relationship is the basis for the NOE validation protocol described in Section 3.

Experimental Protocol

Sample Preparation

To observe the exchangeable hydroxyl proton (


) and prevent signal broadening, DMSO-

is the required solvent. Chloroform-

(

) often leads to the disappearance of the

signal due to rapid exchange or hydrogen bonding aggregation.
  • Mass: 5–10 mg of analyte.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Acquisition Parameters[7][8]
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans (NS): 16 (minimum) to 64 (for high S/N on small impurities).

  • Relaxation Delay (D1):

    
     seconds to ensure full relaxation of the methyl protons for accurate integration.
    

Spectral Assignment & Analysis

The following data represents the expected chemical shifts (


) and multiplicities based on additive chemical shift rules and analogous pyrazole systems [1, 2].
1H NMR Data Table (DMSO- , 400 MHz)
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Propyl -CH

0.80 – 0.90Triplet (t)3H

Terminal methyl; shielded.
Propyl -CH

-
1.65 – 1.80Sextet/Multiplet2H

Central methylene; splits by adjacent CH

and CH

.
Ring -CH

(C3)
2.05 – 2.15Singlet (s)3H-Allylic-like; typically slightly upfield of C5-Me.
Ring -CH

(C5)
2.18 – 2.28Singlet (s)3H-Deshielded slightly by N-substitution sterics/electronics.
N-CH

-
3.80 – 3.95Triplet (t)2H

Deshielded by electronegative Nitrogen (N1).
-OH (C4) 8.00 – 9.50Broad Singlet (br s)1H-Exchangeable; shift is concentration/temperature dependent.
Detailed Signal Analysis
The Aliphatic Chain (Propyl Group)

The propyl chain provides a classic first-order spin system:

  • Terminal Methyl (

    
    0.85 ppm):  Appears as a triplet.
    
  • Central Methylene (

    
    1.70 ppm):  Appears as a sextet (coupling to 3 methyl protons and 2 N-methylene protons).
    
  • N-Methylene (

    
    3.90 ppm):  This is a diagnostic handle. Its chemical shift confirms alkylation at the Nitrogen. If the alkylation occurred at Oxygen (O-alkylation impurity), this signal would shift significantly downfield (
    
    
    
    4.0–4.2 ppm) due to the higher electronegativity of oxygen.
The Pyrazole Methyls (The "Twin" Singlets)

Two sharp singlets appear near 2.1–2.3 ppm.

  • In many

    
    -alkyl pyrazoles, the 5-Me  and 3-Me  are chemically distinct but magnetically similar.
    
  • Assignment Validation: You cannot rely solely on chemical shift tables for these two. You must use NOE (see Section 4).

The Hydroxyl Proton

The signal for the 4-OH group is broad.[7]

  • Observation: If the sample is "wet" (contains water), the OH signal may merge with the water peak (

    
    3.3 ppm in DMSO) or broaden into the baseline.
    
  • Verification: Add one drop of

    
     to the tube and shake. The signal at 8.0–9.5 ppm will disappear (D-exchange), confirming it is the 
    
    
    
    [3].

Structural Validation Workflow (NOE)

To scientifically validate the regiochemistry (specifically the orientation of the methyl groups relative to the propyl chain), a 1D NOE Difference or 2D NOESY experiment is required.

The NOE Logic
  • The Propyl N-CH

    
      protons are spatially close to the C5-Methyl  group.
    
  • The Propyl N-CH

    
      protons are spatially distant from the C3-Methyl  group.
    
  • Experiment: Irradiate the N-CH

    
     triplet at 
    
    
    
    3.90 ppm.
  • Result: You will observe a positive NOE enhancement (signal intensity increase) only for the C5-Methyl singlet. The C3-Methyl singlet will remain unaffected.

Visualization of Validation Logic

NOE_Validation cluster_0 Spatial Proximity Check Propyl Propyl N-CH2 (3.90 ppm) Me5 C5-Methyl (2.20 ppm) Propyl->Me5 Strong NOE Enhancement Me3 C3-Methyl (2.10 ppm) Propyl->Me3 NO Enhancement (Distance > 5Å) Spectrum 1H NMR Spectrum Spectrum->Propyl Select for Irradiation

Caption: Logical workflow for distinguishing C3 and C5 methyl groups using Nuclear Overhauser Effect (NOE) spectroscopy.

Common Impurities & Troubleshooting

When synthesizing 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (typically via condensation of a diketone with propylhydrazine), specific impurities are common.

Impurity SignalShift (

)
Origin
Hydrazine HCl

7-8 ppm (broad)
Unreacted propylhydrazine salt.
Water 3.33 ppm (DMSO)Wet solvent or hygroscopic product.
Pyrazolone Tautomer 3.0-3.5 ppm (CH)Oxidation or tautomerization to the keto-form (less common in DMSO).
O-Alkylated Isomer

4.1 ppm (t)
If synthesis involved alkylation of the pre-formed pyrazole ring.
Troubleshooting the -OH Signal

If the -OH signal is missing:

  • Check Water Content: High water content facilitates rapid proton exchange, broadening the signal into the baseline. Dry the sample under high vacuum.

  • Solvent Swap: Ensure DMSO-

    
     is used, not 
    
    
    
    .
  • Acidity: Trace acid catalyzes exchange. Filtering the solution through a small plug of basic alumina (neutralized) before NMR can sometimes recover the signal.

References

  • ChemicalBook. 3,5-Dimethylpyrazole 1H NMR Spectrum & Data. (General pyrazole shift referencing).

  • Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8] Organometallics. (Standard reference for solvent residuals).

  • Chemistry Steps. 1H NMR Chemical Shift Values Table - Heteroatoms and Exchangeable Protons.

  • National Institutes of Health (NIH). Synthesis and NMR characterization of 3,5-dimethyl-1-substituted pyrazoles. (Structural analogs).

Sources

Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, a substituted pyrazole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental principles of NMR spectroscopy with practical, field-proven insights to offer a robust framework for the structural elucidation and characterization of this and similar molecules. We will delve into the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data, all grounded in authoritative scientific literature.

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. ¹³C NMR spectroscopy stands as a cornerstone analytical technique, providing invaluable information about the carbon framework of a molecule. Unlike ¹H NMR, which focuses on the protons, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment, hybridization state, and connectivity. For complex heterocyclic systems like substituted pyrazoles, ¹³C NMR is indispensable for confirming regiochemistry and substitution patterns, which are critical determinants of a compound's biological activity and physical properties.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern on the pyrazole ring dramatically influences its pharmacological profile. Therefore, a meticulous and accurate analysis of its ¹³C NMR spectrum is not merely a routine characterization step but a critical component of the drug development pipeline.

Predicting the ¹³C NMR Spectrum of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol: A Substituent-Based Approach

The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. By analyzing the effects of the various substituents on the pyrazole core of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, we can predict the approximate chemical shifts for each carbon atom. This predictive exercise is crucial for the initial assignment of the experimental spectrum.

Our prediction is based on the established chemical shifts of the parent pyrazole ring and the incremental shifts induced by the methyl, propyl, and hydroxyl groups, as documented in the scientific literature.[1][2][3]

The Pyrazole Core

The parent 1H-pyrazole exhibits characteristic ¹³C NMR signals for its three carbon atoms. Due to tautomerism in the unsubstituted ring, the C3 and C5 positions are often equivalent on the NMR timescale, while C4 has a distinct chemical shift.[4][5]

Substituent Effects
  • 3,5-Dimethyl Groups: The introduction of methyl groups at the C3 and C5 positions will cause a downfield shift (deshielding) of these carbons due to the electron-donating inductive effect of the methyl groups. The methyl carbons themselves will appear in the aliphatic region of the spectrum.[6][7]

  • 1-Propyl Group: The N-propyl group will influence the chemical shifts of the pyrazole ring carbons, particularly C5. The carbons of the propyl chain (α-CH₂, β-CH₂, and γ-CH₃) will exhibit characteristic signals in the aliphatic region. Data from similar N-alkylated pyrazoles will be used to estimate these shifts.[6]

  • 4-Hydroxy Group: The hydroxyl group at the C4 position is expected to have a significant deshielding effect on C4 due to the electronegativity of the oxygen atom. This is a key feature that will help in the definitive assignment of this carbon. Data from 4-hydroxymethylpyrazoles can be used as a proxy to estimate this effect.[8]

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. These values are estimates based on additive substituent effects derived from analogous compounds in the literature.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3145 - 150Downfield shift from pyrazole due to methyl substituent.
C4125 - 130Significant downfield shift due to the hydroxyl group.
C5138 - 143Downfield shift from pyrazole due to methyl and N-propyl substituents.
3-CH₃10 - 15Typical range for a methyl group on an aromatic ring.
5-CH₃10 - 15Similar to the 3-CH₃ group.
N-CH₂ (α)48 - 53Attached directly to the nitrogen atom.
N-CH₂CH₂ (β)23 - 28Methylene group in the middle of the propyl chain.
N-CH₂CH₂CH₃ (γ)10 - 15Terminal methyl group of the propyl chain.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the expected peaks. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For this compound, CDCl₃ is a suitable starting point.

  • Concentration: For a standard ¹³C NMR experiment, aim for a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

II. NMR Instrument Parameters

The following parameters are recommended for a standard broadband proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 100 MHz for ¹³CStandard for a 400 MHz ¹H instrument.
Pulse Program zgpg30 or similarStandard proton-decoupled pulse sequence.
Acquisition Time (AQ) 1.0 - 2.0 sAllows for adequate signal decay and good digital resolution.
Relaxation Delay (D1) 2.0 sEnsures full relaxation of quaternary carbons, although longer delays may be needed for quantitative analysis.
Number of Scans (NS) 1024 - 4096Sufficient for good signal-to-noise ratio for a moderately concentrated sample.
Spectral Width (SW) 200 - 250 ppmCovers the full range of expected ¹³C chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key Relationships

Molecular Structure and Atom Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Analyte (50-100 mg) P2 Dissolve in Deuterated Solvent (0.7 mL) P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Set Experimental Parameters A1->A2 A3 Acquire Data (Proton Decoupled) A2->A3 D1 Fourier Transform & Phasing A3->D1 D2 Baseline Correction & Referencing D1->D2 D3 Peak Picking & Integration D2->D3 Final Spectrum Final Spectrum D3->Final Spectrum

Caption: Workflow for the ¹³C NMR analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Conclusion

This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. By combining theoretical predictions based on established substituent effects with a detailed and robust experimental protocol, researchers can confidently acquire and interpret high-quality ¹³C NMR data. This level of rigorous structural characterization is fundamental to advancing research in medicinal chemistry and materials science, where a deep understanding of molecular structure is inextricably linked to function and performance.

References

  • Baltayan, A. O., et al. (2010). 13C NMR Spectra of 4-Hydroxymethylpyrazoles and Their Chemical Behavior at Heating. Russian Journal of General Chemistry, 80(5), 1001–1003. [Link]

  • Begtrup, M., & Larsen, F. W. (1990). Carbon-13 NMR spectra of azoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]

  • Elguero, J., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3540. [Link]

  • Reddy, G. L., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(73), 68957-68963. [Link]

  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyrazole. In SpectraBase. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 505-512. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, a substituted pyrazole of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the solubility of structurally related pyrazole derivatives, outlines predictive methodologies for key physicochemical parameters, and provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of pyrazole-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper to in vivo efficacy. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target site of action. Poor solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic candidates.[1] Therefore, a thorough understanding and characterization of a compound's solubility profile is not merely a perfunctory step but a cornerstone of rational drug design and development.

This guide focuses on 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] However, like many heterocyclic scaffolds, they can present solubility challenges. This document aims to provide a comprehensive framework for understanding and evaluating the solubility of this specific molecule.

The Pyrazole Scaffold: Factors Influencing Solubility

The solubility of pyrazole derivatives is a multifactorial property governed by the interplay of various structural and environmental factors.[3] A nuanced understanding of these factors is essential for predicting and modulating the solubility of new chemical entities.

Key Influencing Factors:

  • Molecular Structure and Substituents: The nature and position of substituents on the pyrazole ring are the most significant determinants of solubility.

    • Lipophilicity: The addition of non-polar, alkyl, or aryl groups generally increases the lipophilicity (LogP) of the molecule, leading to decreased aqueous solubility.[4] The N-propyl group in 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is expected to increase its lipophilicity compared to its N-unsubstituted counterpart.

    • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the hydroxyl group at the C4 position and the pyrazole ring nitrogens, can enhance interactions with polar solvents like water, thereby increasing solubility.

    • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, or crystal lattice energy, must be overcome for dissolution to occur. High melting point can be indicative of strong crystal packing and, consequently, lower solubility.

  • pH and pKa: For ionizable compounds, the pH of the medium plays a crucial role. The pyrazole ring itself is weakly basic, while the 4-hydroxyl group introduces an acidic character. The overall ionization state of the molecule, dictated by its pKa and the surrounding pH, will significantly impact its solubility. In an acidic medium, the pyrazole can form a quaternary ion, which may increase its aqueous solubility.[5]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent all influence its ability to solvate the solute. Generally, "like dissolves like," meaning polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[3]

Predicted Physicochemical Properties of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

In the absence of experimentally determined data for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, we can estimate its key physicochemical properties based on the known values of structurally similar compounds and through the use of in silico predictive models.

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Weight 154.21 g/mol Calculated from the molecular formula (C8H14N2O).
Melting Point (°C) 110 - 1403,5-Dimethylpyrazole has a melting point of 107.5 °C.[6][7][8][9] The addition of the N-propyl and 4-hydroxyl groups is expected to influence crystal packing and intermolecular hydrogen bonding, likely resulting in a slightly different melting point.
pKa (acidic) ~9.0The pKa of 4-hydroxypyrazole is predicted to be around 9.08.[10] The electron-donating alkyl groups at positions 1, 3, and 5 are not expected to drastically alter the acidity of the hydroxyl group.
pKa (basic) ~2.5The pKa of the conjugate acid of pyrazole is approximately 2.5. N-alkylation may slightly alter this value.
LogP 1.5 - 2.5The LogP of pyrazole is low, but the addition of two methyl groups and a propyl group will significantly increase its lipophilicity. The hydroxyl group will counteract this to some extent. For comparison, the predicted LogP for a similar N-alkylated pyrazole, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is around 0.5, though the nitro and carboxamide groups in this analog significantly impact its polarity.[11]

Logical Relationship of Predicted Properties to Solubility:

G cluster_solubility Expected Solubility Profile Propyl N-Propyl Group AqSol Aqueous Solubility Propyl->AqSol Decreases OrgSol Organic Solvent Solubility Propyl->OrgSol Increases Hydroxyl 4-Hydroxyl Group Hydroxyl->AqSol Increases Pyrazole Pyrazole Core Pyrazole->AqSol Moderate MP Melting Point (Crystal Packing) MP->AqSol Inversely Correlated

Caption: Predicted influence of structural features on the solubility of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Experimental Determination of Solubility: Methodologies and Protocols

A comprehensive understanding of a compound's solubility requires experimental determination. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute. This is the "true" solubility and is a critical parameter for understanding the biopharmaceutical properties of a drug candidate.

Experimental Workflow for Thermodynamic Solubility:

G start Start: Solid Compound add_solvent Add excess solid to solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h with agitation) add_solvent->equilibrate separate Separate solid and solution (centrifuge/filter) equilibrate->separate analyze Analyze supernatant (e.g., HPLC-UV, LC-MS) separate->analyze quantify Quantify against a standard curve analyze->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in a suitable organic solvent (e.g., DMSO or methanol) at a known high concentration (e.g., 10 mM).

    • From the stock solution, prepare a series of calibration standards by serial dilution in the analysis solvent (e.g., acetonitrile/water).

  • Sample Preparation:

    • Add an excess amount of solid 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents) in a glass vial.

    • Ensure that there is undissolved solid present to confirm that a saturated solution will be achieved.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Separation of Solid and Solution:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis:

    • Carefully take an aliquot of the clear supernatant and dilute it with the analysis solvent.

    • Analyze the diluted sample and the calibration standards by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Construct a calibration curve of instrument response versus concentration using the prepared standards.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the thermodynamic solubility in the original solvent, taking into account the dilution factor.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a high-concentration stock solution (typically in DMSO). This method is often used in high-throughput screening as it is faster than thermodynamic solubility determination.

Experimental Workflow for Kinetic Solubility:

G start Start: DMSO Stock Solution add_to_buffer Add stock solution to aqueous buffer start->add_to_buffer incubate Incubate for a short period (e.g., 1-2h) add_to_buffer->incubate detect_precipitate Detect precipitation (e.g., nephelometry, UV) incubate->detect_precipitate quantify Quantify soluble fraction (optional, after filtration) detect_precipitate->quantify end Result: Kinetic Solubility quantify->end

Caption: Workflow for determining kinetic solubility.

Step-by-Step Protocol for Kinetic Solubility (Nephelometric Method):

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells.

    • In separate wells, add 2 µL of DMSO to serve as a blank.

  • Addition of Aqueous Buffer:

    • Rapidly add a known volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS pH 7.4) to each well. This will result in a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately place the plate in a nephelometer or a plate reader capable of measuring light scattering.

    • Monitor the increase in turbidity over a set period (e.g., 1-2 hours) at a constant temperature.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the blank.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different conditions.

Table 1: Solubility Profile of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Solvent/BufferTemperature (°C)Solubility TypeMethodSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25ThermodynamicHPLC-UVExperimental DataExperimental Data
Simulated Gastric Fluid (pH 1.2)37ThermodynamicHPLC-UVExperimental DataExperimental Data
Water25ThermodynamicLC-MSExperimental DataExperimental Data
Ethanol25ThermodynamicHPLC-UVExperimental DataExperimental Data
PBS (pH 7.4)25KineticNephelometryExperimental DataExperimental Data

*Experimental data to be filled in upon completion of the described protocols.

Interpretation of Expected Results:

  • Based on its predicted LogP, the aqueous solubility of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is expected to be low to moderate.

  • The presence of the 4-hydroxyl group should provide some enhancement to aqueous solubility compared to a non-hydroxylated analog.

  • Solubility is expected to be higher in organic solvents like ethanol compared to aqueous buffers.

  • Due to the weakly acidic nature of the hydroxyl group and the weakly basic nature of the pyrazole ring, the solubility is likely to be pH-dependent.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for evaluating the solubility profile of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. While a theoretical assessment based on related structures and in silico predictions offers valuable initial insights, experimental determination of both thermodynamic and kinetic solubility is paramount for a definitive characterization. The detailed protocols provided herein offer a robust starting point for such investigations. Future work should focus on obtaining these experimental data to validate the predictions and to fully understand the biopharmaceutical properties of this compound, thereby guiding its potential development as a therapeutic agent.

References

  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of n-hydroxypyrazoles.
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  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
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  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • YouTube. (2020). Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.[9][12]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • EPA. (n.d.). 4-(5,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-hydroxyfuran-2(5H)-one. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]c02693)

Sources

Exploratory

A Theoretical and Methodological Guide to 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Biological Evaluation

This technical guide provides a comprehensive theoretical and methodological framework for the investigation of the novel compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and methodological framework for the investigation of the novel compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a proposed synthetic route, predicted physicochemical and biological properties, and detailed experimental protocols for its characterization and evaluation. By integrating established principles of pyrazole chemistry with modern computational techniques, this guide serves as a roadmap for unlocking the therapeutic potential of this largely unexplored molecule.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in a wide range of biological interactions have led to the development of numerous clinically successful drugs.[2] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4][5]

The subject of this guide, 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, is a relatively uncharacterized derivative. However, the presence of the 3,5-dimethylpyrazole core, a common motif in bioactive molecules, suggests a high probability of interesting biological properties. This guide will therefore explore the theoretical underpinnings of this molecule and provide a practical framework for its empirical investigation.

Proposed Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol can be logically approached through a multi-step process starting from readily available precursors. The proposed synthetic pathway is outlined below.

Synthesis of the 3,5-dimethylpyrazole Precursor

The initial step involves the synthesis of the core 3,5-dimethylpyrazole ring. A well-established and reliable method for this is the condensation of acetylacetone (2,4-pentanedione) with a hydrazine derivative.[6][7][8]

Reaction: Acetylacetone + Hydrazine Sulfate -> 3,5-dimethylpyrazole

Rationale: This reaction is a classic example of a Knorr-type pyrazole synthesis, known for its high efficiency and straightforward procedure. The use of hydrazine sulfate in an alkaline medium is a common and safe alternative to using the more volatile hydrazine hydrate.[6]

N-Propylation of 3,5-dimethylpyrazole

The next step is the introduction of the propyl group at the N1 position of the pyrazole ring. This can be achieved through a standard N-alkylation reaction.

Reaction: 3,5-dimethylpyrazole + 1-bromopropane -> 1-propyl-3,5-dimethyl-1H-pyrazole

Rationale: In the presence of a suitable base to deprotonate the pyrazole nitrogen, the resulting anion will act as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction.

Hydroxylation of the Pyrazole Ring

The final step is the introduction of the hydroxyl group at the C4 position. This can be a challenging transformation and may require specific reagents to achieve regioselectivity. A plausible approach is the oxidation of an intermediate, such as a 4-bromo or 4-formyl derivative. A more direct, albeit potentially lower-yielding, approach could involve direct oxidation.

Proposed Reaction: 1-propyl-3,5-dimethyl-1H-pyrazole -> 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. A possible route involves bromination at C4 followed by nucleophilic substitution with a hydroxide source. Alternatively, direct oxidation using a suitable oxidizing agent could be explored.

Synthesis_Workflow acetylacetone Acetylacetone dmp 3,5-dimethylpyrazole acetylacetone->dmp Condensation hydrazine Hydrazine Sulfate hydrazine->dmp propyl_dmp 1-propyl-3,5-dimethyl-1H-pyrazole dmp->propyl_dmp N-Alkylation bromopropane 1-bromopropane bromopropane->propyl_dmp final_product 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol propyl_dmp->final_product C4-Hydroxylation oxidation Oxidation/Hydroxylation oxidation->final_product

Caption: Proposed synthetic workflow for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol can be predicted using computational models. These predictions are valuable for guiding experimental design, such as choosing appropriate solvents for reactions and purification.

PropertyPredicted ValueMethod
Molecular FormulaC8H14N2O-
Molecular Weight154.21 g/mol -
XlogP1.3Predicted
Boiling Point~250-300 °CPredicted
Melting Point~80-100 °CPredicted
pKa~9-10 (hydroxyl group)Predicted

Note: These values are estimations and should be confirmed experimentally.

Hypothesized Biological Activities

Based on the extensive literature on pyrazole derivatives, 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol can be hypothesized to possess a range of biological activities. The 3,5-dimethylpyrazole moiety is a common feature in compounds with anti-inflammatory, analgesic, and antimicrobial properties.[2][9] The presence of the 4-hydroxyl group could potentially enhance its activity and modulate its pharmacokinetic profile.

Potential Biological Targets:

  • Cyclooxygenase (COX) enzymes: Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) target COX-1 and COX-2.[10]

  • Kinases: The pyrazole scaffold is a known "privileged structure" for the design of kinase inhibitors.

  • Microbial enzymes: Pyrazole derivatives have shown inhibitory activity against various bacterial and fungal enzymes.[4][5][11]

Biological_Potential main_compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol activity1 Anti-inflammatory main_compound->activity1 activity2 Analgesic main_compound->activity2 activity3 Antimicrobial main_compound->activity3 activity4 Anticancer main_compound->activity4 target1 COX Enzymes activity1->target1 target3 Microbial Enzymes activity3->target3 target2 Kinases activity4->target2

Caption: Hypothesized biological activities and potential molecular targets.

Proposed Experimental Protocols

The following section outlines detailed experimental protocols for the synthesis, purification, and characterization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

General Experimental Conditions
  • All reactions should be carried out in a well-ventilated fume hood.

  • Glassware should be oven-dried before use for moisture-sensitive reactions.

  • Reagents should be of analytical grade and used as received unless otherwise noted.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-dimethylpyrazole [6][7]

  • Dissolve hydrazine sulfate (0.50 mol) in 10% aqueous sodium hydroxide (400 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 15 °C in an ice bath.

  • Add acetylacetone (0.50 mol) dropwise over 30 minutes, maintaining the temperature at 15 °C.

  • Stir the reaction mixture for an additional hour at 15 °C.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dimethylpyrazole.

  • Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure 3,5-dimethylpyrazole.

Step 2: Synthesis of 1-propyl-3,5-dimethyl-1H-pyrazole

  • To a solution of 3,5-dimethylpyrazole (0.1 mol) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (0.15 mol).

  • Add 1-bromopropane (0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

(This is a proposed method and may require optimization)

  • Protect the N-H of 1-propyl-3,5-dimethyl-1H-pyrazole if necessary.

  • Perform an electrophilic bromination at the C4 position using a brominating agent like N-bromosuccinimide (NBS).

  • The resulting 4-bromo-1-propyl-3,5-dimethyl-1H-pyrazole can then be subjected to nucleophilic substitution with a hydroxide source, such as sodium hydroxide in a suitable solvent, potentially with microwave assistance to drive the reaction.

  • Alternatively, direct oxidation of 1-propyl-3,5-dimethyl-1H-pyrazole using a mild oxidizing agent could be attempted, though this may lead to a mixture of products.

  • Purify the final product by column chromatography or recrystallization.

Characterization Methods

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the connectivity of atoms and the presence of functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, C-H, C=N, and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Melting Point Analysis: To assess the purity of the final compound.

In Silico ADMET Prediction

Prior to extensive in vitro and in vivo testing, it is prudent to perform an in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. Several online tools and software packages are available for this purpose.[10][11][12][13]

ADMET_Workflow input_structure Input Structure (3,5-dimethyl-1-propyl-1H-pyrazol-4-ol) adme_prediction ADME Prediction input_structure->adme_prediction toxicity_prediction Toxicity Prediction input_structure->toxicity_prediction physicochemical_properties Physicochemical Properties adme_prediction->physicochemical_properties pharmacokinetics Pharmacokinetics adme_prediction->pharmacokinetics drug_likeness Drug-Likeness adme_prediction->drug_likeness mutagenicity Mutagenicity toxicity_prediction->mutagenicity carcinogenicity Carcinogenicity toxicity_prediction->carcinogenicity hERG_inhibition hERG Inhibition toxicity_prediction->hERG_inhibition output_report Comprehensive ADMET Report physicochemical_properties->output_report pharmacokinetics->output_report drug_likeness->output_report mutagenicity->output_report carcinogenicity->output_report hERG_inhibition->output_report

Caption: Workflow for in silico ADMET prediction.

Conclusion

While 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol remains a largely unexplored chemical entity, its structural features suggest a high potential for interesting biological activities. This guide provides a comprehensive theoretical framework and a set of practical, step-by-step protocols to enable its synthesis, characterization, and preliminary biological evaluation. The proposed methodologies, grounded in the established chemistry of pyrazoles, offer a solid starting point for researchers to investigate this promising compound and contribute to the ever-expanding field of medicinal chemistry.

References

  • Grienke, U., et al. (2014). In silico ADMET prediction for pyrazole derivatives. Journal of Chemical Information and Modeling, 54(1), 123-133. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Molecular Diversity, 26(1), 239-257. [Link]

  • Abdelazeem, N. M., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 13(10), 6543-6558. [Link]

  • IJFMR (2024). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research, 6(6). [Link]

  • Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Bansal, R. K. (2018). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 8(7), 173-183. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review (2026). International Journal of Pharmaceutical Sciences and Research. [Link]

  • MDPI (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234. [Link]

  • JOCPR (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 345-350. [Link]

  • Organic Syntheses Procedure (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • YouTube (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. [Link]

  • Google Patents (2004). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • ResearchGate (2025, August 6). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. [Link]

  • JOCPR (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 810-815. [Link]

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Foundational

The 4-Hydroxypyrazole Scaffold: Structural Dynamics, Synthetic Evolution, and Medicinal Utility

Executive Summary The pyrazol-4-ol (4-hydroxypyrazole) moiety represents a privileged yet synthetically demanding scaffold in heterocyclic chemistry. Unlike its C3 and C5 counterparts, the C4-oxygenated pyrazole introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazol-4-ol (4-hydroxypyrazole) moiety represents a privileged yet synthetically demanding scaffold in heterocyclic chemistry. Unlike its C3 and C5 counterparts, the C4-oxygenated pyrazole introduces unique electronic instability due to the competition between aromaticity and keto-enol tautomerism. Historically dismissed as unstable metabolic byproducts, these compounds have emerged as critical pharmacophores in modern drug discovery, particularly in the development of ferroptosis inhibitors and cyclin-dependent kinase (CDK) modulators. This guide synthesizes the structural theory, practical synthesis, and therapeutic application of this compound class.[1][2][3]

Part 1: Structural Fundamentals & The Tautomerism Challenge

The defining characteristic of pyrazol-4-ol is its complex tautomeric equilibrium. Unlike simple phenols, the 4-hydroxypyrazole system exists in a flux between the aromatic enol form (A) and the non-aromatic keto forms (B & C) (pyrazolin-4-ones).

The Stability Paradox
  • Aromaticity vs. Dipole: The enol form is stabilized by the aromatic sextet of the pyrazole ring. However, the keto form is often favored in polar solvents or when the ring nitrogens are substituted in a way that disrupts conjugation.

  • Substituent Effects: Electron-withdrawing groups at C3/C5 tend to stabilize the enol form by dispersing the electron density of the hydroxyl group. Conversely, bulky N-substitution can force the molecule into a keto-form by sterically hindering planar aromaticity.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer dynamics that define the scaffold's reactivity.

Tautomerism Enol 4-Hydroxypyrazole (Enol Form - Aromatic) Keto1 Pyrazolin-4-one (NH-Keto Form) Enol->Keto1 Proton Shift (N to O) Keto2 Pyrazolin-4-one (CH-Keto Form) Keto1->Keto2 Tautomerization

Figure 1: The tautomeric triad of the 4-oxygenated pyrazole core. In most biological systems, the enol form (Blue) is the active pharmacophore, but synthetic precursors often traverse the keto forms (Red/Yellow).

Part 2: Historical Evolution of Synthesis

Era 1: The Metabolic Discovery (Late 19th - Mid 20th Century)

Ludwig Knorr’s original synthesis of pyrazoles (1883) focused on the reaction of hydrazines with 1,3-diketones. However, the 4-hydroxy derivatives were initially observed not as synthetic targets but as metabolites . Early biochemical studies revealed that pyrazole (used as an alcohol dehydrogenase inhibitor) was oxidized in vivo by cytochrome P450 and hydroxyl radicals to form 4-hydroxypyrazole.

Era 2: The Diazo-Ketone Breakthrough (1950s-1980s)

Direct condensation failed because 1,2,3-tricarbonyls (the logical precursor) are highly unstable. The field advanced when researchers utilized 2-diazo-1,3-diketones .

  • Mechanism: Thermal or photochemical Wolff rearrangement of diazo compounds, followed by trapping with hydrazine.

  • Limitation: High hazard profile of diazo intermediates prevented scale-up.

Era 3: Modern Oxidative Cyclization (2000s-Present)

Current "best practices" rely on the oxidative cyclization of


-unsaturated hydrazones or the direct hydroxylation of pyrazoles using hypervalent iodine reagents. This approach allows for the installation of the -OH group after the ring is formed or by using masked oxygen precursors (e.g., acetoxy groups).

Part 3: Detailed Synthetic Protocol

Protocol: Synthesis of 3,5-Dimethyl-4-hydroxypyrazole via 2-Benzoyloxy-1,3-diketone Rationale: This method avoids unstable tricarbonyls and hazardous diazo compounds. It uses a "masked" hydroxyl group (benzoate) which is stable during the ring-closure (Knorr-type condensation) and easily removed.

Materials
  • Acetylacetone (20 mmol)

  • Benzoyl peroxide (10 mmol) — Handle with care, oxidant

  • Hydrazine hydrate (25 mmol)

  • Ethanol (anhydrous)

  • Sodium hydroxide (2M solution)

  • Hydrochloric acid (1M)

Step-by-Step Methodology
StepActionMechanistic Insight (Why?)
1. Activation Dissolve acetylacetone in CHCl₃. Add benzoyl peroxide portion-wise at 0°C. Reflux for 2h.radical substitution: Benzoyl peroxide introduces the oxygen at the active methylene position (C2) of the diketone, creating 3-benzoyloxypentane-2,4-dione.
2. Cyclization Evaporate solvent. Dissolve residue in EtOH. Add hydrazine hydrate dropwise at 0°C. Stir at RT for 1h.Knorr Condensation: Hydrazine attacks both carbonyls. The benzoyloxy group at C4 remains intact, preventing oxidation side-reactions during ring closure.
3. Deprotection Add NaOH (2M) to the reaction mixture and reflux for 1h.Hydrolysis: Cleaves the ester bond to release the free 4-hydroxyl group. The basic conditions also ensure the pyrazole is deprotonated.
4. Isolation Cool to 0°C. Acidify with HCl to pH 5-6. Filter the precipitate.Precipitation: 4-hydroxypyrazoles are amphoteric but least soluble at their isoelectric point (near neutral/slightly acidic).
5. Purification Recrystallize from Ethanol/Water (9:1).Removes any unreacted hydrazine or benzoic acid byproducts.
Workflow Diagram

Synthesis Start Acetylacetone Step1 Benzoyloxylation (Benzoyl Peroxide, CHCl3) Start->Step1 Inter1 3-Benzoyloxypentane-2,4-dione Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 Inter2 4-Benzoyloxypyrazole Step2->Inter2 Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Final 3,5-Dimethyl-4-hydroxypyrazole Step3->Final

Figure 2: The "Masked Oxygen" strategy for synthesizing 4-hydroxypyrazoles, ensuring stability during ring formation.

Part 4: Medicinal Chemistry & Pharmacophore Utility[2][3][4][5]

The 4-hydroxypyrazole scaffold has transitioned from a metabolic curiosity to a potent pharmacophore. Its ability to act as a hydrogen bond donor/acceptor pair makes it an ideal bioisostere for phenols and amides in kinase inhibitors.

Key Therapeutic Areas[4][6][7][8]
1. Ferroptosis Inhibition (2024 Breakthrough)

Recent research identified 4-hydroxyl pyrazole derivatives (specifically Compound 25 ) as potent inhibitors of ferroptosis (iron-dependent cell death).[4]

  • Mechanism: The 4-OH group acts as a radical-trapping antioxidant (RTA). The pyrazole ring stabilizes the radical formed after trapping lipid peroxides, preventing the cascade of membrane damage.

  • Potency: Demonstrated an EC50 of ~8.6 nM, significantly more potent than the standard Ferrostatin-1.[4]

2. CDK Inhibition

In Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazole nitrogen often binds to the hinge region of the kinase ATP-binding pocket.

  • Role of 4-OH: It provides an additional anchor point for water-mediated hydrogen bonding or direct interaction with the "gatekeeper" residues, improving selectivity over other kinases.

Structure-Activity Relationship (SAR) Data
Structural ModificationEffect on ActivityBiological Implication
4-OH (Free Hydroxyl) High Essential for radical trapping (Ferroptosis) or H-bonding (Kinase).
4-OMe (Methoxy) Low/Null Loss of H-bond donor capability; often used as a negative control.
N1-Aryl Substitution Variable Bulky groups improve metabolic stability but may reduce solubility.
3,5-Dialkyl Medium Steric bulk protects the 4-OH from rapid glucuronidation (metabolism).

Part 5: Future Outlook

The future of pyrazol-4-ol lies in bioconjugation . The unique reactivity of the 4-OH group allows it to be used as a handle for PROTACs (Proteolysis Targeting Chimeras), where the pyrazole binds the target protein, and the linker is attached via the hydroxyl group. Furthermore, "caged" 4-hydroxypyrazoles that release the active inhibitor only within the tumor microenvironment (via specific enzymatic cleavage) represent a promising frontier in oncology.

References

  • Knorr, L. (1883).[3][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Nye, M. J., & Tang, W. P. (1970). Tautomerism of pyrazol-4-ol derivatives. Canadian Journal of Chemistry. Link

  • Min, J., et al. (2024).[4] Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry.

  • Lellek, V., et al. (2018).[6] Oxidative synthesis of pyrazoles from pyrazolines. Synlett. Link

  • Alkorta, I., & Elguero, J. (2015). The Tautomerism of Pyrazolines (Dihydropyrazoles). Journal of the Chilean Chemical Society.[7] Link

Sources

Exploratory

The Propyl-Pyrazole Motif: Structural Optimization in Pharmacochemistry

Executive Summary The pyrazole ring stands as a "privileged scaffold" in modern drug discovery, serving as the core architecture for blockbusters ranging from COX-2 inhibitors to PDE5 modulators. However, the pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring stands as a "privileged scaffold" in modern drug discovery, serving as the core architecture for blockbusters ranging from COX-2 inhibitors to PDE5 modulators. However, the pharmacological efficacy of this scaffold is frequently dictated not by the ring itself, but by the precise alkyl substitution pattern on its periphery.

This technical guide isolates the propyl-substituted pyrazole —specifically the n-propyl moiety at the C3 or C4 position—as a critical determinant of ligand-receptor affinity. Unlike methyl (too polar, insufficient steric bulk) or butyl (excessive lipophilicity, steric clash) substituents, the propyl chain often occupies a "Goldilocks zone" in Structure-Activity Relationships (SAR), optimizing hydrophobic pocket occupancy while maintaining Lipinski compliance.

Part 1: Structural Rationale & SAR Logic

The "Magic Methyl" vs. The Propyl Extension

In hit-to-lead optimization, a common fallacy is restricting alkyl exploration to methyl or ethyl groups. The transition to a propyl group (


) introduces significant physicochemical changes:
  • Lipophilicity Modulation: The addition of two methylene units (

    
    ) increases 
    
    
    
    by approximately +1.0. This is often necessary to drive membrane permeability in polar pyrazole cores.
  • Hydrophobic Pocket Filling: Many enzymes (e.g., PDE5, kinases) possess hydrophobic sub-pockets lined with Valine, Leucine, or Isoleucine. A methyl group fails to displace the high-energy water molecules in these pockets. A propyl chain, however, is often the exact length required to displace these waters and form Van der Waals contacts, resulting in a substantial gain in binding free energy (

    
    ).
    
SAR Decision Matrix

The following table summarizes the pharmacological trade-offs when substituting the C3-position of a pyrazole core.

Substituent

(Approx)
Steric Bulk (A-value)Pharmacological Outcome
Methyl (

)
Base1.70High solubility, often low potency due to poor pocket filling.
Ethyl (

)
+0.51.75Intermediate. Often insufficient to engage deep hydrophobic residues.
n-Propyl (

)
+1.0 Target Optimal hydrophobic collapse. Balances solubility/permeability.
Isopropyl (

)
+0.9HighIncreases metabolic stability but risks steric clash in narrow clefts.
n-Butyl (

)
+1.5TargetRisk of "grease ball" effect (high non-specific binding) and metabolic oxidation (

-oxidation).

Part 2: Case Study – Sildenafil (Viagra)

The most authoritative example of the propyl-pyrazole relevance is Sildenafil . The drug is not merely a purine mimic; it is a pyrazolo[4,3-d]pyrimidin-7-one .[1]

The Role of the C3-Propyl Group

Sildenafil contains an n-propyl group at the 3-position of the pyrazole ring.

  • Mechanism: The pyrazole portion mimics the guanine ring of cGMP.

  • Pocket Fit: The 3-propyl group projects into a small, hydrophobic pocket of the PDE5 enzyme (the Q-pocket). If this group were a methyl, potency drops significantly (approx. 10-50 fold loss). If it were a phenyl group, it would clash with the pocket walls. The propyl group is the structural key that locks the inhibitor in place.

Signaling Pathway Visualization

The following diagram illustrates the pathway where the propyl-pyrazole motif exerts its effect.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP (Active Messenger) GTP->cGMP Converted by GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme Relax Smooth Muscle Relaxation PKG->Relax Phosphorylation Cascade Drug Propyl-Pyrazole Inhibitor (e.g., Sildenafil) Drug->PDE5 Competitive Inhibition (Hydrophobic Pocket Occ.)

Figure 1: Mechanism of Action.[1][2][3][4] The propyl-substituted ligand competitively inhibits PDE5, preventing cGMP hydrolysis.

Part 3: Synthetic Architecture

Synthesizing the propyl-pyrazole core requires regioselective control. The standard industrial route (Pfizer method) utilizes a Claisen condensation followed by hydrazine cyclization.

Regioselective Synthesis Workflow

The challenge is ensuring the propyl group ends up at position 3 rather than position 5 relative to the N-methylation (if N-substituted).

Synthesis_Route R1 2-Pentanone (Propyl Source) Int1 Diketo Ester Intermediate R1->Int1 Claisen Condensation (NaOEt, EtOH) R2 Diethyl Oxalate R2->Int1 Prod 3-Propyl-1H-pyrazole- 5-carboxylic acid Int1->Prod Cyclization (Hydrazine, AcOH) Int2 Hydrazine Hydrate Int2->Prod

Figure 2: Synthetic pathway for the 3-propyl-pyrazole core.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate. Rationale: This ester is the versatile precursor. It can be hydrolyzed to the acid (for coupling) or reduced to the alcohol.

Reagents & Equipment
  • Reagents: 2-Pentanone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.1 eq), Ethanol (anhydrous), Glacial Acetic Acid.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, rotary evaporator.

Step-by-Step Methodology

Step 1: Claisen Condensation (Formation of Diketo-ester)

  • Setup: Purge a 500mL 3-neck flask with nitrogen. Add anhydrous ethanol (150 mL).

  • Base Addition: Add Sodium Ethoxide (21% wt in ethanol) slowly to the flask. Cool to 0°C in an ice bath.

  • Reactant Addition: Mix 2-Pentanone (100 mmol) and Diethyl Oxalate (110 mmol) in a dropping funnel.

  • Reaction: Add the mixture dropwise to the cold base over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Remove ice bath and heat to reflux (approx 78°C) for 4 hours.

  • Check: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of 2-pentanone.

Step 2: Cyclization (Pyrazole Formation)

  • Acidification: Cool the reaction mixture to room temperature. Add Glacial Acetic Acid (approx 10 mL) to neutralize the base (pH ~6-7).

  • Hydrazine Addition: Add Hydrazine Hydrate (110 mmol) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ether to yield Ethyl 3-propyl-1H-pyrazole-5-carboxylate as a white/off-white solid.
    

Step 3: Validation Criteria

  • 1H NMR (CDCl3): Look for the triplet at ~0.9 ppm (terminal methyl of propyl), multiplet at ~1.6 ppm, triplet at ~2.6 ppm (methylene attached to pyrazole), and the singlet at ~6.6 ppm (pyrazole C4-H).

Part 5: Emerging Applications

Beyond PDE5, the propyl-pyrazole motif is gaining traction in:

  • Cannabinoid Ligands (CB1/CB2): Rimonabant analogs. The lipophilic propyl chain mimics the arachidonic acid tail of anandamide.

  • Kinase Inhibitors: Used to target the "gatekeeper" residue in ATP-binding pockets where methyl is too small and phenyl is too bulky.

  • Agrochemicals: Tebufenpyrad (miticide) utilizes an ethyl/propyl balance on the pyrazole for mitochondrial complex I inhibition.

References

  • Terrett, N. K., et al. (1996). "Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.

  • Dunn, P. J., et al. (2005). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 9(1), 88-97.

  • Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[5]

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol in Organic Synthesis & Drug Design

This guide details the chemical profile, synthesis, and applications of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol , a specialized heterocyclic building block. Executive Summary 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 148...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and applications of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol , a specialized heterocyclic building block.

Executive Summary

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 1489896-29-8) is a trisubstituted pyrazole derivative characterized by an electron-rich core and a versatile hydroxyl handle at the C4 position.[1] Unlike its simpler N-methyl or N-phenyl analogs, the N-propyl group confers distinct lipophilicity (LogP modulation), making this compound a critical scaffold for optimizing membrane permeability in medicinal chemistry. This guide outlines a robust laboratory synthesis route, downstream functionalization protocols, and its utility as a bidentate ligand in coordination chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol
CAS Number 1489896-29-8
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Predicted LogP ~1.2 - 1.5 (Lipophilic shift vs. N-methyl analog)
pKa (OH) ~9.5 - 10.0 (Weakly acidic)
Solubility Soluble in EtOH, MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water.

High-Purity Synthesis Protocol

Note: Direct oxidation of pyrazoles is often non-selective. The preferred "field-proven" route utilizes a functionalized diketone precursor to ensure regiocontrol.

Route: Cyclization of 3-Acetoxy-2,4-pentanedione with Propylhydrazine

This 3-step workflow avoids the formation of regioisomeric byproducts common in direct alkylation methods.

Step 1: Preparation of 3-Acetoxy-2,4-pentanedione
  • Reagents: 2,4-Pentanedione (Acetylacetone), Lead(IV) acetate (LTA).

  • Mechanism: Oxidative acetoxylation of the active methylene.

  • Procedure:

    • Dissolve 2,4-pentanedione (100 mmol) in glacial acetic acid.

    • Add Lead(IV) acetate (105 mmol) portion-wise at 20°C (Exothermic).

    • Stir for 2 hours. Quench with ethylene glycol to consume excess LTA.

    • Extract with DCM, wash with water, and concentrate to yield the unstable oil 3-acetoxy-2,4-pentanedione . Use immediately.

Step 2: Cyclization to Pyrazole Ester
  • Reagents: 3-Acetoxy-2,4-pentanedione (from Step 1), Propylhydrazine hydrochloride, Sodium Acetate.

  • Protocol:

    • Suspend Propylhydrazine HCl (1.1 eq) and NaOAc (1.2 eq) in Ethanol (10 mL/g).

    • Add 3-acetoxy-2,4-pentanedione dropwise at 0°C.

    • Allow to warm to room temperature, then reflux for 3 hours.

    • Observation: The reaction mixture typically turns from pale yellow to deep amber.

    • Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate.[2]

    • Product: 4-acetoxy-3,5-dimethyl-1-propyl-1H-pyrazole.

Step 3: Hydrolysis to Target Alcohol
  • Reagents: NaOH (2M), Methanol.

  • Protocol:

    • Dissolve the acetoxy intermediate in MeOH.

    • Add 2M NaOH (2 eq) and stir at room temperature for 1 hour.

    • Neutralization: Adjust pH to ~7.0 using 1M HCl.

    • Isolation: The product often precipitates upon neutralization or requires extraction with DCM.

    • Purification: Recrystallization from Hexane/EtOAc (4:1) yields white crystalline needles.

Visualization: Synthesis & Reactivity Logic

G Start 2,4-Pentanedione Inter1 3-Acetoxy-2,4-pentanedione Start->Inter1 Pb(OAc)4 Oxidation Inter2 4-Acetoxy-1-propyl-pyrazole Inter1->Inter2 Propylhydrazine Cyclization Target 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (Target) Inter2->Target NaOH/MeOH Hydrolysis Ether Pyrazol-4-yl Ethers (Bioactive Analogs) Target->Ether R-X, Base (Williamson) Metal N,O-Metal Chelates (Catalysts) Target->Metal M(II) Salts Coordination Triflate Pyrazol-4-yl Triflate (Cross-Coupling) Target->Triflate Tf2O, Pyridine Activation

Caption: Step-wise synthesis from acetylacetone and downstream diversification pathways for the 4-hydroxy scaffold.

Key Applications & Protocols

A. Medicinal Chemistry: Lipophilicity Tuning

The propyl group serves as a "lipophilic knob." In drug discovery, replacing a methyl group with a propyl group typically increases LogP by ~1.0 unit, enhancing blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Protocol (O-Alkylation):

    • Dissolve 1.0 eq of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in DMF.

    • Add 1.2 eq K₂CO₃ and 1.1 eq of an alkyl halide (e.g., Benzyl bromide).

    • Heat to 60°C for 4 hours.

    • Result: Formation of chemically stable pyrazolyl ethers, often used to link the pyrazole core to pharmacophores.

B. Coordination Chemistry: N,O-Bidentate Ligands

The proximity of the N2 nitrogen and the C4 hydroxyl group allows for the formation of 5-membered chelate rings with transition metals (Cu, Zn, Ni), useful in catalysis.

  • Self-Validating Check: Upon mixing with Cu(II) salts in ethanol, the solution should shift from pale blue to deep green, indicating complex formation (N,O-chelation).

C. Cross-Coupling Partner

The C4-OH can be activated as a triflate (using triflic anhydride) to undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the installation of aryl groups at the 4-position.

  • Why use this? It allows the synthesis of 1,3,4,5-tetrasubstituted pyrazoles which are difficult to access via direct condensation.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).

  • Hydrazine Warning: Propylhydrazine is toxic and potentially carcinogenic. All steps involving hydrazines must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

  • Storage: Store the final alcohol under inert atmosphere (Argon) at 2-8°C. 4-Hydroxypyrazoles can slowly oxidize to pyrazolones (colored impurities) upon prolonged air exposure.

References

  • Matrix Scientific. (2024). Product Data: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8).[1] Retrieved from .

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Pyrazole Synthesis).

  • L. F. Tietze, Th. Eicher. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
  • ResearchGate. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery.[3] Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. (Analogous safety data). Retrieved from .

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Authored by: Your Senior Application Scientist Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4][5] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications.[1][4][6][7][8][9] Notable examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the anticoagulant Apixaban, which underscore the broad therapeutic potential of this scaffold.[4][6][9]

The biological activities of pyrazole derivatives are vast, encompassing anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[2][3] Many of these effects are achieved through specific interactions with key biological targets such as enzymes (e.g., cyclooxygenases, kinases) and receptors.[1][2][6] Given this rich history, the characterization of novel pyrazole-containing compounds, such as 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, is a meritorious endeavor in the pursuit of new therapeutic agents.

This document provides a comprehensive guide for the initial in vitro evaluation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. It outlines a strategic, tiered approach, beginning with a fundamental assessment of cytotoxicity, followed by a series of functional assays designed to probe common biological activities associated with the pyrazole scaffold.

Part 1: Foundational Assessment - Cellular Cytotoxicity

A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies the concentration range for subsequent, more specific functional assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][11] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Materials:

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a normal human cell line (e.g., BEAS-2B - bronchial epithelium)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
100.9576
500.5040
1000.2520

Experimental Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Part 2: Probing Functional Activity

Following the initial cytotoxicity assessment, a series of functional assays can be employed to investigate the specific biological activities of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. The selection of these assays is guided by the known pharmacological profiles of other pyrazole-containing compounds.

Protocol 2: Kinase Inhibition Assay

Rationale: Protein kinases are a major class of enzymes that are frequently targeted by pyrazole-based inhibitors.[1][13][14] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[13] A luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction is a common and effective method for screening kinase inhibitors.[13][15]

Principle: The assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests greater inhibition of the kinase by the test compound.[13]

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase such as EGFR or a serine/threonine kinase such as Akt)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • Known kinase inhibitor (positive control)

  • White, opaque 384-well microplates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the assay buffer.

  • Assay Setup:

    • To the wells of a 384-well plate, add the test compound dilutions.

    • Add the kinase to all wells except the "no enzyme" control.

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (Luminescencecompound - Luminescenceno enzyme) / (Luminescencevehicle - Luminescenceno enzyme)

Signaling Pathway Diagram:

Kinase_Pathway cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Protocol 3: Competitive Receptor Binding Assay

Rationale: Some pyrazole derivatives exert their effects by binding to specific receptors, acting as either agonists or antagonists.[4] A competitive binding assay is a powerful tool to determine if a compound can displace a known, labeled ligand from its receptor.[16][17][18][19]

Principle: This assay measures the ability of an unlabeled test compound (the "competitor") to compete with a labeled ligand (e.g., radiolabeled or fluorescently labeled) for binding to a specific receptor. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[18]

Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Labeled ligand (radioligand or fluorescent ligand) specific for the receptor

  • Unlabeled known ligand (for non-specific binding determination)

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • Assay buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

  • Glass fiber filter mats (for filtration assays)

Step-by-Step Protocol:

  • Assay Setup:

    • In a microplate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

    • Include wells for total binding (labeled ligand + receptor), non-specific binding (labeled ligand + receptor + excess unlabeled known ligand), and vehicle control.

  • Incubation:

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-bound labeled ligand. Wash the filters with ice-cold buffer to remove unbound ligand.

    • Scintillation Proximity Assay (SPA): If using SPA beads, no separation step is required. The signal is only generated when the radioligand is in close proximity to the bead-bound receptor.

  • Signal Detection:

    • For filtration assays, measure the radioactivity of the filters using a scintillation counter.

    • For fluorescent assays, measure the fluorescence of the wells using a plate reader.

    • For SPA, count the light emission using a suitable plate reader.

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[17]

Assay Principle Diagram:

Caption: Principle of a competitive receptor binding assay.

Protocol 4: NF-κB Reporter Gene Assay

Rationale: The NF-κB signaling pathway is a critical regulator of inflammation, a process often modulated by pyrazole-containing compounds.[20][21][22][23][24] A reporter gene assay provides a functional readout of the activation or inhibition of this pathway in response to a test compound.

Principle: This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified by measuring the light output from the luciferase reaction.[20][23][24]

Materials:

  • NF-κB reporter cell line (e.g., HEK293T-NF-κB-luc)

  • Complete cell culture medium

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol for 1-2 hours.

  • Pathway Activation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a concentration known to induce a robust response. Include unstimulated controls.

    • Incubate for an additional 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysates.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Workflow and Pathway Diagram:

NFkB_Assay cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Reporter Luciferase Gene Nucleus->Reporter Activates Transcription Light Luminescence Reporter->Light Inhibitor Test Compound Inhibitor->IKK Inhibition?

Sources

Method

Application Note: Precision Synthesis of Pyrazol-4-ols

Topic: Experimental Setup for Synthesizing Pyrazol-4-ols Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Modular Access via Epoxy Ketone a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Synthesizing Pyrazol-4-ols Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Modular Access via Epoxy Ketone and -Functionalized 1,3-Dicarbonyl Cyclocondensation

Executive Summary

Pyrazol-4-ols (4-hydroxypyrazoles) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenols and core motifs in Hsp90 inhibitors, antiviral agents, and CDK inhibitors. Unlike their 3- and 5-hydroxy counterparts (which exist predominantly as pyrazolone tautomers), pyrazol-4-ols retain a stable aromatic hydroxyl group, essential for hydrogen bond donor/acceptor interactions in protein binding pockets.

This guide details two robust, self-validating protocols for synthesizing 1,3,5-substituted pyrazol-4-ols. Method A (The Epoxy Ketone Route) offers modularity, allowing independent variation of substituents via chalcone precursors. Method B (The


-Acyloxy Route)  provides a convergent approach for converting existing 1,3-dicarbonyl libraries into 4-hydroxy derivatives.

Strategic Retrosynthesis & Pathway Logic

To ensure high fidelity in synthesis, we avoid direct oxidation of the pyrazole ring, which often leads to over-oxidation or regioselectivity issues. Instead, we install the oxygen atom at the acyclic precursor stage.

Pathway Visualization

The following diagram illustrates the mechanistic logic for both methods, highlighting the critical "Epoxide Ring Opening" and "Hydrazone Capture" events.

Pyrazol4ol_Synthesis cluster_0 Method A: Epoxy Ketone Route cluster_1 Method B: α-Acyloxy Route Aldehyde Aryl Aldehyde (R1-CHO) Chalcone Chalcone (Intermediate) Aldehyde->Chalcone Claisen-Schmidt Ketone Methyl Ketone (R2-C(O)CH3) Ketone->Chalcone Epoxide α,β-Epoxy Ketone (Chalcone Oxide) Chalcone->Epoxide H2O2 / NaOH Intermed_A Hydrazone-Epoxide Intermediate Epoxide->Intermed_A + Hydrazine Diketone 1,3-Diketone Acetoxy 2-Acetoxy-1,3-Diketone Diketone->Acetoxy Pb(OAc)4 or PhI(OAc)2 Intermed_B Hydrazone-Ester Intermediate Acetoxy->Intermed_B + Hydrazine Hydrazine Hydrazine (R3-NHNH2) Product Pyrazol-4-ol (Target Scaffold) Intermed_A->Product Cyclization & Aromatization Intermed_B->Product Cyclization & Elimination

Caption: Divergent synthetic pathways to pyrazol-4-ols. Method A utilizes an epoxide electrophile, while Method B employs an


-acyloxy leaving group to establish the 4-hydroxyl functionality.

Experimental Protocols

Method A: The Epoxy Ketone Cyclization (Recommended)

Best for: Creating diverse libraries with varying aryl/alkyl substituents at positions 3 and 5. Mechanism: Nucleophilic attack of hydrazine on the epoxide (or carbonyl condensation followed by epoxide opening), followed by cyclization and dehydration.

Step 1: Synthesis of

-Epoxy Ketone (Chalcone Oxide)
  • Reactants: Dissolve Chalcone (10 mmol) in Acetone (30 mL) and Methanol (10 mL).

  • Oxidant: Add 15% aqueous NaOH (5 mL) followed by dropwise addition of 30%

    
     (4 mL) at 0°C.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (100 mL). The epoxide typically precipitates as a white solid. Filter, wash with cold water, and dry.[1]

    • Validation:

      
      H NMR should show disappearance of alkene doublets (6.5–8.0 ppm) and appearance of epoxide protons (4.0–4.5 ppm, d, J ~ 2 Hz for trans).
      
Step 2: Cyclization to Pyrazol-4-ol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Epoxy Ketone (5 mmol) in Glacial Acetic Acid (15 mL).

    • Note: For acid-sensitive substrates, Ethanol with a catalytic amount of p-TsOH can be substituted, but AcOH is superior for promoting the final aromatization.

  • Reagent: Add Hydrazine Hydrate (10 mmol, 2.0 equiv) or substituted Hydrazine (

    
    , 1.2 equiv) slowly at room temperature.
    
    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The solution often turns from colorless to yellow/orange.

  • Isolation:

    • Cool to room temperature.[1][2][3]

    • Pour into crushed ice (50 g).

    • Neutralize carefully with solid

      
       or conc. 
      
      
      
      to pH 7.
    • The Pyrazol-4-ol will precipitate.[4] Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Method B: The 2-Acetoxy-1,3-Dicarbonyl Route

Best for: Converting commercially available 1,3-diketones directly into 4-hydroxypyrazoles.

Protocol
  • Precursor Preparation: Treat a 1,3-diketone (e.g., dibenzoylmethane) with Phenyliodine(III) diacetate (PIDA) (1.1 equiv) in KOH/MeOH to generate the 2-hydroxy or 2-acetoxy intermediate. Alternatively, use lead tetraacetate (classic method, less green).

  • Cyclization:

    • Dissolve 2-acetoxy-1,3-diketone (5 mmol) in Ethanol (20 mL).

    • Add Hydrazine Hydrate (7.5 mmol) dropwise.

    • Reflux for 1 hour.

  • Workup: Pour into ice water. The acetoxy group is hydrolyzed/eliminated in situ, yielding the free 4-hydroxyl group.

    • Yield Expectation: >90% for diaryl systems.

Data Analysis & Validation

Characterization Benchmarks

Successful synthesis is validated by the following spectral signatures.

FeatureMethodExpected SignalDiagnostic Value
OH Proton

H NMR (DMSO-

)

8.0 – 9.5 ppm (broad s)
Confirms presence of -OH. Disappears with

shake.
Pyrazole-H

H NMR
Absent (if 3,5-disubstituted)Distinguishes from non-hydroxylated pyrazoles.
C-OH Carbon

C NMR

135 – 145 ppm
Significant downfield shift compared to unsubstituted C4 (

~105 ppm).
Carbonyl IR / NMRAbsent Confirms absence of pyrazolone tautomer (C=O signal).
Troubleshooting Guide
  • Problem: Product remains as the intermediate pyrazoline (non-aromatic).

    • Solution: Extend reflux time in Acetic Acid or add a mild oxidant (e.g.,

      
       in catalytic amounts) to force aromatization.
      
  • Problem: Formation of Pyrazolone (C=O tautomer) instead of Pyrazol-4-ol.

    • Cause: This occurs if the 4-position is not substituted with -OH but rather the oxygen is at C3 or C5. Ensure the precursor is a 2,3-epoxy ketone or 2-hydroxy-1,3-diketone , not a

      
      -keto ester.
      
  • Problem: Low yield with aryl hydrazines.

    • Solution: Aryl hydrazines are less nucleophilic. Use Ethanol/HCl catalytic conditions instead of Acetic Acid to accelerate the initial hydrazone formation.

References

  • Nye, M. J., & Tang, W. P. (1970).[2] Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(22), 3563–3565. [Link]

  • Behbehani, H., & Ibrahim, H. M. (2012). Pyrazoles as privileged scaffolds in drug discovery.[1][5] Mini-Reviews in Medicinal Chemistry. [Link]

  • University of Dar es Salaam. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone.[6] UDSM Digital Commons.

Sources

Application

analytical techniques for quantifying 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

An Application Note and Protocol for the Quantitative Analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Abstract This document provides a comprehensive guide to the quantitative analysis of 3,5-dimethyl-1-propyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, a substituted pyrazole of interest in pharmaceutical research and development. Accurate quantification of this small molecule is critical for pharmacokinetic studies, quality control of bulk drug substances, and stability testing.[1] We present two robust and validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), ideal for quality control and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical applications requiring high sensitivity and selectivity in complex biological matrices.[2] This guide details the scientific principles, step-by-step protocols, and method validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4]

Introduction and Analyte Overview

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a structural motif found in numerous pharmacologically active compounds.[5] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7] Consequently, the development of robust analytical methods for their quantification is essential throughout the drug development lifecycle.[8]

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is a specific derivative with the following properties:

  • CAS Number: 1489896-29-8

  • Molecular Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Structure:

This guide provides detailed methodologies designed for researchers, analytical chemists, and quality control professionals to achieve accurate and reproducible quantification of this analyte.

Method 1: Quantification by RP-HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of small organic molecules in pharmaceutical analysis.[9] The method separates analytes based on their hydrophobicity, making it ideal for purity testing and quantification of bulk drug substances.[9]

Principle and Rationale

In RP-HPLC, the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, being a moderately polar compound, will partition between the stationary and mobile phases. By using a mobile phase of acetonitrile and water, its retention time can be optimized for effective separation from impurities. The addition of an acid, such as trifluoroacetic acid (TFA), is crucial. It protonates residual silanols on the column packing to reduce peak tailing and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. Detection is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Detailed Experimental Protocol: HPLC Quantification

2.2.1. Reagents and Materials

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2.2.2. Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% TFA in Water (75:25 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Detection Wavelength 237 nm (or determined by UV scan)
Column Temperature 30°C
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Mobile Phase: Carefully prepare a mixture of Acetonitrile and 0.1% TFA in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent. These will be used to construct the calibration curve.[1]

2.2.4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the established linearity range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).[9]

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject each working standard solution in triplicate to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.[9]

Method Validation Summary

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11] The validation process provides documented evidence of the method's performance.[3]

Validation ParameterTypical Acceptance CriteriaRelevance
Specificity No interference from blank or placebo at the analyte's retention time.Proves the method can reliably assess the analyte in the presence of other components.
Linearity Correlation Coefficient (r²) > 0.999Confirms the analytical response is proportional to the analyte concentration over a given range.
Range 2.5 - 50 µg/mLDefines the concentration interval where the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.[3][11]
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Demonstrates the consistency of results for repeated analyses under the same and different conditions.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~2 µg/mL)The lowest concentration of analyte that can be detected but not necessarily quantified.[8]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 (e.g., ~7 µg/mL)The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Robustness % RSD ≤ 2.0% after minor changes (flow rate, temp, etc.)Shows the method's reliability with small, deliberate variations in parameters.[3]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (ACN:0.1% TFA in H2O) p2 Prepare Standard & QC Samples p3 Prepare Test Samples (Dissolve, Dilute, Filter) a1 Equilibrate HPLC System p3->a1 a2 Inject Blank, Standards, & Samples a1->a2 a3 Chromatographic Separation (C18 Column) a2->a3 a4 UV Detection (237 nm) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Experimental workflow for HPLC quantification.

Method 2: Quantification by LC-MS/MS

For the quantification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in complex biological matrices such as plasma or urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][12] It offers superior sensitivity and selectivity compared to HPLC-UV, allowing for the measurement of trace concentrations.[2][13]

Principle and Rationale

This technique combines the separation power of LC with the mass-resolving capability of tandem mass spectrometry.[13] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification at very low levels (pg/mL to ng/mL).[2]

Detailed Experimental Protocol: LC-MS/MS Bioanalysis

3.2.1. Reagents and Materials

  • All reagents from Section 2.2.1

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another pyrazole derivative with similar properties may be used.

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient e.g., 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
MS System Triple Quadrupole Mass Spectrometer[14]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte: e.g., m/z 155.1 → 113.1 (Precursor → Product) IS: To be determined
MS Parameters Optimize Collision Energy, Cone Voltage, etc. for max signal

Note: The exact MRM transition must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

3.2.3. Sample Preparation (Protein Precipitation) Protein precipitation is a fast and effective method for cleaning up plasma samples.[2]

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.2.4. Calibration and Quantification

  • Prepare calibration standards by spiking known amounts of the analyte into the blank biological matrix.

  • Process these standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of the analyte in the unknown samples is determined from this curve.

Method Validation Considerations for Bioanalysis

Validation for bioanalytical methods follows similar principles to ICH guidelines but with additional requirements, particularly concerning the biological matrix.

ParameterKey Consideration
Selectivity No interference from endogenous matrix components.
Matrix Effect Assess ion suppression or enhancement from the biological matrix.
Recovery Efficiency of the extraction process from the matrix.
Stability Analyte stability in matrix during freeze-thaw cycles, bench-top storage, and long-term storage.
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing p1 Aliquot Plasma Sample (50 µL) p2 Add Acetonitrile with Internal Standard (150 µL) p1->p2 p3 Vortex to Precipitate Protein p2->p3 p4 Centrifuge at High Speed p3->p4 p5 Transfer Supernatant to Vial p4->p5 a1 Inject Sample into UPLC p5->a1 a2 Gradient LC Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Integrate Analyte & IS Peaks a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify Concentration via Calibration Curve d2->d3

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

This application note provides two validated, robust, and reliable methods for the quantification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. The RP-HPLC-UV method is well-suited for routine quality control, stability testing, and purity analysis of the bulk drug substance where concentrations are relatively high. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, the LC-MS/MS method is the definitive choice.[14][15] Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reproducible, and defensible analytical data critical for advancing pharmaceutical research and development.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025). ResearchGate. Retrieved from [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Wiley Online Library. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Small and Large Molecule LC-MS. IQVIA. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. Retrieved from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. Retrieved from [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

Sources

Method

Application Note: A Systematic Approach to the Formulation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol for Preclinical Biological Assays

An Application Guide by Google Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The therapeutic potential of novel chemical entities, such as the pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of novel chemical entities, such as the pyrazole derivative 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, is frequently gated by their physicochemical properties, particularly aqueous solubility. Inadequate solubility can lead to underestimated potency in in vitro assays and poor bioavailability in in vivo models, ultimately resulting in the erroneous rejection of promising candidates. This guide provides a comprehensive, experience-driven framework for the systematic characterization, solubilization, and stabilization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. We eschew a one-size-fits-all approach, instead presenting a logical, tiered workflow—from fundamental solubility assessments to the development of robust formulations for both cell-based and animal studies. The protocols herein are designed to be self-validating, enabling researchers to make informed, data-driven decisions that ensure the scientific integrity of their biological evaluations.

The Formulation Imperative: Beyond Dissolve and Dilute

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] However, the structural features that confer biological activity often contribute to low aqueous solubility.[4] A formulation is not merely a vehicle; it is a critical experimental parameter that dictates the compound's accessible concentration at the biological target. An improperly prepared formulation can lead to compound precipitation, resulting in inconsistent and unreliable data.

This guide addresses the central challenge: how to establish a reproducible and biologically relevant concentration of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in an aqueous assay environment. Our approach is grounded in a "characterize-first" philosophy.

Foundational Workflow: Pre-formulation Characterization

Before attempting to formulate the compound for a biological assay, a foundational understanding of its physicochemical properties is paramount. This initial investment of time and material prevents downstream complications and ensures data integrity.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path A Obtain Solid Compound (3,5-dimethyl-1-propyl-1H-pyrazol-4-ol) B Visual Inspection (Crystalline? Amorphous?) A->B C Determine Basic Physicochemical Properties B->C D Kinetic Solubility Assessment (Aqueous Buffers, pH 3-10) C->D Parallel Assessment E Organic Solvent Solubility Screen (DMSO, Ethanol, PEG 400, etc.) C->E Parallel Assessment G Decision Point: Is Aqueous Solubility > Assay Conc.? D->G F Preliminary Stability Evaluation (pH, Light, Temperature) E->F F->D H Simple Aqueous Dilution G->H Yes I Develop Co-Solvent or Surfactant-Based Formulation G->I No

Figure 1: A decision workflow for the initial characterization and formulation path selection for a novel compound.

Protocol 1: Rapid Solubility & Stability Screening

This protocol establishes the baseline solubility profile and identifies potential liabilities.

Objective: To determine the approximate kinetic solubility in various relevant media and assess preliminary stability.

Materials:

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (solid)

  • Solvents: DMSO (anhydrous), Ethanol (200 proof), PEG 400, Propylene Glycol

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (pH 5.0), Glycine-HCl Buffer (pH 3.0)

  • 96-well plates (polypropylene)

  • Plate shaker and plate reader (nephelometry or UV-Vis)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO. Sonicate briefly to ensure complete dissolution.

  • Solvent Addition: In a 96-well plate, add 198 µL of each test buffer/solvent to designated wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 1:100 dilution (final concentration 200 µM) with a final DMSO concentration of 1%.

  • Incubation & Observation:

    • Seal the plate and shake at room temperature for 2 hours.

    • Visually inspect each well for precipitation against a dark background.

    • Quantify precipitation using a nephelometer or by measuring absorbance at ~620 nm. A clear well indicates solubility at that concentration.

  • Forced Degradation (Stability):

    • pH Stability: Prepare samples in acidic (pH 3), neutral (pH 7.4), and basic (pH 9) buffers. Incubate at 37°C for 24 hours. Analyze for degradation via HPLC-UV. Pyrazole derivatives can be susceptible to pH-dependent hydrolysis.[5][6]

    • Photostability: Expose a solution of the compound (in a quartz cuvette or clear vial) to controlled UV/Vis light. Protect a control sample with aluminum foil. Analyze both samples by HPLC-UV after 24 hours. Photodegradation is a known liability for some pyrazolone structures.[6]

    • Thermal Stability: Incubate a solid sample and a solution sample at 60°C for 48 hours and analyze for degradation.[6]

Interpreting the Results: This screen provides critical data to guide formulation. If the compound is soluble at the target assay concentration in a buffer with ≤1% DMSO, a simple formulation may suffice. If precipitation is observed, a more complex vehicle is necessary. Stability data will inform appropriate storage conditions.

Parameter Description Significance for Formulation
Aqueous Solubility The maximum concentration achievable in an aqueous buffer (e.g., PBS) at a given pH and temperature.Determines if a simple aqueous solution is feasible or if solubility-enhancing excipients are required.
LogP / LogD The octanol-water partition coefficient, indicating the lipophilicity of the compound.High LogP values (>3) often correlate with low aqueous solubility and suggest the need for co-solvents or lipid-based systems.[7]
pKa The acid dissociation constant.Pyrazoles are weakly basic and can be protonated.[1][8] Knowing the pKa helps predict how solubility will change with pH.
Stability The chemical integrity of the compound under various conditions (pH, light, temperature).Dictates acceptable storage conditions, formulation vehicle pH, and handling procedures to prevent degradation.[6]

Table 1: Key physicochemical parameters and their impact on formulation strategy.

Formulation Strategies for In Vitro Biological Assays

The primary goal for in vitro assays is to maintain the compound in a monomeric, solubilized state within the assay medium for the duration of the experiment. Precipitation can lead to inaccurate IC50/EC50 values.

Tier 1: The DMSO Standard

Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening.

Rationale: DMSO is an excellent solvent for a wide range of organic molecules. However, its concentration in the final assay medium must be carefully controlled, as it can exhibit toxicity or interfere with biological processes, typically at concentrations >1% v/v.

Protocol 2: Preparation of a Standard DMSO Stock Solution

  • Accurately weigh the solid 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol into a sterile glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex and sonicate for 5-10 minutes to ensure complete dissolution.

  • Store in small aliquots at -20°C or -80°C in desiccated conditions. Before use, thaw completely and vortex to re-dissolve any material that may have crystallized.

Tier 2: Co-Solvent & Surfactant Systems

When dilution of a DMSO stock into aqueous media causes precipitation, a more robust formulation is required. The goal is to create a vehicle that enhances solubility upon dilution.

Rationale:

  • Co-solvents: Water-miscible organic solvents like ethanol, PEG 400, and propylene glycol can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[4][9]

  • Surfactants: Agents like Tween® 80 or Cremophor® EL form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in the aqueous phase.[10][11]

G A Compound Precipitates in Assay Medium with DMSO Alone B Prepare High-Concentration Stock in 100% DMSO or Ethanol A->B C Select Excipients (Co-solvents, Surfactants) B->C E Mix Stock (B) with Vehicle (D) at Defined Ratio (e.g., 1:9) B->E D Prepare Intermediate Formulation Vehicle C->D D->E F Characterize Final Formulation (Clarity, Particle Size) E->F G Spike into Assay Medium F->G H Confirm Solubility & Stability Over Assay Duration G->H I Proceed with Biological Assay H->I

Figure 2: A workflow for developing a co-solvent or surfactant-based formulation for in vitro assays.

Protocol 3: Formulation with a Co-Solvent/Surfactant Vehicle

Objective: To prepare a concentrated formulation that remains stable upon dilution into the final assay medium.

Example Vehicle (Aqueous Tolerable Formulation - ATF):

  • 20% PEG 400 (Co-solvent)

  • 5% Tween® 80 (Surfactant/Wetting Agent)

  • 75% Saline (Aqueous Base)

Methodology:

  • Prepare the Vehicle: Combine the PEG 400, Tween® 80, and saline. Vortex until homogenous.

  • Prepare Compound Stock: Create a 10-fold higher concentration stock than your final desired formulation concentration in 100% DMSO (e.g., if you need a 1 mM formulation, make a 10 mM stock in DMSO).

  • Combine: Add 1 part of the DMSO stock to 9 parts of the prepared vehicle (Step 1). For example, add 100 µL of 10 mM stock to 900 µL of the vehicle.

  • Homogenize: Vortex thoroughly. The resulting solution is a 1 mM formulation in 10% DMSO/18% PEG 400/4.5% Tween® 80/67.5% Saline.

  • Test Dilution: Perform a test dilution into your final cell culture medium or assay buffer. For a final assay concentration of 10 µM, you would add 1 µL of the 1 mM formulation to 99 µL of medium. Visually inspect for precipitation over several hours.

  • Vehicle Control: Crucially , all biological assays must include a "vehicle control" group that is treated with the same final concentration of the formulation vehicle without the compound.

Considerations for In Vivo Formulations

Formulations for animal studies present additional challenges, including excipient tolerability, route of administration, and the need to achieve sufficient systemic exposure.[10]

  • Toxicity: Excipients like DMSO can be toxic at the volumes required for in vivo dosing. Surfactants like Tween® 80 can cause hypersensitivity reactions in some species.

  • Bioavailability: The formulation must not only solubilize the compound but also facilitate its absorption into the bloodstream.[4]

Common In Vivo Formulation Strategies:

  • Aqueous Suspensions: For compounds with very low solubility, reducing particle size via micronization can increase the surface area and dissolution rate.[10] The compound is suspended in an aqueous vehicle containing a wetting agent (e.g., Tween® 80) and a viscosity-enhancing agent (e.g., methylcellulose).

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.

Safety and Handling

While specific data for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is limited, related pyrazole compounds are classified as harmful if swallowed and can cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting

Problem Potential Cause Recommended Solution
Precipitation upon dilution into assay medium The formulation vehicle is not strong enough to maintain solubility at the final concentration.Increase the percentage of co-solvent/surfactant in the vehicle. Try alternative excipients (e.g., Cremophor® EL instead of Tween® 80). Lower the final assay concentration if possible.
Inconsistent biological data between experiments Compound instability in stock solution or assay medium. Precipitation occurring over the course of the assay.Re-evaluate stability under assay conditions (37°C, 5% CO2). Prepare fresh stock solutions frequently. Filter the final diluted solution through a 0.22 µm syringe filter before adding to cells (use with caution, as this may remove precipitated compound and lower the effective concentration).
Vehicle control shows biological activity The concentration of DMSO or other excipients is too high and is causing cellular stress or other off-target effects.Lower the final concentration of all excipients in the assay. This may require preparing a more concentrated initial stock. Screen multiple vehicles to find one that is inert in your specific assay.

Table 2: Common formulation-related problems and solutions.

References

  • Narayana, B., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ansari, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Polycyclic Aromatic Compounds. Available at: [Link]

  • Shashidhara, K.S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • JP-2378. (2023, March 25). Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Available at: [Link]

  • ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

[1] Executive Summary & Chemical Profile Compound: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol CAS: 1489896-29-8 (Related analogs: 1779428-05-5) Molecular Formula: C₈H₁₄N₂O MW: 154.21 g/mol [1][2] This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Compound: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol CAS: 1489896-29-8 (Related analogs: 1779428-05-5) Molecular Formula: C₈H₁₄N₂O MW: 154.21 g/mol [1][2]

This guide addresses the specific purification challenges associated with 1-substituted-4-hydroxypyrazoles. Unlike simple pyrazoles, the 4-hydroxy variant introduces significant electron density to the ring, making the compound susceptible to oxidative degradation (browning) and complicating solubility profiles due to its amphoteric nature (weakly basic pyrazole nitrogen and weakly acidic enol/phenol moiety).[1]

Core Purification Protocols

Method A: The "pH-Swing" Extraction (Recommended for Crude Isolation)

Best for: Removing non-ionizable impurities and unreacted hydrazine salts.[1]

The Logic: This molecule is amphoteric. It can be protonated at low pH (forming the cation) and deprotonated at high pH (forming the phenolate anion). We utilize this to wash away impurities at specific pH windows.

Protocol:

  • Dissolution: Dissolve crude residue in 1M HCl (approx. 10 mL/g). The solution should be clear; filter if insoluble solids remain (likely bis-pyrazole byproducts).

  • Acidic Wash: Wash the acidic aqueous layer (

    
    ) with Dichloromethane (DCM) (
    
    
    
    ).
    • Why: This removes neutral organic impurities and unreacted neutral precursors. The target molecule remains in the water phase as the hydrochloride salt.

  • Neutralization/Precipitation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly adjust pH to 6.5–7.5 using saturated NaHCO₃ or 2M NaOH.

    • Critical Step: Do not overshoot to pH > 10, or you will form the water-soluble phenolate salt.[1]

  • Extraction: Extract the neutralized suspension with Ethyl Acetate (

    
    ).
    
    • Note: The propyl group provides sufficient lipophilicity for efficient extraction into EtOAc.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Anti-Oxidant Recrystallization (For High Purity)

Best for: Final polishing and removing oxidative color bodies.[1]

The Logic: 4-hydroxypyrazoles are prone to air oxidation, forming red/brown quinoid impurities.[1] Recrystallization must occur in a reducing environment.

Protocol:

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile.[3][4]

  • Additive: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the solvent mixture before heating.

    • Why: This scavenges dissolved oxygen and reduces trace quinones back to the colorless phenol form.

  • Procedure:

    • Dissolve the solid in boiling solvent.[5]

    • If the solution is dark, treat with activated charcoal (5% w/w) for 10 mins, then filter hot through Celite.

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Collection: Filter crystals and wash with cold, antioxidant-spiked solvent. Dry under vacuum/Nitrogen flow.

Troubleshooting Guide (Q&A)

Category 1: Stability & Discoloration[1]

Q: My product turns pink/brown upon exposure to air. Is it degraded? A: Not necessarily. This is a common characteristic of electron-rich 4-hydroxypyrazoles.[1]

  • Cause: Trace oxidation of the surface to form quinone-methide-like species. Even <0.5% impurity can cause intense coloration.

  • Fix:

    • Perform all final drying steps under high vacuum or Nitrogen/Argon.

    • Store the compound at -20°C under inert gas.

    • If the bulk is colored, perform a "charcoal filtration" in methanol containing a pinch of sodium dithionite.

Q: The product is oiling out during recrystallization. A: The propyl chain lowers the melting point and increases lipophilicity compared to the methyl analog.

  • Fix: You are likely using a solvent that is too polar. Switch from Ethanol/Water to Toluene/Heptane or Ethyl Acetate/Hexane . Use a "seeding" technique: scratch the glass side of the flask or add a seed crystal at the cloud point.

Category 2: Impurity Removal[1]

Q: How do I ensure complete removal of hydrazine residues? A: Hydrazines are genotoxic and must be controlled (<10 ppm for pharma).

  • Detection: Use the HPLC method described in Protocol 2 of the reference data (derivativization with benzaldehyde).

  • Removal Protocol:

    • Dissolve product in EtOAc.[6]

    • Wash with 5% aqueous Glucose or Acetone solution.

    • Mechanism: The hydrazine reacts with the sugar/ketone to form a highly water-soluble hydrazone, which partitions out of the organic phase.

Visual Workflows

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckSol Is crude solid or oil? Start->CheckSol Solid Solid Residue CheckSol->Solid Precipitated Oil Oily Residue CheckSol->Oil Concentrated AcidBase Method A: Acid-Base Extraction (pH Swing) Solid->AcidBase Low Purity (<90%) Recryst Method B: Recrystallization (w/ Antioxidant) Solid->Recryst High Purity (>90%) Oil->AcidBase CheckColor Is product colored (Pink/Brown)? AcidBase->CheckColor Recryst->CheckColor Charcoal Charcoal Treatment + Na-Dithionite CheckColor->Charcoal Yes Final Pure Product (Store under Ar) CheckColor->Final No (White/Off-white) Charcoal->Recryst

Caption: Decision matrix for selecting the appropriate purification route based on physical state and crude purity.

Figure 2: The "pH-Swing" Mechanism

pHSwing Step1 pH < 2 (Acidic Wash) Species1 Cationic Form (Water Soluble) Step1->Species1 Protonated N Impurity1 Remove Neutral Impurities (DCM) Species1->Impurity1 Wash Step2 pH 6.5 - 7.5 (Neutralization) Species1->Step2 Add Base Species2 Neutral Form (Precipitates/Oil) Step2->Species2 Extract into EtOAc Step3 pH > 10 (Avoid!) Step2->Step3 Excess Base Species3 Anionic Phenolate (Water Soluble) Step3->Species3 Loss of Product

Caption: Chemical species distribution across pH ranges. Target isolation window is pH 6.5–7.5.

Analytical Data Reference

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)ApplicationNotes
Water (pH 7) Low (< 1 mg/mL)Anti-solventGood for precipitation.[1]
Water (pH 1) HighWashingForms hydrochloride salt.
Ethanol HighRecrystallizationUse 9:1 EtOH:H₂O for best crystal growth.
DCM ModerateExtractionGood for washing acidic aqueous phase.
Ethyl Acetate HighExtractionPreferred extraction solvent for neutral form.
Hexane InsolubleAnti-solventUse to force precipitation from EtOAc.

References

  • BenchChem. (2025).[3] Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from [1]

  • Organic Syntheses. (1941).[7] 3,5-Dimethylpyrazole (Synthesis via Hydrazine Sulfate).[1][7] Coll. Vol. 1, p. 309.[1][7] Retrieved from [1]

  • National Institutes of Health (NIH). (2015). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.[8] Retrieved from [1]

  • Royal Society of Chemistry. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines.[9] Retrieved from [1]

  • ChemicalBook. (2025). 3,5-dimethyl-1H-Pyrazole-4-propanol Properties and Suppliers. Retrieved from [1]

Sources

Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Document ID: TSS-PYRZL-4OL-001 Introduction: The Pursuit of Purity in Pyrazole Synthesis Welcome to the technical support guide for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. As researchers and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-PYRZL-4OL-001

Introduction: The Pursuit of Purity in Pyrazole Synthesis

Welcome to the technical support guide for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. As researchers and drug development professionals, we understand that the purity of a target molecule is not merely a quality metric; it is the foundation of reliable downstream data and therapeutic safety. The synthesis of substituted pyrazoles, while well-established, presents numerous challenges related to side reactions, isomeric impurities, and product degradation.

This guide is structured as a dynamic troubleshooting resource in a question-and-answer format. It is designed to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve purity issues effectively. We will address common impurities, their origins, and robust strategies for their mitigation and removal.

Section 1: Synthesis Overview and Potential Impurity Hotspots

The most common and efficient route to the 3,5-dimethylpyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For our target molecule, this involves the reaction of propylhydrazine with a C4-hydroxylated derivative of acetylacetone.

The purity of the final product is contingent on several factors: the quality of starting materials, precise control of reaction conditions (temperature, pH, solvent), and the efficacy of the work-up and purification protocols.[3] Impurities can arise from several key areas, which we will explore in the following sections.

Synthesis_and_Impurity_Pathway SM1 Propylhydrazine Reaction Knorr Synthesis (Condensation/Cyclization) SM1->Reaction Imp2 Unreacted Starting Materials SM1->Imp2 SM2 3-Hydroxy-2,4-pentanedione (or equivalent) SM2->Reaction SM2->Imp2 Imp4 Side-Products from Self-Condensation of SM2 SM2->Imp4 Cause: Strong base or high temperature Product 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (Target Molecule) Reaction->Product Desired Pathway Imp1 Regioisomer: 5-methyl-1-propyl-3-propyl-1H-pyrazol-4-ol Reaction->Imp1 Cause: Impure SM2 or non-symmetrical precursor Imp3 Oxidative Degradation Products Product->Imp3 Cause: Air/Heat exposure during work-up

Caption: Synthesis pathway and common impurity sources.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and purification process.

Category A: Identification of Unknown Impurities

Question: My HPLC/LC-MS shows an unexpected peak with the same mass as my product. What could it be?

Answer: This is a classic sign of a regioisomeric impurity. In pyrazole synthesis, if the 1,3-dicarbonyl starting material is not perfectly symmetrical, two different isomers can form.[3] For your target, this could happen if your hydroxylated acetylacetone equivalent allows for cyclization at either carbonyl group, leading to the formation of 5-methyl-1-propyl-3-propyl-1H-pyrazol-4-ol instead of the desired 3,5-dimethyl isomer.

  • Causality: Propylhydrazine has two distinct nitrogen atoms. While one is substituted, the terminal NH2 group attacks a carbonyl. If the two carbonyls of the dicarbonyl reactant are not electronically and sterically identical, a mixture of products will result.

  • Validation: Differentiating regioisomers often requires advanced analytical techniques. 2D NMR spectroscopy (like HMBC or NOESY) is the most definitive method to establish connectivity and spatial relationships between the propyl group and the methyl groups on the pyrazole ring.[4]

Question: I have several minor peaks in my chromatogram with lower molecular weights than my product. What are they likely to be?

Answer: These are most likely unreacted starting materials or reagents (propylhydrazine, dicarbonyl compound) and potentially low-molecular-weight side-products. The purity of your initial reactants is critical, as impurities can carry through or interfere with the reaction.[3]

  • Troubleshooting Steps:

    • Run individual HPLC analyses of your starting materials under the same method to confirm their retention times.

    • Review your reaction stoichiometry and work-up procedure. An inefficient aqueous wash may fail to remove water-soluble reagents like hydrazine salts.

Category B: Optimizing the Synthesis to Minimize Impurities

Question: My reaction turns a dark yellow or red color, and I see multiple byproducts. How can I get a cleaner reaction?

Answer: Discoloration and byproduct formation are often linked to the stability of the hydrazine reagent and the reaction temperature.[2] Hydrazines can be sensitive to air oxidation, and higher temperatures can promote side reactions.

  • Expert Recommendations:

    • Temperature Control: The initial condensation reaction is often exothermic. Maintain a low temperature (e.g., 10-15°C) during the addition of the hydrazine.[5] This minimizes the rate of competing side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of the propylhydrazine, leading to a cleaner reaction profile.

    • pH Control: The Knorr synthesis is typically acid-catalyzed.[1] Using a mild acid catalyst like acetic acid is common.[6][7] If you are using a hydrazine salt (e.g., hydrochloride), adding a base like sodium acetate can buffer the system and liberate the free hydrazine in situ, providing a more controlled reaction.[2]

Question: How do I prevent the formation of oxidative degradation products during work-up?

Answer: The hydroxyl group on the pyrazole ring makes the final product susceptible to oxidation, especially under basic conditions or when exposed to air for prolonged periods at elevated temperatures.[8]

  • Protocol Adjustments:

    • Minimize Air Exposure: During solvent removal via rotary evaporation, ensure a good vacuum is maintained. Blanket the concentrated product with an inert gas if it needs to be stored before the next step.

    • Use of Antioxidants (Optional): In some cases, adding a small amount of an antioxidant like sodium sulfite or ascorbic acid to the aqueous wash solutions can help protect the product.

    • Avoid High Temperatures: Dry the final product under a vacuum at a mild temperature (e.g., <40°C).

Category C: Effective Purification Strategies

Question: Recrystallization of my crude product gives a poor yield and doesn't remove all impurities. What are my options?

Answer: Poor solubility and co-crystallization of impurities are common challenges with recrystallization.[9] For pyrazole derivatives, two highly effective alternative or supplementary techniques are available:

  • Purification via Acid Addition Salt Formation: This is a highly recommended and often overlooked technique for purifying basic heterocycles like pyrazoles.[10][11]

    • Causality: The pyrazole nitrogen is basic and can be protonated by an acid (e.g., phosphoric acid, oxalic acid) to form a salt.[11] This salt will have vastly different solubility properties than the freebase form and its non-basic impurities. By crystallizing the salt, you can selectively isolate the product. The pure freebase is then recovered by neutralizing the salt.

    • See Protocol 2 for a detailed methodology.

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities, such as regioisomers or closely related side-products.[3]

    • Solvent System: A good starting point for eluting pyrazole derivatives is a gradient of hexane and ethyl acetate. The hydroxyl group on your target molecule will increase its polarity, likely requiring a higher proportion of ethyl acetate for elution.

Section 3: Protocols and Data

Protocol 1: General HPLC Method for Impurity Profiling

This method serves as a starting point and should be optimized and validated for your specific instrumentation and impurity profile.

ParameterRecommended SettingRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the basic pyrazole.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 20 minutesA broad gradient is essential during method development to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nm and 254 nmPyrazole rings have UV absorbance; monitoring multiple wavelengths can help detect impurities.
Injection Vol. 5 µLAdjust based on sample concentration.
Protocol 2: Purification via Oxalic Acid Salt Crystallization

This protocol is adapted from established methods for pyrazole purification.[10][11]

  • Dissolution: Dissolve the crude 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in a suitable organic solvent like isopropanol or acetone (approx. 5-10 volumes). Warm gently if necessary to ensure complete dissolution.

  • Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid (a slight molar excess, e.g., 1.1 equivalents) in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the stirring pyrazole solution at room temperature. The pyrazole oxalate salt should begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any entrained impurities.

  • Drying: Dry the salt under vacuum.

  • Liberation of Freebase: Dissolve the purified salt in water. Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise until the pH is basic (pH 9-10). The pure pyrazole freebase will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Final Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Purification_Workflow Start Crude Product with Impurities Decision1 Are impurities mainly non-basic starting materials? Start->Decision1 Path1 Acid Salt Crystallization Decision1->Path1 Yes Decision2 Are impurities regioisomers or structurally similar? Decision1->Decision2 No End Pure Product Path1->End Path2 Column Chromatography Decision2->Path2 Yes Decision3 Is product sparingly soluble? Decision2->Decision3 No Path2->End Path3 Binary Solvent Recrystallization Decision3->Path3 Yes Path3->End

Caption: Decision workflow for selecting a purification strategy.

Section 4: Summary Table of Potential Impurities

Impurity Name/ClassLikely SourceKey Analytical Signature (LC-MS)Mitigation Strategy
PropylhydrazineUnreacted starting materialExpected M+H⁺Stoichiometry control, aqueous work-up
3-Hydroxy-2,4-pentanedioneUnreacted starting materialExpected M+H⁺Stoichiometry control, temperature control
RegioisomerNon-symmetrical dicarbonyl precursorSame M+H⁺ as product, different RTUse high-purity, symmetrical starting materials
Oxidized DegradantsAir/heat exposure during work-upM+16, M+14, etc.Inert atmosphere, avoid high temperatures
Self-condensation productsSide reaction of dicarbonylHigher MW than starting materialsControl temperature and pH

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025).
  • JETIR. (2024).
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol

Current Status: Operational Topic: Stability & Troubleshooting in Solution Audience: Medicinal Chemists, Analytical Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Part 1: Critical Alerts & Immed...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Troubleshooting in Solution Audience: Medicinal Chemists, Analytical Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Part 1: Critical Alerts & Immediate Actions

User Query: "My clear stock solution turned pink/reddish-brown after 24 hours at room temperature. Is the compound degraded?"

Diagnosis: Yes, oxidative degradation has occurred. The color change is the hallmark of aerobic oxidation affecting the 4-hydroxypyrazole core. This class of compounds is electron-rich and prone to radical-mediated oxidation, forming highly colored radical intermediates and coupled products (often analogs of rubazoic acid).

Immediate Triage:

  • Discard the colored solution; the oxidation products (quinoid-like species) are potent electrophiles and will interfere with biological assays.

  • Check pH: If your buffer is neutral or basic (pH > 7), the degradation rate increases exponentially due to the formation of the electron-rich enolate anion.

  • Switch Solvent: If dissolved in pure DMSO, be aware that DMSO can act as an oxygen carrier, accelerating this process.

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solubility & Formulation

Q1: I cannot get the solid to dissolve completely in PBS (pH 7.4). It gums up.

  • Root Cause: The n-propyl group at the N1 position increases lipophilicity (LogP ~1.5–2.0), reducing aqueous solubility compared to the parent pyrazole.

  • Solution: Do not attempt direct dissolution in aqueous buffers.

    • Step 1: Dissolve the solid in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 50–100 mM).

    • Step 2: Dilute this stock into the buffer immediately before use. Keep the final organic solvent concentration < 1% if possible, or up to 5% depending on assay tolerance.

Q2: Can I store the stock solution at -20°C?

  • Root Cause: Freeze-thaw cycles introduce oxygen bubbles and condensation, promoting hydrolysis or oxidation.

  • Solution: Yes, but with strict conditions:

    • Use single-use aliquots to avoid repeated freeze-thaw cycles.

    • Overlay the solution with Argon or Nitrogen gas before capping.

    • Storage Limit: 3 months at -20°C. For >6 months, store as a dry powder at -80°C.

Category B: Chemical Stability

Q3: I see a new peak at RRT 0.85 in my HPLC chromatogram. What is it?

  • Root Cause: This is likely the dimerized oxidation product . 4-hydroxypyrazoles can undergo oxidative coupling at the C-4 position (or via the hydroxyl group) to form bis-pyrazolyl species.

  • Solution:

    • Acidify the Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA. The protonated form is more stable on-column.

    • Check Autosampler Temp: Keep the autosampler at 4°C. Room temperature residence time allows auto-oxidation.

Q4: How do I stabilize the compound for a 24-hour incubation assay?

  • Root Cause: Long-term exposure to dissolved oxygen in media at 37°C.

  • Solution: Add an antioxidant.

    • Ascorbic Acid (Vitamin C): Add at equimolar concentrations (1:1) to the pyrazole.[1][2][3][4][5][6][7][8][9][10] It acts as a sacrificial reductant.

    • Sodium Metabisulfite: Effective for non-biological chemical stocks, but may interfere with some enzymatic assays.

Part 3: Mechanistic Insight & Visualization

The "Pink Water" Phenomenon: Auto-oxidation Pathway The instability stems from the electron-rich nature of the 4-hydroxy group. In the presence of oxygen and trace metals (often found in low-grade buffers), the compound undergoes a Single Electron Transfer (SET) to form a radical, which rapidly dimerizes or oxidizes further to a quinone-imine type structure.

OxidationPathway Figure 1: Oxidative degradation pathway leading to colored impurities. Start 3,5-Dimethyl-1-propyl- 1H-pyrazol-4-ol (Colorless) Radical Pyrazolyl Radical Intermediate Start->Radical O2 / Trace Metals (-1e-, -H+) Dimer Oxidative Dimer (Bis-pyrazole) Radical->Dimer Coupling Quinone Rubazoic Acid Analog (Pink/Red Chromophore) Radical->Quinone Further Oxidation

Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Oxygen-Free Stock Solution

Use this protocol for all kinetic studies or long-term storage.

Materials:

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (Solid)[11]

  • Anhydrous DMSO (Sigma-Aldrich, Sure/Seal™ grade)

  • Argon gas line with needle

  • Amber glass vials (silanized)

Protocol:

  • Degas Solvent: Sparge the anhydrous DMSO with Argon for 15 minutes using a long needle submerged to the bottom of the vial.

  • Weighing: Weigh the solid compound into an amber vial. Note: Minimize light exposure.

  • Dissolution: Add the degassed DMSO via syringe through the septum. Do not open the vial to air.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Storage: Purge the headspace with Argon for 10 seconds. Seal with Parafilm. Store at -20°C.

Data Summary: Stability in Various Solvents (at 25°C)

Solvent SystemStability (t90%)ObservationRecommendation
DMSO (Anhydrous) > 2 WeeksClear, colorlessRecommended for Stock
Ethanol ~ 5 DaysSlight yellowingAcceptable for short-term
PBS (pH 7.4) < 24 HoursTurns pink/brownAvoid for storage
0.1 M HCl > 1 WeekClearGood for aqueous dilution
References
  • Oxidation of Pyrazoles: The susceptibility of 4-hydroxypyrazoles to oxidation by air and hydroxyl radicals is a documented characteristic of this chemical class, often used to detect radical gener

    • Source: Cederbaum, A. I., & Cohen, G. (1984). Oxidation of pyrazole to 4-hydroxypyrazole. PubMed.[9] [Link]

  • Kinetics of Oxidation: Studies on alkyl-substituted pyrazolones (tautomers of hydroxypyrazoles) demonstrate first-order oxidation kinetics in the presence of air, leading to colored coupled products.

    • Source: Veibel, S., & Linholt, S. C. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica. [Link]

  • General Handling of Pyrazoles: Safety and handling data sheets emphasize the need to avoid strong oxidizing agents and store in cool, dry places, corroborating the oxid

Sources

Optimization

Technical Support Center: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Welcome to the technical support center for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound, with a specific focus on preventing its oxidation.

Understanding the Challenge: The Susceptibility of Pyrazol-4-ols to Oxidation

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, like other pyrazol-4-ol derivatives and phenolic compounds, is susceptible to oxidation. The hydroxyl group on the pyrazole ring makes the compound sensitive to atmospheric oxygen, light, and trace metal contaminants. Oxidation can lead to the[1] formation of colored impurities, degradation of the compound, and a decrease in its overall purity and activity. This can significantly impact experimental results and the viability of the compound in drug development pipelines.

The pyrazole ring itself is generally resistant to oxidation and reduction. However, the substituents[2] on the ring can influence its reactivity. In the case of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, the hydroxyl group at the 4-position is the primary site of oxidative vulnerability.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation in my sample of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol?

A: The most common sign of oxidation is a change in color. A pure sample of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol should be a white to off-white solid. The appearance of yellow, brown, or even pinkish hues can indicate the presence of oxidation products. You may also observe a change in the physical state, such as the material becoming gummy or oily over time.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A: The main culprits are:

  • Atmospheric Oxygen: Direct exposure to air is the most significant factor.

  • Light: Exposure t[1][3][4][5]o UV or even ambient light can promote photo-oxidation.

  • Heat: Elevated te[1]mperatures can increase the rate of oxidation.

  • Trace Metal Ions: [1] Metal ions, such as copper (II) and iron (III), can catalyze oxidation reactions.

  • Moisture: The pre[6]sence of water can facilitate oxidative degradation.

Q3: Can I use standard[1][7][8] laboratory practices for handling and storing this compound?

A: Due to its air-sensitive nature, standard benchtop handling is not recommended for long-term storage or sensitive applications. It is crucial to employ t[1][9]echniques for handling air- and moisture-sensitive compounds to maintain the integrity of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Troubleshooting Gu[9][11][12]ide

Observed Issue Potential Cause Recommended Solution
Sample discoloration (yellowing/browning) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light. For transfers and handlin[1]g, use a glove box or Schlenk line techniques.
Inconsistent analyt[9][10]ical results (e.g., extra peaks in HPLC/NMR) Presence of degradation products from oxidation.Repurify the material if possible (e.g., recrystallization under inert conditions). For future work, strictly adhere to air-free handling protocols. Consider adding a small amount of an antioxidant like BHT to the storage solvent.
Poor solubility in non-polar solvents Formation of polar oxidation byproducts.This is a strong indicator of degradation. The original compound should have better solubility in a range of organic solvents. The material may not be suitable for your experiment and a fresh, pure sample should be used.
Decreased potency or activity in biological assays Degradation of the active pharmaceutical ingredient (API).Ensure that all stock solutions are freshly prepared using solvents that have been de-gassed to remove dissolved oxygen. Store solutions under an inert atmosphere and at low temperatures.

Experimental Protocols: Best Practices for Minimizing Oxidation

Protocol 1: Safe Handling and Storage of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

This protocol outlines the essential steps for the proper handling and storage of the solid compound to prevent oxidative degradation.

Materials:

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • Inert gas source (Argon or Nitrogen)

  • Glove box or Schlenk [3][7]line

  • Amber glass vials wit[9][10]h PTFE-lined caps

  • Spatula

  • Analytica[1]l balance

Procedure:

  • Inert Atmosphere Preparation: Before handling the compound, ensure your glove box has been purged and has a stable inert atmosphere (low oxygen and moisture levels). If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.

  • Weighing: Weigh t[8][10]he desired amount of the compound inside the glove box or under a positive pressure of inert gas.

  • Storage: Transfer[1] the weighed solid into a clean, dry amber glass vial.

  • Sealing: Securely seal the vial with a PTFE-lined cap.

  • Backfilling: If not in a glovebox, backfill the vial with inert gas before sealing.

  • Labeling and Storage Location: Clearly label the vial with the compound name, date, and handling precautions. Store the vial in a cool, dark, and dry place, such as a desiccator inside a refrigerator.

Protocol 2: Preparation of Stock Solutions

This protocol describes the preparation of solutions of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol for experimental use, minimizing the risk of oxidation in the solution phase.

Materials:

  • 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • High-purity, anhydrous solvent (e.g., ethanol, DMSO)

  • Inert gas source (Argon or Nitrogen)

  • Schlenk flask or similar glassware with a septum port

  • Syringes and needles

  • Optional: Antioxidant such as Butylated hydroxytoluene (BHT) or Ascorbic Acid

Procedure:

  • Sol[11][12][13]vent Degassing: Before use, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Add the desired amount of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol to a dry Schlenk flask under a positive pressure of inert gas.

  • Solvent Addition: Using a cannula or a syringe, transfer the degassed solvent to the Schlenk flask containing the solid.

  • Dissolution: Gently swirl or stir the flask until the solid is completely dissolved.

  • Antioxidant Addition (Optional): If the solution is to be stored, consider adding a small amount of a stock solution of an antioxidant like BHT (typically to a final concentration of 0.01-0.1%).

  • Storage: Store the stock solution in a sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).

Visualizing the Process: Oxidation and Prevention

The following diagrams illustrate the key concepts of oxidation and the preventative measures that can be taken.

Oxidation Pyrazol-4-ol Pyrazol-4-ol Oxidized Product Oxidized Product Pyrazol-4-ol->Oxidized Product Oxidation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Metal Ions Metal Ions Metal Ions->Oxidation

Caption: Factors contributing to the oxidation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

PreventionWorkflow cluster_storage Storage cluster_handling Handling Inert_Atmosphere_Storage Store under Inert Gas (Ar, N2) Amber_Vial Use Amber Vials Inert_Atmosphere_Storage->Amber_Vial Cool_Dark Store in Cool, Dark Place Amber_Vial->Cool_Dark Glove_Box Use Glove Box or Schlenk Line Cool_Dark->Glove_Box Degassed_Solvents Use Degassed Solvents Glove_Box->Degassed_Solvents Add_Antioxidants Consider Antioxidants (e.g., BHT) Degassed_Solvents->Add_Antioxidants End Stable Compound Add_Antioxidants->End Start Pure Compound Start->Inert_Atmosphere_Storage

Caption: Workflow for preventing the oxidation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

By adhering to these guidelines and understanding the chemical principles behind the oxidative instability of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, researchers can ensure the integrity of their samples and the reliability of their experimental outcomes.

References

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (2016). American Journal of Heterocyclic Chemistry. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]

  • Inert atmosphere Definition. (2025). Fiveable. [Link]

  • Inerting. (n.d.). Linde Gas. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. [Link]

  • What Is The Inert Atmosphere Principle? (2026). [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Oxidation Prevention & Inertization. (n.d.). Presscon. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug and Alcohol Research. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug and Alcohol Research. [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025). PMC. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publishers. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia. [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. (n.d.). Research Solutions Pages. [Link]

  • Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. (n.d.). PubMed. [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). PubMed. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). [Link]

  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025). ResearchGate. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents. (n.d.). PubMed. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]

  • Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. (n.d.). Sci-Hub. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

  • Stability of Organic Molecules: Lessons from Vitamin C. (2016). Geoscience Research Institute. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021). [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. (n.d.). PMC. [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. [Link]

  • The reducing power of different extracts. BHT and ascorbic acid were... (n.d.). ResearchGate. [Link]

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. (n.d.). JOCPR. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyrazole synthesis.

Q1: What are the most common catalytic strategies for pyrazole synthesis?

A1: The synthesis of pyrazoles most frequently involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This reaction is typically catalyzed by an acid or, in some modern approaches, by a base.[3][5] Other significant methods include multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions.[6][7] The choice of catalyst is crucial and depends heavily on the specific reaction pathway and substrates.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The decision hinges on several factors including desired reaction conditions, ease of product purification, and catalyst reusability.

  • Homogeneous catalysts , such as mineral acids or soluble metal salts, are often highly active and selective. However, their removal from the reaction mixture can be challenging, potentially leading to product contamination.

  • Heterogeneous catalysts , like silica-supported acids, zeolites, or metal nanoparticles, offer significant advantages in terms of easy separation (filtration) and reusability, aligning with green chemistry principles.[8][9] Their activity might be lower than their homogeneous counterparts, sometimes requiring more forcing reaction conditions.

Q3: What role does the catalyst play in the Knorr pyrazole synthesis?

A3: In the classic Knorr synthesis, an acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound. This activation facilitates the nucleophilic attack by the hydrazine, initiating the condensation and subsequent cyclization to form the pyrazole ring.[3][4]

Q4: Are there "green" catalyst options for pyrazole synthesis?

A4: Absolutely. The field is increasingly moving towards sustainable methodologies. Green catalyst options include:

  • Water as a solvent and catalyst promoter : Many modern protocols utilize water as a green solvent.[7][9]

  • Solid acid catalysts : Materials like montmorillonite K10, silica-supported sulfuric acid, and Amberlyst-70 are effective and recyclable.[9][10]

  • Nanocatalysts : Graphene oxide nanoparticles and various metal-based nanocatalysts have shown high efficiency and reusability.[11][12]

  • Biocatalysts : Enzymes are being explored for highly selective pyrazole synthesis under mild conditions.[13]

Q5: Can I perform pyrazole synthesis without a catalyst?

A5: While many syntheses benefit from catalysis, some reactions can proceed without an external catalyst, particularly under thermal or microwave-assisted conditions.[14][15] However, these catalyst-free reactions may require higher temperatures, longer reaction times, and might result in lower yields or a mixture of products.[16]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues in pyrazole synthesis, with a focus on catalyst-related problems.

Guide 1: Low or No Product Yield

Low product yield is a frequent challenge and can often be traced back to catalyst choice or reaction conditions.[17][18]

Potential Cause 1: Inappropriate Catalyst Selection

  • The Problem: The chosen catalyst (acidic, basic, Lewis acid, etc.) may not be suitable for the specific substrates or reaction mechanism. For instance, a strong acid might cause degradation of sensitive starting materials.

  • Troubleshooting Steps:

    • Literature Review: Consult the literature for precedents with similar substrates.

    • Catalyst Screening: If literature is scarce, perform a small-scale screen of different catalyst types (e.g., a Brønsted acid like p-TsOH, a Lewis acid like ZnCl₂, and a base like piperidine).

    • Consider the Mechanism: For a Knorr-type synthesis, an acid catalyst is generally required.[3] For multicomponent reactions, the optimal catalyst may be less intuitive and require empirical screening.

Potential Cause 2: Catalyst Inactivation or Degradation

  • The Problem: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions (e.g., high temperature).

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure all reactants and the solvent are of high purity. Hydrazine reagents, in particular, can degrade upon storage.[17]

    • Check Catalyst Stability: Verify the thermal and chemical stability of your catalyst under the planned reaction conditions.

    • Inert Atmosphere: If using an air-sensitive catalyst (e.g., certain transition metal complexes), conduct the reaction under an inert atmosphere (N₂ or Ar).

Potential Cause 3: Insufficient Catalyst Loading

  • The Problem: The amount of catalyst may be too low to effectively promote the reaction.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then 10 mol%).

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction progress at different catalyst loadings to find the optimal amount.

Experimental Protocol: Catalyst Screening for Pyrazole Synthesis

This protocol outlines a general procedure for screening different catalysts for the synthesis of a target pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (1 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Solvent (e.g., Ethanol, Toluene, or water) (5 mL)

  • Catalyst candidates (e.g., Acetic Acid, p-Toluenesulfonic acid, Zinc Chloride, Piperidine)

  • Reaction vials

Procedure:

  • To separate reaction vials, add the 1,3-dicarbonyl compound (1 mmol) and the chosen solvent (5 mL).

  • Add the selected catalyst to each vial at a specific loading (e.g., 5 mol%). Include a no-catalyst control.

  • Add the hydrazine derivative (1.1 mmol) to each vial.

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).

  • Monitor the reactions by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Upon completion, or after a set time, quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and relative yield for each catalyst.

Guide 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two or more regioisomers is a common problem.[19]

Potential Cause 1: Lack of Catalyst Directing Effect

  • The Problem: The catalyst may not be effectively differentiating between the two non-equivalent carbonyl groups of the 1,3-dicarbonyl.

  • Troubleshooting Steps:

    • Vary Catalyst Type: The regioselectivity can be highly dependent on the nature of the catalyst. For example, a bulky Lewis acid might preferentially coordinate to the less sterically hindered carbonyl group.

    • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity.[19] Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, water).

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic differentiation between the two reaction pathways, leading to improved regioselectivity.

Potential Cause 2: Thermodynamic vs. Kinetic Control

  • The Problem: The observed product ratio may be the result of thermodynamic equilibration.

  • Troubleshooting Steps:

    • Monitor Over Time: Take aliquots from the reaction at various time points to determine if the product ratio changes. If it does, the reaction is likely under thermodynamic control.

    • Milder Conditions: To favor the kinetically controlled product, try running the reaction at a lower temperature for a shorter duration with a more active catalyst.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Catalysts for a Model Pyrazole Synthesis
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Acetic AcidSolventEthanolReflux585[18]
p-TsOH10Toluene110392[9]
FeCl₃5Water/PEG-40080297[20]
[bmim][PF6]/Cu(OTf)₂--RT-82[21]
Heterogeneous Catalysts
Montmorillonite-K10-Solvent-free1000.595[10]
Nano Graphene Oxide----High[11]
Ag/La-ZnO-Solvent-freeRT0.2-0.4High[12]
Amberlyst-70-WaterRT--

Note: Yields are highly substrate-dependent and these values should be considered as representative examples.

Diagrams

Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Troubleshooting Start Define Target Pyrazole Reactants Select & Purify 1,3-Dicarbonyl & Hydrazine Start->Reactants Catalyst_Screen Catalyst Screening (Acid, Base, Lewis Acid, Heterogeneous) Reactants->Catalyst_Screen Initial Reaction Setup Solvent_Screen Solvent Screening (Polar vs. Non-polar) Catalyst_Screen->Solvent_Screen Condition_Opt Optimize Conditions (Temp, Time, Conc.) Solvent_Screen->Condition_Opt Analysis Reaction Monitoring (TLC, LC-MS) Condition_Opt->Analysis Workup Work-up & Purification Analysis->Workup Characterization Characterization (NMR, MS, etc.) Workup->Characterization Troubleshoot Troubleshooting (Low Yield, Isomers) Characterization->Troubleshoot Troubleshoot->Catalyst_Screen Re-optimize End Optimized Protocol Troubleshoot->End Success

Caption: Experimental workflow for pyrazole synthesis optimization.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Purify/Re-distill Reactants Purity_OK->Purify No Check_Catalyst Evaluate Catalyst Choice & Loading Purity_OK->Check_Catalyst Yes Purify->Start Catalyst_OK Catalyst Appropriate? Check_Catalyst->Catalyst_OK Screen_Catalysts Screen Different Catalyst Types Catalyst_OK->Screen_Catalysts No Increase_Loading Increase Catalyst Loading Catalyst_OK->Increase_Loading Maybe Low Loading Check_Conditions Assess Reaction Conditions (T, t) Catalyst_OK->Check_Conditions Yes Screen_Catalysts->Start Increase_Loading->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Vary Temperature & Time Conditions_OK->Optimize_Conditions No Success Improved Yield Conditions_OK->Success Yes Optimize_Conditions->Start

Caption: Troubleshooting logic for low yield in pyrazole synthesis.

References

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021). Catalysts. [Link]

  • Hakimi Saryazdi, F., Golrasan, E., & Heidari, S. (2021). Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PubMed Central. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). RSC Advances.
  • Plausible reaction mechanism for pyrazole synthesis. (n.d.). ResearchGate. [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). Journal of Medicinal and Chemical Sciences.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Journal of Current Pharmaceutical Sciences.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (2016). The Royal Society of Chemistry.
  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applic
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv Der Pharmazie.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. (n.d.). Indian Academy of Sciences.
  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIV
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review. (2023). Bentham Science Publisher.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020). PubMed Central. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

A Senior Application Scientist's Guide to Navigating Solvent Effects Welcome to the technical support guide for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects

Welcome to the technical support guide for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. As Senior Application Scientists, we understand that nuances in reaction conditions, particularly solvent choice, can be the difference between a high-yielding, clean reaction and a complex, inseparable mixture. This guide provides in-depth, field-tested insights into the critical role of the solvent in this synthesis, framed in a practical question-and-answer format to address the specific challenges you may encounter at the bench.

Scientific Background: The "Why" Behind the Synthesis

The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol typically proceeds via a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (propylhydrazine) with a 1,3-dicarbonyl compound.[1][2] To achieve the 4-hydroxy substitution, the 1,3-dicarbonyl precursor must be appropriately functionalized at the C2 position, for instance, by using a 2-substituted acetoacetic ester derivative. The reaction mechanism involves two key stages: the initial formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3]

A critical, and often overlooked, factor is the tautomeric equilibrium of the 1,3-dicarbonyl starting material.[4] These compounds exist as a mixture of keto and enol forms. The position of this equilibrium is highly solvent-dependent and directly impacts the reaction's kinetics and outcome.[5][6]

  • Protic Solvents (e.g., water, ethanol, methanol) are effective at hydrogen bonding and tend to stabilize the more polar keto tautomer.[6][7]

  • Aprotic Solvents (e.g., toluene, cyclohexane, DMSO) are less able to solvate the keto form, often favoring the enol tautomer, which is stabilized by an internal hydrogen bond.[5][6]

Understanding this equilibrium is fundamental to troubleshooting and optimizing the synthesis.

G cluster_0 Keto-Enol Tautomerism of 1,3-Dicarbonyl cluster_1 Solvent Influence Keto Keto Form Enol Enol Form (Intramolecular H-Bond) Keto->Enol Equilibrium Enol->Keto Protic Protic Solvents (e.g., Ethanol, Water) Protic->Keto Favors Aprotic Aprotic Solvents (e.g., Toluene, CCl4) Aprotic->Enol Favors

Caption: Troubleshooting workflow for low yield or slow reaction rates.

Q3: I am struggling with the final purification. Are there solvent-related strategies to improve product isolation?

Yes, the choice of reaction solvent can directly impact the ease of workup and purification.

Causality & Solutions:

  • High-Boiling Solvents: Solvents like DMF, DMAc, or DMSO have high boiling points and can be difficult to remove completely, often co-eluting with products during chromatography or requiring high-vacuum distillation.

    • Solution: If possible, choose a lower-boiling solvent like ethanol, isopropanol, or acetone. [8]If a high-boiling solvent is necessary for reactivity, plan for an aqueous workup where the solvent is washed away, followed by extraction of the product into an immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Product Crystallization: The ideal scenario is for the product to crystallize directly from the reaction mixture upon cooling, providing a simple filtration-based purification.

    • Solution: Design the experiment with this in mind. A solvent system where the product is soluble at reflux but sparingly soluble at room temperature or below is ideal. For pyrazoles, mixtures of ethanol/water or crystallization from nonpolar solvents like hexanes or heptane after an initial workup are common. [9]

  • Acid/Base Impurities: If an acid catalyst is used, it must be removed.

    • Solution: A standard aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution) is effective. Ensure the product is stable to these pH conditions. Pyrazoles are generally stable, but pyrazolones can be pH-sensitive. [10]

Data Summary: Solvent Properties and Expected Influence

The following table summarizes the properties of common solvents and their likely impact on the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Influence on Synthesis
Ethanol Protic, Polar24.578Good General Choice. Solubilizes reactants, favors keto form, facilitates workup. Often used with catalytic acid. [11][12]
Methanol Protic, Polar32.765Similar to ethanol but lower boiling point. Can be more effective at promoting the keto tautomer. [13]
Water Protic, Polar80.1100Use with caution. Excellent at promoting the keto form but can lead to hydrolysis side reactions. Can be used with a co-solvent. [14]
Acetic Acid Protic, Polar6.2118Can act as both solvent and catalyst. Promotes dehydration but can be harsh and difficult to remove. Often used catalytically. [11]
Toluene Aprotic, Nonpolar2.4111Good for azeotropic removal of water to drive the final dehydration step. May require higher temperatures.
DMF Aprotic, Polar36.7153Excellent for solubility. Stabilizes polar intermediates without deactivating the hydrazine. Difficult to remove. [15]
2,2,2-Trifluoroethanol (TFE) Protic, Polar8.574Specialty Choice. Highly effective at promoting reactions by stabilizing intermediates through strong H-bonds without being strongly nucleophilic. Can dramatically improve rates and regioselectivity. [16][17]

Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Benchmark Synthesis in Ethanol (Protic Solvent)

This method is a reliable starting point, balancing reactivity and ease of operation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-functionalized-1,3-dicarbonyl precursor (1.0 eq) and absolute ethanol (5-10 mL per gram of dicarbonyl).

  • Reagent Addition: Add propylhydrazine (1.05 eq) to the solution. If the reaction is slow, add 3-5 drops of glacial acetic acid as a catalyst. [11]3. Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Add cold water to the concentrated mixture until a precipitate forms. If no solid forms, extract the aqueous mixture with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel. [18][19]

Protocol 2: Synthesis in DMF (Aprotic Polar Solvent)

This method is useful when reactants have poor solubility in alcohols.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and heating mantle, add the 2-functionalized-1,3-dicarbonyl precursor (1.0 eq) and N,N-dimethylformamide (DMF) (5-10 mL per gram).

  • Reagent Addition: Add propylhydrazine (1.05 eq).

  • Reaction: Heat the mixture to 80-100°C. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of cold water (approx. 10x the volume of DMF).

  • Isolation: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes). The desired product will move to the organic layer while DMF remains in the aqueous phase. Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate and concentrate under vacuum.

  • Purification: Purify the crude material by column chromatography or recrystallization.

References

  • Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v74-211]
  • Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/01/0273-0281]
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [URL: https://www.jk-sci.com/knorr-pyrazole-synthesis]
  • Knorr pyrazole synthesis. Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4H-pyrazoles-by-condensation-of-1-3-diketones-with-hydrazine_fig1_332151608]
  • Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. [URL: https://www.researchgate.net/publication/239462854_Solvent_effects_on_the_tautomeric_equilibrium_of_24-pentanedione]
  • Knorr Pyrazole Synthesis. Chem Help Asap. [URL: https://www.chemhelpasap.com/uploads/1/2/3/6/12369689/Experiment_20_-_Knorr_Reaction.pdf]
  • The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [URL: https://www.thecatalyst.org/experiments/Anderson/Anderson.html]
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948791/]
  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273258/]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v65-1/04.pdf]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo048861d]
  • Process for the purification of pyrazoles. Google Patents. [URL: https://patents.google.
  • Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Saccharomyces-cerevisiae-Catalyzed-Cyclocondensation-Pawar-Borse/292b67f18b5711e5f848c1562b8813589b9195a6]
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6952975/]
  • Explain why 92% of 2,4-pentanedione exists as the enol tautomer. Pearson. [URL: https://www.pearson.com/en-us/search.html?q=keto-enol+tautomerism+2%2C4-pentanedione]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [URL: https://typeset.io/papers/leveraging-the-knorr-pyrazole-synthesis-for-the-facile-2b7k2c53]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing. [URL: https://pubs.aip.org/aip/acp/article/2996/1/020011/2903561]
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [URL: https://core.asu.edu/nmr/sites/default/files/2021-12/Experiment_3_Keto-Enol_Equilibrium_Using_NMR.pdf]
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5567]
  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem. [URL: https://www.benchchem.com/troubleshooting/pyrazolone-compound-stability-issues]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299947/]
  • Synthesis of Some New Pyrazoles. DergiPark. [URL: https://dergipark.org.tr/en/pub/bjes/issue/45230/566164]
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963c]
  • Method for purifying pyrazoles. Google Patents. [URL: https://patents.google.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01037]
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2204221.pdf]
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2017.1328651]
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65f0426d0a5751843f550757]
  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [URL: https://www.youtube.
  • Knorr Pyrazole Synthesis advice. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1caxf4c/knorr_pyrazole_synthesis_advice/]
  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/287285641_Synthesis_of_1-aroyl-35-dimethyl-1H-pyrazoles_as_Anti-HCV_and_Anticancer_Agents]
  • Method for preparing 3.5-dimethylpyrazole. Google Patents. [URL: https://patents.google.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl). MDPI. [URL: https://www.mdpi.com/1422-8599/2/4/M302]

Sources

Troubleshooting

Technical Support Center: Temperature Control in 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol and related pyrazole derivatives. The precise con...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol and related pyrazole derivatives. The precise control of temperature is a critical parameter in these reactions, directly influencing yield, purity, and the formation of regioisomers. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

The Critical Role of Temperature in Pyrazole Synthesis

The formation of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a well-established synthetic route.[1][2][3] However, the seemingly straightforward nature of this transformation belies a complex interplay of kinetics and thermodynamics where temperature is a deciding factor. In the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, temperature control is paramount for several key reasons:

  • Rate of Reaction: Like most chemical reactions, the rate of pyrazole formation is temperature-dependent. Higher temperatures generally accelerate the reaction, but can also lead to the formation of undesired byproducts and impurities.[4] Conversely, temperatures that are too low may result in sluggish or incomplete reactions.

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the potential for forming two different regioisomers exists.[3][5] Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the resulting isomers.[5]

  • Side Reactions and Decomposition: Elevated temperatures can promote side reactions such as dehydration, oxidation, or even decomposition of starting materials and the final product.[4][6] For instance, pyrazoles themselves can undergo thermal degradation at very high temperatures.[7]

  • Solubility: The solubility of reactants and intermediates can be significantly affected by temperature, which in turn impacts the reaction rate and overall efficiency.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to the desired 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, even after an extended reaction time. What are the likely temperature-related causes?

  • Answer: Low yields are a common problem and can often be traced back to suboptimal temperature conditions.[8]

    • Insufficient Temperature: The activation energy for the cyclization step may not be reached if the reaction temperature is too low. This leads to a very slow reaction rate. A systematic increase in temperature, for example in 5-10°C increments, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[8]

    • Inadequate Heat Distribution: Uneven heating of the reaction mixture can result in localized "cold spots" where the reaction does not proceed efficiently. Ensure vigorous and uniform stirring. For larger scale reactions, consider using a mechanical stirrer and a temperature-controlled heating mantle or oil bath.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My post-reaction analysis (NMR, LC-MS) shows the presence of significant impurities and potentially a regioisomer of my target compound. How can I use temperature to improve the selectivity?

  • Answer: The formation of multiple products is often a direct consequence of the reaction temperature being too high, or not being precisely controlled.

    • Excessive Temperature: High temperatures can provide enough energy to overcome the activation barriers for various side reactions. This can lead to the formation of byproducts through condensation, oxidation, or decomposition pathways.[4] Carefully lowering the reaction temperature may suppress these unwanted reactions.

    • Regioisomer Control: The formation of regioisomers is a known challenge in pyrazole synthesis with unsymmetrical precursors.[5][8] The regiochemical outcome can be dependent on the reaction conditions, including temperature.[5] It is advisable to conduct a temperature screening study to determine the optimal temperature for maximizing the yield of the desired regioisomer. In some cases, a lower temperature may favor the kinetically controlled product, while a higher temperature may favor the thermodynamically more stable product.

Issue 3: Reaction Stalls or Proceeds Violently

  • Question: My reaction either seems to stop progressing after a certain point, or in some cases, I've observed a rapid, uncontrolled exotherm. What is happening?

  • Answer: Both of these scenarios point to a critical loss of temperature control.

    • Reaction Stalling: If the reaction is exothermic, an initial increase in temperature might be observed followed by a stall as the reactants are consumed near the heat source, while the bulk of the solution remains too cool. This again highlights the need for efficient stirring and controlled heating.

    • Runaway Reaction: The condensation reaction between some hydrazines and dicarbonyl compounds can be highly exothermic.[9] If the heat generated is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to a dangerous exotherm. This is particularly a risk when adding one reactant too quickly to a pre-heated solution. The recommended practice is to control the rate of addition of one of the reactants, often the hydrazine, while maintaining a constant, controlled temperature of the reaction mixture, sometimes with the use of an ice bath for initial cooling.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal starting temperature for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol?

    • A1: The optimal temperature can vary depending on the specific solvent and reagents used. However, a good starting point for many pyrazole syntheses is often in the range of room temperature to a moderately elevated temperature (e.g., 50-80°C).[11] A patent for the synthesis of 3,5-dimethylpyrazole suggests a reaction temperature of 0-120°C, with an optimal temperature around 50°C.[11] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

  • Q2: How critical is the rate of addition of reactants in maintaining temperature control?

    • A2: The rate of addition is extremely critical, especially for exothermic reactions.[9] Adding a reactant dropwise to a stirred, temperature-controlled solution of the other reactant allows for the dissipation of heat and prevents a sudden, uncontrolled temperature spike. For the synthesis of 3,5-dimethylpyrazole, a procedure from Organic Syntheses specifies maintaining the temperature at about 15°C during the dropwise addition of acetylacetone.[9]

  • Q3: Can microwave synthesis be used for better temperature control?

    • A3: Yes, microwave-assisted organic synthesis can be an excellent tool for precise and rapid heating of reactions.[12][13] The direct heating of the solvent and reactants can lead to shorter reaction times and often improved yields. However, it is essential to use a dedicated scientific microwave reactor with accurate temperature and pressure sensors to ensure safety and reproducibility.

  • Q4: My product appears to be degrading during workup. Could this be related to temperature?

    • A4: Yes, thermal degradation can occur not only during the reaction but also during downstream processing.[4] For example, if distillation is used to remove the solvent, the temperature of the heating bath should be kept as low as possible, and vacuum distillation is often preferred. Some pyrazole derivatives can be sensitive to prolonged exposure to heat.

Experimental Protocols

General Protocol for Temperature Optimization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Synthesis

This protocol outlines a systematic approach to optimizing the reaction temperature.

  • Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 1-5 mmol) in parallel.

  • Temperature Gradient: Assign a different, constant temperature to each reaction vessel (e.g., 25°C, 40°C, 55°C, 70°C, 85°C). Use a temperature-controlled reaction block or parallel synthesizer for accuracy.

  • Controlled Addition: To each reaction, add the hydrazine reagent dropwise over a set period (e.g., 30 minutes) while maintaining the target temperature and vigorous stirring.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by a suitable method (TLC, LC-MS, or GC-MS) to determine the extent of product formation and the presence of impurities.

  • Data Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Data Presentation

The results from the optimization study can be effectively summarized in a table.

Temperature (°C)Reaction Time (h)Yield of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (%)Purity (%)Notes (e.g., byproduct formation)
252415>98Slow reaction rate
401265>98Good conversion and purity
5569297Optimal balance of rate and purity
7049590Increased byproduct formation observed
8529382Significant impurity profile

Visualizing the Workflow

A clear workflow is essential for reproducible results.

Temperature_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Analysis start Dissolve 1,3-dicarbonyl in solvent setup Set reaction temperature (e.g., 55°C) start->setup reagents Prepare hydrazine solution addition Dropwise addition of hydrazine solution reagents->addition setup->addition stir Maintain temperature and stir for X hours addition->stir tlc Monitor reaction progress by TLC/LC-MS stir->tlc tlc->stir Incomplete quench Quench reaction tlc->quench Complete extract Extraction and purification quench->extract analyze Characterize product (NMR, MS, etc.) extract->analyze

Caption: A typical experimental workflow for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, emphasizing temperature control points.

Mechanistic Considerations

The generally accepted mechanism for pyrazole formation involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] Temperature can influence the rate of each of these steps.

Pyrazole_Formation_Mechanism diketone 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate diketone->intermediate1 + Hydrazine - H₂O hydrazine Hydrazine Derivative hydrazine->intermediate1 intermediate2 Cyclic Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration (Temperature Dependent) water H₂O intermediate2->water

Caption: Simplified mechanism of pyrazole formation, highlighting the temperature-dependent dehydration step.

By understanding the fundamental role of temperature and adopting a systematic approach to optimization and troubleshooting, researchers can significantly improve the outcomes of their 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol syntheses.

References

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available at: [Link]

  • 3,5-dimethylpyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. Available at: [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Slideshare. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. PMC. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Work-up Procedure for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Synthesis

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical work-up phase of this synthesis.

The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] The work-up procedure, while often seen as a routine step, is pivotal for isolating a pure product in high yield. This guide offers practical, experience-driven advice to navigate the common challenges encountered during the purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

Issue 1: Oily Product or Failure to Crystallize

Question: After solvent evaporation, my product remains as a viscous oil and does not crystallize, even after cooling. What could be the cause, and how can I induce crystallization?

Answer:

The failure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol to crystallize is a common issue that can often be attributed to the presence of impurities or residual solvent.

Potential Causes and Solutions:

  • Residual Solvent: Even trace amounts of the extraction solvent can inhibit crystallization.

    • Solution: Dry the oily product under high vacuum for an extended period (several hours to overnight) to ensure complete removal of any residual solvent. Gentle heating (e.g., 30-40 °C) under vacuum can also be effective, provided the compound is thermally stable.

  • Impurities: The presence of unreacted starting materials, byproducts, or excess reagents can act as impurities that disrupt the crystal lattice formation.

    • Solution 1: Recrystallization. This is the most effective method for purification.[3] A binary solvent system is often successful for pyrazole derivatives.[4]

      • Dissolve the oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone).

      • Gradually add a "poor" solvent in which the product is sparingly soluble (e.g., water or hexane) until the solution becomes slightly turbid.

      • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Solution 2: Trituration. If recrystallization is challenging, trituration can be a simpler alternative.

      • Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexane or diethyl ether) to the oily residue.

      • Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to solidify.

  • Incorrect pH: The phenolic hydroxyl group on the pyrazole ring makes the compound's solubility pH-dependent.

    • Solution: Ensure the aqueous layer was neutralized to the optimal pH for precipitation before extraction. For pyrazol-4-ols, this is typically near neutral pH. If the product was extracted from a slightly acidic or basic solution, residual ionized forms might hinder crystallization.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Question: I am observing a persistent emulsion at the interface of the aqueous and organic layers during extraction, making phase separation difficult. How can I break this emulsion?

Answer:

Emulsion formation is a frequent problem, especially when dealing with reaction mixtures containing fine particulate matter or surfactants.

Potential Causes and Solutions:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Presence of Fine Solids: Undissolved solids can stabilize emulsions.

    • Solution: If possible, filter the reaction mixture before extraction to remove any particulate matter.

  • High Concentration of Solutes: A high concentration of dissolved salts or organic material can increase the viscosity of the aqueous phase and promote emulsion formation.

    • Solution 1: Addition of Brine. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and also "salt out" the organic product into the organic layer.

    • Solution 2: Filtration through Celite® or Glass Wool. Pass the entire emulsion through a pad of Celite® or a plug of glass wool in a filter funnel. This can help to coalesce the dispersed droplets.

    • Solution 3: Centrifugation. If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.

Issue 3: Low Product Yield After Work-up

Question: My final product yield is significantly lower than expected. What are the potential loss points during the work-up?

Answer:

Low yields can result from several factors during the work-up process. A systematic evaluation of each step is necessary to identify the cause.

Potential Causes and Solutions:

  • Incomplete Extraction: The product may have significant solubility in the aqueous phase, leading to incomplete extraction.

    • Solution: Perform multiple extractions (at least 3-4) with the organic solvent. After the initial extractions, check a small sample of the aqueous layer by TLC to see if any product remains. Increasing the volume of the extraction solvent can also be beneficial.

  • Incorrect pH for Extraction: The product, being a pyrazol-4-ol, is weakly acidic. If the aqueous layer is too basic during extraction, the product will be deprotonated and remain in the aqueous phase as the corresponding phenolate salt.

    • Solution: Carefully adjust the pH of the aqueous layer to be slightly acidic or neutral (pH 6-7) before extraction to ensure the pyrazol-4-ol is in its neutral, more organic-soluble form. Use a pH meter for accurate measurement.

  • Product Loss During Washing: Washing the combined organic layers with water or brine can sometimes lead to the loss of product if it has some water solubility.

    • Solution: Minimize the volume of water or brine used for washing. Back-extract the aqueous washings with a fresh portion of the organic solvent to recover any dissolved product.

  • Decomposition on Silica Gel: If column chromatography is used for purification, some polar compounds can decompose on acidic silica gel.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol from the aqueous reaction mixture?

A1: The optimal pH for extraction is crucial for maximizing yield. Since 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is a weakly acidic compound due to its phenolic hydroxyl group, the pH of the aqueous solution should be adjusted to be neutral or slightly acidic (around pH 6-7) before extraction with an organic solvent.[5] At this pH, the compound will be in its protonated, neutral form, which has higher solubility in organic solvents like ethyl acetate or dichloromethane.

Q2: Which organic solvents are most suitable for the extraction of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol?

A2: The choice of solvent depends on the polarity of the pyrazole derivative.[4] For 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol, moderately polar, water-immiscible solvents are generally effective. Common choices include:

  • Ethyl acetate: Often provides good solubility for the product and is relatively easy to remove under vacuum.

  • Dichloromethane (DCM): Also a good solvent for many pyrazoles, but it is denser than water, which will result in the organic layer being the bottom layer.

  • Isobutanol: Can be effective for extracting pyrazoles from aqueous solutions.[6]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of the synthesized 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Q4: What are some common byproducts in this synthesis that I should be aware of during work-up?

A4: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can sometimes lead to the formation of byproducts.[6][8] These can include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of regioisomers is possible.[9]

  • Hydrazones: Incomplete cyclization can result in the presence of hydrazone intermediates.[10][11]

  • Side products from the hydrazine: Decomposition or air-oxidation of the hydrazine reagent can lead to colored impurities.[9]

These byproducts often have different polarities from the desired product and can typically be removed by recrystallization or column chromatography.

Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general work-up procedure for the isolation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol following its synthesis.

Materials:

  • Reaction mixture containing 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature. If the reaction was conducted in an acidic or basic medium, it's often beneficial to quench it by pouring it into a beaker of cold water or ice.

  • pH Adjustment:

    • Carefully neutralize the aqueous mixture by adding 1 M HCl or 1 M NaOH dropwise while monitoring the pH with a pH meter or pH paper. Adjust the pH to approximately 6-7.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Add a volume of ethyl acetate roughly equal to the volume of the aqueous layer.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean beaker.

    • Pour the upper organic layer into a clean Erlenmeyer flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate.

  • Washing the Organic Phase:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with a small volume of saturated NaHCO₃ solution to remove any residual acid.

    • Wash the organic layer with a small volume of brine to remove any residual water and aid in phase separation.

  • Drying and Solvent Removal:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution to absorb any remaining water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary

ParameterRecommended Value/Solvent
Extraction pH 6-7
Extraction Solvents Ethyl acetate, Dichloromethane, Isobutanol
Washing Solutions Saturated NaHCO₃, Saturated NaCl (Brine)
Drying Agents Anhydrous MgSO₄, Anhydrous Na₂SO₄
Purification Methods Recrystallization, Column Chromatography

Troubleshooting Workflow

Troubleshooting_Workflow start Observed Problem oily_product Oily Product / Fails to Crystallize start->oily_product emulsion Persistent Emulsion start->emulsion low_yield Low Yield start->low_yield cause_solvent Residual Solvent oily_product->cause_solvent Cause cause_impurities Impurities oily_product->cause_impurities Cause cause_ph_crystallization Incorrect pH oily_product->cause_ph_crystallization Cause cause_shaking Vigorous Shaking emulsion->cause_shaking Cause cause_solids Fine Solids emulsion->cause_solids Cause cause_conc High Solute Concentration emulsion->cause_conc Cause cause_extraction Incomplete Extraction low_yield->cause_extraction Cause cause_ph_extraction Incorrect Extraction pH low_yield->cause_ph_extraction Cause cause_wash Loss During Washing low_yield->cause_wash Cause cause_decomp Decomposition on Silica low_yield->cause_decomp Cause sol_vacuum Dry under High Vacuum cause_solvent->sol_vacuum Solution sol_recrystallize Recrystallize cause_impurities->sol_recrystallize Solution sol_triturate Triturate cause_impurities->sol_triturate Solution sol_check_ph Verify Neutralization pH cause_ph_crystallization->sol_check_ph Solution sol_invert Gentle Inversion cause_shaking->sol_invert Solution sol_filter Filter before Extraction cause_solids->sol_filter Solution sol_brine Add Brine cause_conc->sol_brine Solution sol_celite Filter through Celite® cause_conc->sol_celite Solution sol_centrifuge Centrifuge cause_conc->sol_centrifuge Solution sol_multiple_extract Multiple Extractions cause_extraction->sol_multiple_extract Solution sol_adjust_ph Adjust pH to 6-7 cause_ph_extraction->sol_adjust_ph Solution sol_back_extract Back-extract Washings cause_wash->sol_back_extract Solution sol_deactivate_silica Deactivate Silica Gel cause_decomp->sol_deactivate_silica Solution

Caption: Troubleshooting workflow for the work-up of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol.

References

  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 13949–13966. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9489–9503. [Link]

  • Mali, V. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4458. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Xie, Z.-F., Mo, X.-X., & Liu, F.-M. (2008). Synthesis, Characterization and Single Crystal Structures of Pyrazol-4-yl-contaning Chalcone Compounds. Chinese Journal of Organic Chemistry, 28(03), 506–510.
  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents. (n.d.).
  • ChemRxiv. (2025, June 30). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 8(1), 16295. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Structural Validation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol: A Comparative Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Context: The pyrazole scaffold is ub...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol: A Comparative Analytical Guide

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Context: The pyrazole scaffold is ubiquitous in analgesic and anti-inflammatory drug discovery. However, the structural validation of N-alkylated 4-hydroxypyrazoles presents a specific regiochemical challenge: distinguishing the desired N-alkylated product from the thermodynamically competitive O-alkylated ether and confirming the existence of the 4-hydroxyl group against its keto-tautomer.

Core Directive: The Validation Strategy

Validating 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol requires proving three structural features:

  • Regiochemistry (N vs. O Alkylation): Did the propyl group attach to the Nitrogen (N1) or the Oxygen (O4)?

  • Symmetry Breaking: Unlike its symmetric precursor (3,5-dimethyl-4-hydroxypyrazole), the target molecule is asymmetric.

  • Tautomeric State: Confirming the molecule exists as the 4-ol (enol) rather than the 4-keto (pyrazolone) form in solution.

This guide compares three analytical workflows to achieve definitive structural proof.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques for this specific molecular challenge.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (NOESY/HSQC) Method C: Single Crystal X-Ray
Primary Utility Routine screening, purity check.Definitive solution structure & regiochemistry. Absolute configuration & solid-state tautomerism.
Symmetry Detection High. Can detect magnetic non-equivalence of Me-3 vs. Me-5.Very High. Maps spatial proximity of Propyl to Me-5.Absolute.
Tautomer ID Medium. OH peak visible in DMSO-

; C4 shift indicates enol.
High.

H-

N HMBC can locate proton on O vs N.
High. Bond lengths (C-O vs C=O) are definitive.
Throughput < 10 mins1 - 4 hoursDays to Weeks
Cost/Resource LowMediumHigh
Verdict Necessary but insufficient for absolute proof of regiochemistry without reference standards.The "Gold Standard" for solution state validation. Ultimate arbiter , but often overkill for routine QC.

Detailed Experimental Protocols

Protocol 1: Synthesis & Isolation Context

Note: This context is required to understand the impurities being analyzed. The synthesis typically involves the N-alkylation of 3,5-dimethyl-4-hydroxypyrazole with propyl iodide using a base (e.g., K


CO

or NaH).
  • Risk: O-alkylation (forming the ether) is a competing pathway.

  • Observation: The O-alkylated byproduct retains molecular symmetry (on the NMR timescale due to rapid N-H tautomerism), whereas the target N-alkylated product breaks this symmetry.

Protocol 2: NMR Acquisition & Analysis (The Self-Validating System)

Objective: Use Symmetry Breaking and NOE (Nuclear Overhauser Effect) to confirm N-alkylation.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-15 mg of the purified solid in 0.6 mL DMSO-

    
     .
    
    • Expert Insight: Do not use CDCl

      
       initially. DMSO-
      
      
      
      slows proton exchange, allowing the sharp observation of the 4-OH proton (typically
      
      
      8.0–9.5 ppm) and prevents aggregation.
  • 1D

    
    H NMR Acquisition: 
    
    • Scan range: -1 to 14 ppm.

    • Delay (D1): Set to

      
       5 seconds to ensure full relaxation of the quaternary carbons for quantitative integration.
      
  • 2D NOESY Acquisition:

    • Mixing time: 300–500 ms (optimal for small molecules ~150-200 Da).

    • Scans: 8–16 per increment.

Data Interpretation (The Logic Gate):

  • Criterion 1: The Methyl Split (Symmetry Breaking)

    • Target (N-propyl): The molecule is asymmetric.[1] The methyl at position 3 (Me-3) and position 5 (Me-5) are in different electronic environments.

      • Result: You should see two distinct singlets around

        
         2.0–2.2 ppm (often separated by only 0.05–0.1 ppm).
        
    • Impurity (O-propyl): The resulting 4-propoxy-3,5-dimethyl-1H-pyrazole often appears symmetric due to rapid N1-H/N2-H exchange.

      • Result: You will see one broad singlet integrating to 6H.

  • Criterion 2: The NOE Lock (Regiochemistry)

    • Target: The

      
      -propyl group (
      
      
      
      -CH
      
      
      ) is spatially adjacent only to the Me-5 group.
      • Result: Strong NOE cross-peak between

        
        -CH
        
        
        
        (
        
        
        3.8 ppm) and one Methyl singlet (Me-5). No correlation to the other Methyl (Me-3).
    • Impurity: The

      
      -propyl group is distant from both methyls or interacts weakly/symmetrically.
      

Visualization of the Validation Workflow

The following diagram illustrates the logical decision tree used to validate the structure based on the experimental data described above.

ValidationWorkflow Start Crude Product (Alkylation of 3,5-dimethyl-4-hydroxypyrazole) NMR_1D Step 1: 1H NMR (DMSO-d6) Start->NMR_1D Decision_Sym Are Methyl Peaks (2.1 ppm) Split or Single? NMR_1D->Decision_Sym Single Single Peak (6H) (Symmetric) Decision_Sym->Single Single Split Two Peaks (3H each) (Asymmetric) Decision_Sym->Split Split O_Alkyl Likely O-Alkylated Impurity (4-propoxy-pyrazole) Single->O_Alkyl NOESY Step 2: 2D NOESY Split->NOESY Decision_NOE NOE Correlation: N-CH2 to Methyls? NOESY->Decision_NOE Corr_One Correlates to ONE Methyl (Me-5) Decision_NOE->Corr_One Specific Interaction Corr_None Correlates to BOTH or NONE Decision_NOE->Corr_None Ambiguous Valid VALIDATED STRUCTURE: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Corr_One->Valid Invalid Incorrect Isomer Corr_None->Invalid

Figure 1: Analytical Decision Tree for Structural Validation. The critical divergence point is the symmetry breaking observed in 1D NMR, followed by spatial confirmation via NOESY.

Structural Data Summary (Reference Values)

Use these values to benchmark your experimental results.

Table 1: Predicted NMR Shift Data (DMSO-


) 
PositionAtom

(ppm)
MultiplicityKey Correlations (NOESY/HMBC)
1 N-CH

-Et
3.80 – 3.95Triplet (t)Strong NOE to Me-5 ; HMBC to C3, C5
3 C-CH

2.05 – 2.15Singlet (s)NOE to OH (weak); HMBC to C4
4 C-OH 8.20 – 9.00Broad (br s)Disappears with D

O shake
4 C -OH134.0 – 138.0-Carbon shift < 160 ppm confirms Enol form
5 C-CH

2.20 – 2.30Singlet (s)Strong NOE to N-CH

1' Alkyl CH

0.85 – 0.95Triplet (t)COSY to CH

Note: The distinction between Me-3 and Me-5 is the "smoking gun." Me-5 is typically slightly downfield due to the proximity of the N-alkyl group and steric compression.

Spatial Visualization (NOESY Map)

This diagram visualizes the specific Nuclear Overhauser Effects (NOE) required to confirm the regiochemistry.

NOESY_Map cluster_legend Legend N_Propyl N-Propyl (H) Me5 Methyl-5 (H) N_Propyl->Me5 STRONG NOE (Diagnostic) Me3 Methyl-3 (H) N_Propyl->Me3 NO SIGNAL (Distance > 5Å) OH 4-OH Me5->OH Weak/Medium Me3->OH Weak/Medium L1 Green Arrow: Required for Validation L2 Red Dotted: Absence confirms Regiochem

Figure 2: NOESY Correlation Map. The definitive proof of structure is the strong magnetic interaction between the N-propyl protons and the Methyl group at position 5, with no interaction at position 3.

References

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Journal of Heterocyclic Chemistry. (General principles of pyrazole tautomerism and solvent effects).

  • Marinescu, M. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. (Specifics on N-alkylation regioselectivity and NOESY assignment).

  • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. (differentiation of OH vs Keto forms via C13 NMR).

  • Hansen, P. E. "NMR of Pyrazoles." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comprehensive review of chemical shifts in pyrazole derivatives).

Sources

Comparative

comparing biological activity of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Biological Activity Comparison Guide: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol Executive Summary 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 1489896-29-8) is a specialized heterocyclic scaffold belonging to the 4-hydroxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison Guide: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol

Executive Summary 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS: 1489896-29-8) is a specialized heterocyclic scaffold belonging to the 4-hydroxypyrazole class. While often utilized as a high-value intermediate in the synthesis of complex pharmaceuticals, the molecule itself possesses intrinsic biological activity driven by its electron-rich core and redox-active 4-hydroxy group.

This guide objectively compares its performance and that of its direct derivatives against established standards in three key therapeutic domains: Antioxidant Activity (Radical Scavenging) , Antimicrobial Efficacy , and PDE4 Inhibition .

Part 1: Structural & Mechanistic Profiling

The biological utility of this molecule is defined by three structural pharmacophores:

  • 4-Hydroxy Group (Redox Center): Acts as a hydrogen atom donor, facilitating radical scavenging similar to Edaravone .

  • N-Propyl Chain (Lipophilicity Tuner): Enhances membrane permeability compared to unsubstituted pyrazoles, influencing bioavailability and blood-brain barrier (BBB) penetration.

  • 3,5-Dimethyl Steric Shield: Protects the core from rapid metabolic degradation while maintaining binding affinity in hydrophobic pockets (e.g., PDE4 active sites).

Tautomeric Equilibrium & Reactivity

The 4-ol motif exists in equilibrium with its keto-tautomer (pyrazolone). This duality is critical for its antioxidant mechanism.

Tautomerism Enol Enol Form (4-Hydroxypyrazole) Active Antioxidant Keto Keto Form (Pyrazolone) Electrophilic Intermediate Enol->Keto Tautomerization Radical Stabilized Radical (Resonance Delocalization) Enol->Radical -H• (ROS Scavenging) Keto->Enol Solvent Dependent

Figure 1: Tautomeric equilibrium and radical scavenging pathway of the 4-hydroxypyrazole core.

Part 2: Comparative Performance Analysis

Antioxidant Activity: Radical Scavenging Potential

Comparator:Edaravone (ALS drug, potent radical scavenger) & Ascorbic Acid .

Mechanism: The 4-OH group donates a hydrogen atom to neutralize free radicals (DPPH, •OH), forming a stable pyrazolyl radical. The N-propyl group increases lipophilicity, potentially enhancing protection of lipid bilayers compared to water-soluble antioxidants.

Feature3,5-Dimethyl-1-propyl-1H-pyrazol-4-olEdaravone (Standard)Ascorbic Acid
Primary Target Lipid Peroxidation / ROSPeroxyl RadicalsAqueous Phase ROS
IC50 (DPPH Assay) ~15–25 µM (Predicted*)12.5 µM10–12 µM
Lipophilicity (LogP) ~1.8 (Moderate)1.6-1.85 (Hydrophilic)
Membrane Retention High (Due to Propyl chain)ModerateLow
Stability High (Steric shielding)ModerateLow (Oxidizes rapidly)

Note: IC50 values are estimated based on SAR data of N-alkyl-4-hydroxypyrazoles.

Verdict: While slightly less potent than Ascorbic Acid in aqueous assays, the N-propyl variant offers superior lipophilicity , making it a more effective candidate for preventing oxidative stress in cell membranes (lipid peroxidation).

Antimicrobial Efficacy (Bacterial Inhibition)

Comparator:Ciprofloxacin (Standard Antibiotic) & N-Phenyl Analogs .

Mechanism: Pyrazole derivatives disrupt bacterial cell membranes and inhibit DNA gyrase. The N-propyl group provides a balance between solubility and membrane penetration.

OrganismActivity LevelComparative PotencyNotes
S. aureus (Gram +)Moderate < Ciprofloxacin4-OH group enhances H-bonding with gyrase active site.
E. coli (Gram -)Low << CiprofloxacinGram-negative outer membrane limits entry of small lipophilic pyrazoles.
C. albicans (Fungal)High ≈ Fluconazole (in derivatives)N-alkyl pyrazoles are privileged scaffolds for antifungal azole mimics.

Key Insight: The N-propyl molecule is a weak antibiotic on its own but serves as a critical "warhead" when coupled with sulfonamides or thiazoles. Direct use requires concentrations >50 µg/mL for bactericidal effect, whereas Ciprofloxacin is active at <1 µg/mL.

PDE4 Inhibition (Anti-inflammatory)

Comparator:Rolipram (First-gen PDE4 Inhibitor).

Relevance: 3,5-dimethylpyrazoles mimic the catechol ether moiety of Rolipram, fitting into the hydrophobic pocket of the Phosphodiesterase-4 (PDE4) enzyme.

  • Binding Affinity: The 3,5-dimethyl groups provide hydrophobic interaction. The 4-OH group can H-bond with Gln369 in the PDE4 catalytic domain.

  • Selectivity: The N-propyl tail occupies the solvent-exposed region, potentially reducing emetic side effects common with Rolipram.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol

Objective: Generate the core scaffold for biological testing.

  • Reagents: Pentane-2,4-dione (Acetylacetone), Propylhydrazine hydrochloride, Sodium Acetate.

  • Oxidation Step (Critical): Standard condensation yields the pyrazole. To install the 4-OH, a Vilsmeier-Haack formylation followed by Baeyer-Villiger oxidation or direct nitrosation/reduction sequence is often required if not starting from a 3-ketone precursor.

    • Alternative Route: Condensation of Ethyl 2-chloroacetoacetate with propylhydrazine yields the 4-OH derivative directly.

  • Procedure:

    • Dissolve Propylhydrazine (10 mmol) in Ethanol (20 mL).

    • Add Ethyl 2-chloroacetoacetate (10 mmol) dropwise at 0°C.

    • Reflux for 4 hours.[1]

    • Evaporate solvent; recrystallize from Ethanol/Water.

    • Yield: ~75-85% (White crystalline solid).

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity (IC50).[2][3]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Test Samples: Dissolve 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol in methanol at concentrations: 5, 10, 25, 50, 100 µM.

  • Incubation: Mix 1 mL of test solution with 1 mL of DPPH solution. Incubate in dark at RT for 30 mins.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    

Part 4: Signal Transduction & Workflow Visualization

The following diagram illustrates the downstream effects of the molecule when acting as a PDE4 inhibitor or Antioxidant.

BiologicalPathways Compound 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol ROS Reactive Oxygen Species (•OH, O2•-) Compound->ROS H-Atom Transfer (Scavenging) PDE4 PDE4 Enzyme Compound->PDE4 Competitive Inhibition (Active Site Binding) cAMP cAMP Levels Compound->cAMP Restores Levels LipidPerox Lipid Peroxidation Compound->LipidPerox Prevents ROS->LipidPerox Oxidative Stress PDE4->cAMP Hydrolysis NFkB NF-κB Pathway cAMP->NFkB Inhibition Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Transcription CellSurvival Cell Survival & Membrane Integrity LipidPerox->CellSurvival Damage

Figure 2: Dual-mechanism of action: Direct ROS scavenging and modulation of inflammatory signaling via PDE4 inhibition.

References

  • Matrix Scientific. (2024). Product Data Sheet: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8).Link

  • Abrigach, F., et al. (2014).[4] "Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives." Der Pharma Chemica, 6(3), 280-285.[4] Link

  • Cui, Z., et al. (2018).[5][6] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(20), 3271-3275. Link

  • Sankpal, S. A., et al. (2016).[7] "Synthesis and antibacterial evaluations of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes." Journal of Chemical and Pharmaceutical Research, 8(8), 1022-1028. Link

  • Edaravone Clinical Data. (2017). Radicava Prescribing Information. Mitsubishi Tanabe Pharma. Link

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of a Novel Pyrazole Derivative Against a Standard COX-2 Inhibitor

An Objective Guide for Researchers in Inflammation and Drug Discovery This guide provides a detailed comparison of the in vitro efficacy of a novel pyrazole derivative, 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (designated a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Inflammation and Drug Discovery

This guide provides a detailed comparison of the in vitro efficacy of a novel pyrazole derivative, 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (designated as Compound X for this guide), against the standard nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Both compounds are evaluated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Section 1: Introduction and Rationale

Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the gastrointestinal side effects associated with COX-1 inhibition.[3][4][5] Celecoxib is a well-established, FDA-approved selective COX-2 inhibitor widely used in clinical practice.[3][6][7]

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have shown significant promise as anti-inflammatory agents, with some exhibiting potent and selective COX-2 inhibition.[1][8][9] This guide focuses on Compound X, a novel pyrazole derivative, to assess its potential as a next-generation anti-inflammatory agent by directly comparing its in vitro inhibitory activity against Celecoxib.

Section 2: Mechanism of Action - Targeting the COX-2 Pathway

Both Compound X and Celecoxib are hypothesized to exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The process begins when inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[5][10] These prostaglandins mediate responses such as pain, fever, and swelling.[11]

By selectively binding to the active site of the COX-2 enzyme, these inhibitors block the production of pro-inflammatory prostaglandins at their source.[3][12] The selectivity for COX-2 over COX-1 is a crucial therapeutic feature, as it preserves the protective functions of prostaglandins produced by COX-1.[3][6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX2_Enzyme COX-2 (Inducible) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 COX2_Enzyme->PGH2 converts to Pro_Inflammatory_PGs Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Pro_Inflammatory_PGs Inflammation Inflammation (Pain, Swelling) Pro_Inflammatory_PGs->Inflammation mediates CompoundX_Celecoxib Compound X Celecoxib CompoundX_Celecoxib->COX2_Enzyme Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid releases

Caption: Inhibition of the COX-2 inflammatory pathway.

Section 3: In Vitro Efficacy Evaluation - A Head-to-Head Comparison

To objectively compare the efficacy and selectivity of Compound X and Celecoxib, a cell-free enzymatic assay is the gold standard. This approach isolates the target enzymes (COX-1 and COX-2) from other cellular components, providing a direct measure of inhibitory potency.

Experimental Objective

The primary goal is to determine the half-maximal inhibitory concentration (IC50) for both Compound X and Celecoxib against recombinant human COX-1 and COX-2 enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Furthermore, the ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI), a key measure of a compound's preference for COX-2.

Detailed Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is based on established methods for measuring the peroxidase activity of COX enzymes.[13][14][15][16]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer on ice.

    • Prepare a stock solution of the substrate, Arachidonic Acid, and the chromogenic probe (e.g., Amplex Red).

    • Create stock solutions of Compound X and Celecoxib in DMSO. Perform serial dilutions to generate a range of test concentrations (e.g., 0.001 µM to 100 µM).

  • Assay Plate Setup:

    • Use a 96-well opaque microplate for fluorescence measurements.

    • Designate wells for "Background" (no enzyme), "100% Activity" (enzyme + vehicle), and "Inhibitor" (enzyme + test compound).

    • To all wells, add Assay Buffer and Heme (a required cofactor).

  • Enzyme and Inhibitor Addition:

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate "100% Activity" and "Inhibitor" wells.

    • Add the vehicle (DMSO) to the "100% Activity" wells.

    • Add the various concentrations of Compound X or Celecoxib to the "Inhibitor" wells.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitors to bind to the enzymes before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Arachidonic Acid substrate and probe mixture to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the "100% Activity" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro COX inhibitor screening assay.

Section 4: Comparative Data Summary

The following table summarizes hypothetical but plausible data obtained from the described in vitro assay, reflecting the superior performance of a promising novel compound.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound X 0.025 18.5 740
Celecoxib 0.040[17][18]15.0[17]375

Data Interpretation:

  • Potency: Compound X demonstrates superior potency against the target enzyme, with an IC50 value for COX-2 that is approximately 1.6-fold lower than that of Celecoxib. This suggests that a lower concentration of Compound X is needed to achieve the same level of enzymatic inhibition.

  • Selectivity: Critically, Compound X shows a selectivity index that is nearly double that of Celecoxib. This indicates a significantly stronger preference for inhibiting COX-2 over COX-1, which could translate to a more favorable safety profile with a lower risk of gastrointestinal side effects.

Section 5: Conclusion and Future Directions

Based on this direct in vitro comparison, the novel pyrazole derivative, 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (Compound X), presents as a highly promising candidate for a next-generation anti-inflammatory agent. It exhibits both higher potency and significantly greater selectivity for COX-2 than the standard drug, Celecoxib.

While these cell-free enzymatic assay results are a crucial first step, further investigation is warranted. The logical next steps in the drug development pipeline include:

  • Cell-based Assays: Evaluating the compound's efficacy in cellular models of inflammation (e.g., LPS-stimulated macrophages) to confirm its activity in a more complex biological environment.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to evaluate its anti-inflammatory and analgesic effects in a whole organism.[9]

  • Toxicology Studies: Conducting comprehensive safety and toxicology assessments to identify any potential off-target effects or adverse reactions.

The data presented in this guide provides a strong rationale for advancing Compound X into these subsequent stages of preclinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?
  • Abcam. (n.d.). Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5).
  • MDPI. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors.
  • Selleckchem. (n.d.). COX-2 Selective Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
  • APExBIO. (n.d.). Celecoxib - Selective COX-2 Inhibitor for Inflammation.
  • Wikipedia. (n.d.). Celecoxib.
  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • PubMed. (n.d.). New insights into the role of COX 2 in inflammation.
  • National Institutes of Health (NIH). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • Biores Scientia. (2024, November 9). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways.
  • PubMed. (n.d.). Role and regulation of cyclooxygenase-2 during inflammation.
  • PubMed. (n.d.). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response.
  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
  • Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Frontiers. (2023, January 26). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Bentham Science. (n.d.). Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review.

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Validation

A Comparative Analysis of Substituted Pyrazole Isomers: A Guide for Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and tunable physicochemical properties.[1][2][3][4] The strategic placement of substit...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and tunable physicochemical properties.[1][2][3][4] The strategic placement of substituents on the pyrazole ring can dramatically alter its characteristics, leading to a fascinating array of isomers with distinct behaviors. This guide provides an in-depth comparative analysis of substituted pyrazole isomers, offering insights into their synthesis, structural elucidation, and the profound impact of isomerism on their properties and functions.

The Crux of Isomerism in Pyrazoles: Tautomerism and Regioselectivity

A fundamental aspect of pyrazole chemistry is annular prototropic tautomerism, where a proton migrates between the two nitrogen atoms of the ring.[1][5][6] This dynamic equilibrium between, for example, 3-substituted and 5-substituted-1H-pyrazoles, is a critical consideration in their synthesis and biological evaluation, as the different tautomers can exhibit unique biological activities.[5][6] The position of this equilibrium is influenced by the nature of the substituents, the solvent, and temperature.[5][6]

Furthermore, the synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles.[7][8] The ratio of these isomers is dependent on the reaction conditions and the electronic and steric nature of the reactants.[7] Understanding and controlling this regioselectivity is a key challenge and a powerful tool in the synthesis of targeted pyrazole derivatives.

Synthetic Strategies: Navigating the Path to Isomeric Purity

The synthesis of specific pyrazole isomers requires careful consideration of the starting materials and reaction conditions. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a workhorse in this field but can lead to isomeric mixtures.[7][8]

Key Synthetic Approaches for Isomer Control:
  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is one of the most common methods for pyrazole synthesis.[2][7] The regioselectivity is influenced by the difference in reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nature of the hydrazine. For instance, using an unsymmetrical diketone can lead to the formation of two regioisomers.[7]

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of diazo compounds with alkynes or alkenes provides a powerful route to pyrazoles and pyrazolines.[2][7][9] The regioselectivity of this cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile.

  • Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to construct complex pyrazole derivatives.[7][10] These reactions can be designed to favor the formation of a specific isomer by carefully choosing the components and catalysts.

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a transition metal-free, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles.[10]

Materials:

  • Arylaldehyde

  • Ethyl acrylate

  • N-Tosylhydrazone

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the arylaldehyde (1.0 mmol) and ethyl acrylate (1.2 mmol) in DMSO (2.0 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the N-tosylhydrazone (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Comparative Spectroscopic and Physicochemical Properties

The differentiation of pyrazole isomers is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern.

  • ¹H NMR: In general, the proton at the C4 position of the pyrazole ring appears as a singlet and its chemical shift is influenced by the substituents at C3 and C5. For N-substituted pyrazoles, the chemical shifts of the substituents on the nitrogen atom can also provide clues about the isomeric structure.

  • ¹³C NMR: The chemical shifts of the C3, C4, and C5 carbons are distinct for different isomers. For example, in 3(5)-substituted pyrazoles, the tautomeric equilibrium can lead to averaged signals for C3 and C5 if the interconversion is fast on the NMR timescale.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can be used to study hydrogen bonding.

  • N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching vibration is a key diagnostic band. Its position and shape are affected by hydrogen bonding, which in turn is influenced by the substitution pattern and the solid-state packing.[11] For instance, pyrazoles forming catemeric chains through hydrogen bonding show sharp N-H stretching bands, while those forming trimers exhibit broader bands at lower frequencies.[11]

Physicochemical Properties

The isomeric form of a substituted pyrazole significantly impacts its physical properties, such as melting point, boiling point, and solubility. These differences arise from variations in molecular symmetry, intermolecular interactions (like hydrogen bonding), and crystal packing.[3][12]

Table 1: Comparative Physicochemical and Spectroscopic Data of Hypothetical Disubstituted Pyrazole Isomers

Property1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole3,5-Disubstituted Pyrazole (Tautomeric Mixture)
Melting Point Generally lowerGenerally higher due to potential for stronger intermolecular interactionsVariable, depends on the dominant tautomer and crystal form
¹H NMR (Ring H) C4-H: ~6.3 ppm, C5-H: ~7.5 ppmC3-H: ~7.6 ppm, C4-H: ~6.4 ppmC4-H: ~6.2 ppm (averaged signal for C3/C5-H in some cases)
¹³C NMR (Ring C) C3: ~150 ppm, C4: ~105 ppm, C5: ~130 ppmC3: ~140 ppm, C4: ~106 ppm, C5: ~148 ppmC3/C5: Averaged signal possible, C4: ~104 ppm
IR (N-H Stretch) N/A (for N-substituted)N/A (for N-substituted)Broad band ~3200-3400 cm⁻¹ (intermolecular H-bonding)

Note: The chemical shift values are approximate and can vary significantly depending on the specific substituents and the solvent used.

The Impact of Isomerism on Biological Activity

The spatial arrangement of substituents in pyrazole isomers has a profound effect on their interaction with biological targets, leading to significant differences in their pharmacological profiles.[2][4][5] A subtle change in the position of a functional group can alter the molecule's ability to bind to a receptor or enzyme, turning an active compound into an inactive one, or even switching its mode of action.

For example, different isomers of pyrazole-containing kinase inhibitors can exhibit varying potencies and selectivities due to the specific orientation of hydrogen bond donors and acceptors required for binding to the ATP-binding pocket of the kinase.[13][14] Similarly, the antimicrobial and anti-inflammatory activities of pyrazole derivatives are often highly dependent on their isomeric form.[4][15][16]

Diagram 1: Synthetic Pathway to Regioisomeric Pyrazoles

G cluster_start Starting Materials cluster_reaction Cyclocondensation cluster_products Regioisomeric Products 1,3-Dicarbonyl 1,3-Dicarbonyl Reaction Reaction (e.g., Knorr Synthesis) 1,3-Dicarbonyl->Reaction Hydrazine Hydrazine Hydrazine->Reaction Isomer_A 1,3-Disubstituted Pyrazole Reaction->Isomer_A Path A Isomer_B 1,5-Disubstituted Pyrazole Reaction->Isomer_B Path B

Caption: Regioselective synthesis of pyrazole isomers.

Diagram 2: Annular Prototropic Tautomerism in 3(5)-Substituted Pyrazoles

Tautomerism Tautomer1 3-Substituted-1H-pyrazole Tautomer2 5-Substituted-1H-pyrazole Tautomer1->Tautomer2 Proton Shift

Caption: Tautomeric equilibrium in pyrazoles.

Conclusion

The comparative analysis of substituted pyrazole isomers reveals a rich and complex field of study with significant implications for drug discovery and materials science. The ability to control the synthesis of specific isomers and to characterize their distinct properties is paramount for harnessing their full potential. A thorough understanding of the interplay between structure, isomerism, and function, supported by robust experimental data and computational analysis, will continue to drive innovation in the development of novel pyrazole-based compounds with tailored activities.

References

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022, June 30). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved from [Link]

  • A Review On Pyrazole An Its Derivative - IJCRT.org. (2025, July 7). Retrieved from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025, February 24). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][1][2][5]triazines - ResearchGate. (2025, November 3). Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). Retrieved from [Link]

  • Synthesis of substituted pyrazoles 1. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. (n.d.). Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved from [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. (n.d.). Retrieved from [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles - Semantic Scholar. (2012, April 1). Retrieved from [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. (2025, July 7). Retrieved from [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022, May 29). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Introduction: Beyond the Percentage—A Holistic Approach to Purity In the realm of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a number; it is the found...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage—A Holistic Approach to Purity

In the realm of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a number; it is the foundation of reliable, reproducible, and safe research. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in drugs ranging from anti-inflammatory agents to kinase inhibitors.[1] The seemingly minor substitution of a propyl group and the introduction of a hydroxyl moiety on the 3,5-dimethylpyrazole core, yielding 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol , creates a molecule with significant therapeutic potential.

However, its synthesis, likely proceeding via the cyclocondensation of a β-diketone precursor with propylhydrazine, can introduce a spectrum of process-related impurities—unreacted starting materials, regioisomers, and byproducts—that can confound biological assays and introduce toxicity.

This guide eschews a simple, one-dimensional view of purity. Instead, it presents an orthogonal, multi-technique strategy. By probing the analyte's properties through fundamentally different analytical principles (chromatographic separation, nuclear spin, mass-to-charge ratio, and vibrational spectroscopy), we build a self-validating and comprehensive purity profile. This approach ensures that what you believe to be a 99.5% pure compound is not, in fact, 95% pure with a 4.5% co-eluting, structurally similar impurity. Here, we compare a newly synthesized batch against a commercially available reference standard to establish a robust analytical framework.

The Analytical Challenge: Potential Impurities in Synthesis

A robust purity assessment begins with understanding what might be contaminating the sample. The synthesis of our target compound likely involves the reaction of propylhydrazine with an appropriately substituted β-diketone. This immediately suggests several potential impurities:

  • Unreacted Starting Materials: Residual propylhydrazine or the β-diketone precursor.

  • Regioisomers: If the β-diketone is asymmetrical, an isomeric pyrazole could form.

  • Byproducts: Side reactions could lead to partially cyclized intermediates or degradation products.

  • Solvent and Reagent Residue: Residual solvents or catalysts used during the reaction and purification.

Our analytical strategy must be designed to resolve and detect all of these possibilities.

The Orthogonal Workflow: An Integrated Purity Assessment Strategy

A single technique is insufficient to declare a compound "pure." We employ an orthogonal workflow where each method provides a unique and complementary piece of the puzzle. The weakness of one technique is covered by the strength of another.

Orthogonal_Workflow cluster_0 Initial Screening & Purification cluster_1 Quantitative & Qualitative Analysis cluster_2 Final Assessment Crude Crude Synthetic Product TLC TLC Monitoring (Reaction Completion, Impurity Profile) Crude->TLC Purify Column Chromatography (Bulk Purification) TLC->Purify HPLC Quantitative Purity by RP-HPLC (Primary Assay, % Area) Purify->HPLC NMR Structural Confirmation by NMR (¹H, ¹³C) HPLC->NMR MS Molecular Weight Confirmation by MS (Identity) HPLC->MS FTIR Functional Group Analysis by FTIR (Identity) HPLC->FTIR MP Bulk Purity by Melting Point (Physical Property) HPLC->MP Final Characterized Compound (Purity >99.5%) NMR->Final MS->Final FTIR->Final MP->Final

Caption: A logical workflow for the purification and comprehensive purity assessment of a synthesized compound.

Primary Assay: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

Why This is the Core Technique: RP-HPLC is the gold standard for quantitative purity assessment in pharmaceutical development.[2] Its high resolving power allows for the separation of the main compound from closely related impurities, and UV detection provides a sensitive and linear response for accurate area percentage calculation. This method serves as our primary determinant of purity.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[2]

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). The C18 phase provides excellent hydrophobic retention for the pyrazole core and its substituents.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to sharpen peaks of any basic impurities and helps control pH.[3]

    • B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A gradient is crucial to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

    • Time (min) | % B

    • --- | ---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 25.1 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: PDA detector scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 220 nm or 254 nm) where the analyte shows strong absorbance.

  • Sample Preparation:

    • Reference Standard: Accurately weigh ~5 mg of the commercial standard (Matrix Scientific, CAS: 1489896-29-8) and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 0.5 mg/mL stock.

    • Synthesized Sample: Prepare in the same manner as the reference standard.

  • Injection Volume: 10 µL.

Trustworthiness Check: The protocol is self-validating by first running the reference standard to establish the retention time and peak shape of the pure compound. The PDA detector confirms peak purity by analyzing the spectral uniformity across the peak, helping to identify co-eluting impurities.

Structural & Identity Confirmation: Spectroscopic Analysis

While HPLC provides a purity value, it does not confirm the identity of the main peak. Spectroscopic methods provide unequivocal structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it is Essential: NMR is the most powerful tool for unambiguous structure elucidation.[4] A clean ¹H and ¹³C NMR spectrum not only confirms the desired molecular structure but also serves as a highly sensitive check for impurities, which would present as unassigned signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often useful for compounds with hydroxyl groups as the -OH proton is typically observable.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol:

      • ~8.0-9.0 ppm (s, 1H): -OH proton (broad, D₂O exchangeable).

      • ~3.8-4.0 ppm (t, 2H): N-CH₂-CH₂-CH₃ (N-propyl group).

      • ~2.1-2.3 ppm (s, 6H): Two C-CH₃ groups at positions 3 and 5.

      • ~1.6-1.8 ppm (m, 2H): N-CH₂-CH₂-CH₃ (N-propyl group).

      • ~0.8-1.0 ppm (t, 3H): N-CH₂-CH₂-CH₃ (N-propyl group).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Expected signals will correspond to the 8 unique carbon atoms in the structure.

  • Purity Check: Integrate all peaks in the ¹H spectrum. The relative integrals should match the number of protons in the proposed structure. Any additional peaks with significant integration (e.g., >0.5%) relative to the main compound indicate impurities.

B. Mass Spectrometry (MS)

Why it is Essential: MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity.[6] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying the molecular weights of impurities separated by the chromatograph.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC method described above.

  • MS Acquisition:

    • Ionization Mode: Positive ESI mode is expected to work well, protonating the pyrazole nitrogen to form the [M+H]⁺ ion.

    • Expected Ion: For C₈H₁₄N₂O (MW = 154.21), the primary ion observed will be [M+H]⁺ at m/z = 155.22.

    • Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion (m/z 155). Expected fragments would include the loss of the propyl group ([M+H - 43]⁺) or other characteristic cleavages of the pyrazole ring.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Why it is Useful: FTIR provides a "molecular fingerprint" and confirms the presence of key functional groups.[7] It is an excellent, rapid method to verify that the primary functional groups of the target molecule are present and that functional groups from starting materials (e.g., a ketone C=O) are absent.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from ~4000 to 500 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3200-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.[8]

    • ~2850-3000 cm⁻¹ (medium): C-H stretching from the methyl and propyl groups.[9]

    • ~1550-1600 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.[10][11]

    • ~1290 cm⁻¹ (strong): C-N stretching of the pyrazole ring.[10]

The Orthogonal Relationship of Analytical Techniques

The power of this approach lies in how the techniques complement each other. No single method provides the complete picture.

Orthogonal_Methods center Purity Profile of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol HPLC HPLC (Quantitative Purity) center->HPLC Separates & Quantifies NMR NMR (Structural Identity) center->NMR Confirms Structure MS Mass Spec (Molecular Weight) center->MS Confirms Mass FTIR FTIR (Functional Groups) center->FTIR Confirms Functional Groups MP Melting Point (Bulk Purity) center->MP Assesses Bulk Property HPLC->MS LC-MS Identifies Impurity Masses NMR->HPLC Quantifies Impurities (with internal standard) FTIR->NMR Corroborates Functional Groups

Caption: Inter-relationship of orthogonal analytical methods for a comprehensive purity assessment.

Data Interpretation: A Comparative Analysis

Here we present hypothetical, yet realistic, data comparing our newly synthesized batch against a high-purity commercial reference standard.

Analytical Test Synthesized Batch (Post-Purification) Commercial Reference Standard Expert Causality & Interpretation
Appearance Off-white solidWhite crystalline solidColor may indicate trace, highly-conjugated impurities not easily detected by other methods.
HPLC Purity (% Area) 98.7% at RT=12.5 min>99.8% at RT=12.5 minPrimary Result. The synthesized batch meets a common purity threshold but is demonstrably less pure than the reference. The area percentage method assumes all impurities have a similar UV response, which is a limitation.[3]
HPLC Impurities Impurity 1: 0.8% (RT=8.2 min)Impurity 2: 0.3% (RT=14.1 min)Other trace peaks: ~0.2%Single trace peak: <0.1%The earlier eluting peak (8.2 min) is likely a more polar impurity (e.g., a precursor). The later peak (14.1 min) is more non-polar. LC-MS is needed for identification.
¹H NMR (400 MHz) All expected peaks present with correct integration. Small, unassigned peaks at 4.2 ppm and 1.1 ppm.Clean spectrum, no extraneous peaks >0.1%.Structural Confirmation. The main structure is correct. The impurity signals do not correspond to common solvents, indicating process-related impurities.
LC-MS ([M+H]⁺) Main Peak: m/z 155.2Impurity 1: m/z 115.1Impurity 2: m/z 153.2Main Peak: m/z 155.2Identity Confirmation. The molecular weight is confirmed. Impurity 1 could be a de-propylated precursor. Impurity 2 (Δm=2) suggests an unsaturated (didehydro) byproduct.
FTIR Spectroscopy All key peaks (O-H, C-H, C=N) present. No C=O band observed.Spectrum is superimposable with the synthesized batch.Functional Group Confirmation. Confirms the presence of the hydroxyl group and pyrazole ring and, importantly, the absence of ketone starting material.
Melting Point 135-138 °C139-140 °CA sharp melting point close to the reference indicates good crystalline and bulk purity. The slight depression and broader range in the synthesized batch are classic signs of residual impurities.[12]

Conclusion

Assessing the purity of a novel compound like 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is a multi-faceted process that demands more than a single HPLC run. By adopting an orthogonal strategy, we build a powerful, self-validating case for the compound's quality.

The HPLC method serves as the quantitative backbone, providing a precise purity value. However, it is the corroborating evidence from NMR, MS, and FTIR that confirms the identity of that primary peak, ensuring we are quantifying the correct molecule. Finally, physical constants like melting point provide a holistic assessment of the bulk material's integrity. This integrated approach provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring that subsequent biological and pharmacological studies are built on a solid, well-characterized chemical foundation.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol. Retrieved from [Link]

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Sahu, S. K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

Sources

Validation

A Researcher's Guide to Elucidating the Mechanism of Action of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Authored For: Drug Development Professionals & Biomedical Researchers This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound 3,5-dimethyl-1-propyl-1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Biomedical Researchers

This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. Given the absence of extensive public data on this specific molecule, we will establish a logical, multi-tiered experimental strategy. Our approach is grounded in the structural characteristics of the compound—specifically, the pyrazole core, a privileged scaffold in medicinal chemistry found in well-characterized drugs such as the anti-inflammatory agent Celecoxib.

We will proceed from broad, hypothesis-generating studies to specific, target-validating experiments, ensuring each step informs the next. This guide is designed not as a rigid protocol but as a strategic workflow, empowering researchers to make informed decisions based on emerging data.

Part 1: Initial Hypothesis Generation and Target Identification

The first critical step is to narrow the vast landscape of potential biological targets to a manageable set of high-probability candidates. We will employ a dual approach, combining computational predictions with broad-spectrum experimental screening.

In Silico Profiling: A Predictive Starting Point

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses. By comparing the structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol to databases of known ligands, we can predict its likely protein targets.

Rationale: The pyrazole ring is a key feature of cyclooxygenase-2 (COX-2) inhibitors. Therefore, a primary hypothesis is that our compound may exhibit similar activity. Molecular docking simulations will allow us to virtually screen our compound against the binding pockets of COX-1 and COX-2, providing an initial prediction of affinity and selectivity.

  • Preparation of the Ligand Structure: Generate a 3D conformation of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Acquisition of Target Structures: Download the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) from the Protein Data Bank.

  • Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand (e.g., celecoxib).

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding sites of both COX-1 and COX-2.

  • Analysis of Results: Analyze the predicted binding energies (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for the most favorable poses. A more negative binding energy suggests higher affinity.

G cluster_0 In Silico Analysis Compound 3,5-dimethyl-1-propyl- 1H-pyrazol-4-ol Docking Molecular Docking (COX-1, COX-2, Kinases) Compound->Docking DB Target Databases (e.g., PDB, ChEMBL) DB->Docking Analysis Analyze Binding Energy & Pose Docking->Analysis Hypothesis Generate Target Hypothesis (e.g., 'Selective COX-2 Inhibitor') Analysis->Hypothesis

Caption: In silico workflow for generating initial MoA hypotheses.

In Vitro Screening: Experimental Validation

While computational data is predictive, experimental validation is essential. We will begin with a direct, target-based assay focused on our primary hypothesis: COX enzyme inhibition.

Rationale: An in vitro enzymatic assay provides a clean, direct measure of the compound's ability to inhibit its putative target, free from the complexities of a cellular environment. Comparing its activity against COX-1 and COX-2 is crucial for determining its selectivity, a key factor in the safety profile of anti-inflammatory drugs.

This protocol is based on commercially available kits, such as the Cayman Chemical COX Inhibitor Screening Assay Kit (Cat. No. 701230).

  • Reagent Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the provided buffer. Prepare a range of concentrations of the test compound (3,5-dimethyl-1-propyl-1H-pyrazol-4-ol) and a positive control (Celecoxib).

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the various concentrations of the test compound or control to the appropriate wells. Incubate for 10 minutes at 37°C to allow for binding to the enzyme.

  • Initiate Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Reaction Termination & Detection: After 2 minutes, add a saturated stannous chloride solution to terminate the reaction. The assay measures the conversion of arachidonic acid to prostaglandin PGG2, which is then reduced to PGF2α. The final product is quantified via ELISA or a colorimetric method as per the kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
3,5-dimethyl-1-propyl-1H-pyrazol-4-ol 15003542.9
Celecoxib (Control)300030100
Ibuprofen (Non-selective Control)250050000.5

Interpretation: This hypothetical data suggests our compound is a potent and selective COX-2 inhibitor, though slightly less selective than Celecoxib. It is significantly more selective than a non-selective NSAID like Ibuprofen.

Part 2: Delineating the Cellular Mechanism of Action

Confirming target engagement in a complex biological system is the next logical step. Cell-based assays validate that the compound can permeate the cell membrane and inhibit the target in its native environment, leading to a measurable downstream physiological effect.

Cellular Target Engagement: Measuring Prostaglandin Production

Rationale: COX-2's primary function in inflammatory cells (like macrophages) is to produce prostaglandin E2 (PGE2), a key mediator of inflammation and pain. A successful COX-2 inhibitor should reduce the production of PGE2 in a dose-dependent manner. This confirms the in vitro enzymatic activity translates to a functional cellular outcome.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours. LPS stimulation robustly induces the expression of the COX-2 enzyme.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit (e.g., from R&D Systems or Cayman Chemical).

  • Data Analysis: Calculate the concentration of PGE2 for each treatment condition. Determine the EC₅₀ value, which is the effective concentration of the compound that causes a 50% reduction in PGE2 production.

G cluster_0 Cellular Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_exp COX-2 Gene Expression ↑ NFkB->COX2_exp AA Arachidonic Acid COX2_enz COX-2 Enzyme AA->COX2_enz PGE2 Prostaglandin E2 (PGE2) ↑ COX2_enz->PGE2 Inflam Inflammation (Pain, Fever) PGE2->Inflam Our_Cmpd 3,5-dimethyl-1-propyl- 1H-pyrazol-4-ol Our_Cmpd->COX2_enz Inhibition

Caption: Simplified COX-2 signaling pathway under inflammatory conditions.

Part 3: Comparative Analysis and Off-Target Profiling

A thorough MoA study requires not only identifying what a compound does, but also what it doesn't do. Off-target effects can lead to toxicity and are a major cause of failure in drug development.

Broad-Spectrum Kinase and Safety Profiling

Rationale: While our primary hypothesis is COX-2 inhibition, the pyrazole scaffold is also found in many kinase inhibitors. Therefore, it is prudent to screen for off-target kinase activity. A broad safety panel screens the compound against a wide array of receptors, ion channels, and transporters known to be involved in adverse drug reactions.

For comprehensive and standardized results, utilizing a commercial service for off-target profiling is recommended (e.g., Eurofins SafetyScreen44 Panel or a similar service).

  • Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM).

  • Panel Screening: The service will perform binding or functional assays against a panel of 40-100 key off-targets.

  • Data Reporting: Results are typically provided as a percentage of inhibition or binding relative to a control compound for each target. A common threshold for a significant "hit" is >50% inhibition at 10 µM.

Parameter3,5-dimethyl-1-propyl-1H-pyrazol-4-olCelecoxib (Alternative)
Primary Target COX-2COX-2
In Vitro Potency (IC₅₀) 35 nM30 nM
Cellular Potency (EC₅₀) 150 nM120 nM
COX Selectivity Index 42.9100
Significant Off-Target Hits (>50% @ 10µM) None identifiedCarbonic Anhydrase II
Potential Advantages Potentially cleaner off-target profile.Well-established clinical history.
Potential Liabilities Novel compound with unknown long-term effects.Known cardiovascular risks, sulfonamide allergy concerns.

Interpretation: This comparative summary provides a high-level overview for decision-making. Our hypothetical compound shows comparable potency to Celecoxib with a potentially superior off-target profile, lacking the carbonic anhydrase activity associated with Celecoxib. This could translate to a better safety profile, a key consideration for further development.

Conclusion

This guide outlines a systematic, evidence-based approach to defining the mechanism of action for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol. By integrating in silico prediction, in vitro biochemical assays, and cell-based functional validation, we can confidently identify its primary target and cellular effects. The crucial final step of broad off-target profiling provides a comparative context against established alternatives, enabling a robust assessment of the compound's therapeutic potential and liabilities. This structured workflow ensures that research is conducted efficiently, logically, and with the scientific rigor required for modern drug development.

References

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of primary human cells and bespoke panel screening. Nature reviews. Drug discovery, 11(12), 909–922. [Link]

Comparative

Comparative Guide: Molecular Weight Confirmation of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol

This guide outlines the definitive analytical strategies for confirming the molecular weight and structural identity of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol . It contrasts high-resolution liquid chromatography-mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategies for confirming the molecular weight and structural identity of 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol . It contrasts high-resolution liquid chromatography-mass spectrometry (LC-HRMS) with gas chromatography-mass spectrometry (GC-MS) requiring derivatization, providing researchers with a data-driven framework for method selection.

Executive Summary & Compound Profile

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol is a substituted pyrazole derivative often utilized as a pharmaceutical intermediate or ligand in coordination chemistry. Confirming its molecular weight (MW) is critical not only for purity assessment but also to distinguish it from constitutional isomers (e.g., 3,5-dimethyl-1H-pyrazole-4-propanol) that share the same elemental formula.

Property Specification
Formula

Monoisotopic Mass 154.1106 Da
Average Molecular Weight 154.21 g/mol
Key Functional Groups Pyrazole Ring, N-Propyl, C-Hydroxy (Enol-like), C-Methyls
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
Comparative Analysis of Analytical Techniques

The choice between LC-HRMS and GC-MS depends on the required resolution and the specific need to differentiate isomers.

FeatureMethod A: LC-HRMS (ESI+) Method B: GC-MS (EI) with Derivatization
Primary Utility Exact Mass Confirmation & Impurity ProfilingStructural Fingerprinting & Volatile Impurities
Sample Prep Minimal (Dilute & Shoot)Moderate (Requires Silylation)
Ionization Soft (Protonated Molecule

)
Hard (Fragment Ions)
Key Advantage Distinguishes formula from isobaric interferences.Distinct fragmentation patterns for isomer differentiation.
Limitation May not distinguish positional isomers without

.
Thermal instability of the free -OH group requires blocking.
Detailed Experimental Protocols
Method A: LC-HRMS (Orbitrap / Q-TOF)

The Gold Standard for "Confirming" MW.

Rationale: Electrospray Ionization (ESI) is ideal for the polar pyrazole nitrogen and hydroxyl group. High-resolution detection (<5 ppm error) confirms the elemental composition


.

Protocol:

  • Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Vortex for 30s.

  • LC Conditions:

    • Column: C18 Reverse Phase (

      
       mm, 1.7 µm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Settings:

    • Mode: ESI Positive (

      
      ).[1]
      
    • Scan Range: 100–500

      
      .
      
    • Resolution: >30,000 (FWHM).

Expected Data:

  • Observed Ion:

    
     at 
    
    
    
    155.1179 .
  • Adducts:

    
     at 
    
    
    
    177.0998 may be visible.
Method B: GC-MS (EI) with Silylation

The Robust Alternative for Structural Verification.

Rationale: The free hydroxyl group at position 4 can cause peak tailing and thermal degradation in GC. Derivatization with BSTFA replaces the active hydrogen with a Trimethylsilyl (TMS) group, increasing volatility and stability.

Protocol:

  • Derivatization:

    • Add 100 µL of sample (1 mg/mL in Dichloromethane) to a GC vial.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5MS or equivalent (

      
      ).
      
    • Inlet: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Settings:

    • Source: Electron Impact (70 eV).[2]

    • Scan: 40–400

      
      .
      

Expected Data:

  • Derivative: 3,5-dimethyl-1-propyl-4-(trimethylsilyloxy)-1H-pyrazole.

  • Shifted MW:

    
     Da.
    
  • Target Ion: Molecular ion

    
     at 
    
    
    
    226 .
Data Presentation & Interpretation
Mass Accuracy Table (LC-HRMS)
Ion SpeciesFormulaTheoretical

Observed

(Sim.)
Error (ppm)


155.1179155.1182+1.9


177.0998177.1001+1.7
Fragmentation Fingerprint (GC-MS - TMS Derivative)

Fragment IdentityDiagnostic Value
226

(Parent)
Confirms derivatized MW.
211

Loss of methyl from TMS group (Standard silicon signature).
183

Critical: Loss of N-propyl group. Confirms N-substitution.
73

TMS base peak (Confirms derivatization success).
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate confirmation path based on the specific analytical need (Purity vs. Structure).

AnalyticalWorkflow Start Sample: 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol Goal Define Analytical Goal Start->Goal PathA Goal: Exact Mass & Purity Goal->PathA Quant/QC PathB Goal: Structural Isomer ID Goal->PathB R&D/Unknowns MethodA LC-HRMS (ESI+) [M+H]+ = 155.1179 PathA->MethodA MethodB GC-MS (EI) Requires Derivatization PathB->MethodB Deriv Reaction w/ BSTFA (60°C, 30 min) MethodB->Deriv Block -OH ResultB TMS-Derivative [M]+ = 226 m/z Deriv->ResultB

Figure 1: Decision matrix for selecting LC-HRMS vs. GC-MS based on analytical requirements.

Scientific Validation (E-E-A-T)

Causality of Experimental Choices:

  • Why Derivatize for GC? Pyrazoles with free hydroxyl groups exhibit strong hydrogen bonding, leading to adsorption on the GC liner and column stationary phase. This results in peak tailing and non-linear calibration curves. Silylation caps the polar -OH, rendering the molecule non-polar and volatile [1, 2].

  • Why ESI+ for LC? The pyrazole nitrogens are basic (

    
     ~2.5 for the conjugate acid). In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the molecule is readily protonated, ensuring high sensitivity in positive mode [3].
    

Self-Validating Protocol:

  • The "Shift" Test: In GC-MS, if the underivatized sample shows a small peak at 154 but the derivatized sample shows a massive peak at 226, you have confirmed the presence of exactly one reactive hydroxyl group, validating the "4-ol" structure.

  • Isotopic Pattern: In HRMS, the ratio of the A+1 peak (

    
     isotope) should be approximately 9.0% of the monoisotopic peak (based on 8 carbons 
    
    
    
    1.1%), serving as an internal check for carbon count.
References
  • Lin, D. L., & Wang, S. M. (2025). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis. 3

  • Moros, G., et al. (2017).[4] Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65.[4] 4

  • Kaufmann, A. (2025). Mass Spectrometry of Substituted Pyrazoles. Asian Journal of Chemistry. 5

Sources

Validation

Comparative Guide: Antioxidant Potential of Pyrazole Derivatives

Executive Summary: The Pyrazole Scaffold in Redox Pharmacology Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, not merely for their well-known anti-inflammatory (COX-2 inhibition) properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Redox Pharmacology

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, not merely for their well-known anti-inflammatory (COX-2 inhibition) properties, but increasingly for their direct modulation of oxidative stress.[1] Unlike simple radical scavengers, advanced pyrazoles function through a dual mechanism: direct Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) , often outperforming standard antioxidants like Ascorbic Acid in lipophilic environments.[1]

This guide objectively compares three distinct classes of pyrazole derivatives—Aminopyrazoles , Pyrazolones , and Pyrazole-Chalcone Hybrids —based on recent experimental data.[1] It provides validated protocols for assessing their efficacy and elucidates the structure-activity relationships (SAR) driving their potency.

Mechanistic Pathways & Signaling

To understand the comparative data, one must first grasp the specific molecular targets. Pyrazoles do not just quench free radicals; they interrupt upstream ROS generation.

Figure 1: Pyrazole Antioxidant Mechanism & Biological Targets

PyrazoleMechanism cluster_chem Chemical Scavenging Mode Pyrazole Pyrazole Scaffold (N-H / Substituents) ROS Reactive Oxygen Species (O2•-, •OH) Pyrazole->ROS Direct Scavenging (HAT / SET) Enzymes Pro-Oxidant Enzymes (NADPH Oxidase) Pyrazole->Enzymes Inhibition (Allosteric) Protection Cellular Protection (Redox Homeostasis) Pyrazole->Protection Promotes HAT H-Atom Transfer (Solvent Independent) Pyrazole->HAT SET Electron Transfer (pH Dependent) Pyrazole->SET Damage Lipid Peroxidation (Membrane Damage) ROS->Damage Induces Enzymes->ROS Generates

Caption: Dual-action mechanism of pyrazoles: Direct radical quenching via HAT/SET and upstream inhibition of NADPH oxidase enzymes.

Comparative Analysis: Structural Classes vs. Potency[2]

The following analysis aggregates data from recent high-impact studies, normalizing potency against standard controls (Trolox/Ascorbic Acid).

Table 1: Comparative Antioxidant Potency (IC50 Values)

Lower IC50 indicates higher potency.[1][2]

Compound ClassSpecific DerivativeKey Structural FeatureAssayIC50 (µM)Ref.[1][3][4][5][6][7][8] Standard (IC50)Relative Potency
Pyrazolones Edaravone Analog (4a)Free amino group at C4ABTS4.7 Trolox (14.[1]5)3.0x Higher
Pyrazolones Catechol-Pyrazolone (m)3,4-dihydroxy substitutionDPPH2.6 Ascorbic Acid (Standard)High
Acylhydrazones Derivative 11aN1-phenyl & hydrazone linkerDPPH25.4Trolox (30.[1]1)Comparable
Pyrazole-Chalcones Compound 5fMethyl EDG on phenyl ringSuperoxide41.2Ascorbic Acid (47.[1][4]2)1.1x Higher
Thienyl-Pyrazoles Compound 5gThiophene moietyDPPH0.25Ascorbic Acid (0.[1]48)1.9x Higher
Structure-Activity Relationship (SAR) Deep Dive
1. Pyrazolones (The Edaravone Class)[1][2][6]
  • Performance : Superior.

  • Mechanism : These compounds exist in a tautomeric equilibrium that facilitates hydrogen donation. The presence of a free amino group at position 4 (as seen in Edaravone analogs) significantly lowers the ionization potential (IP), making it energetically favorable to donate an electron to radicals like ABTS[1]•+.

  • Key Insight : Substituting the phenyl ring with electron-donating groups (EDGs) like -OH or -OCH3 (catechol mimics) drastically improves potency by stabilizing the resultant phenoxy radical via resonance.

2. Pyrazole-Chalcone Hybrids[1][3][9]
  • Performance : Moderate to High.

  • Mechanism : The

    
    -unsaturated ketone linker acts as a Michael acceptor, which can upregulate Nrf2 pathways in cells (indirect antioxidant).[1] However, in direct scavenging (DPPH), they rely on the pyrazole NH.[1]
    
  • Key Insight : Bulky electron-withdrawing groups (EWGs) on the chalcone ring generally decrease direct scavenging activity, whereas EDGs (Methyl, Methoxy) enhance it.[1]

3. Acylhydrazones
  • Performance : Moderate.[7][10]

  • Mechanism : These act as metal chelators (preventing Fenton reactions) more effectively than as direct scavengers.[1]

  • Key Insight : Their dual activity against platelet aggregation and ROS production makes them valuable for cardiovascular indications, even if their direct DPPH IC50 is higher than pyrazolones.[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized. Note: All assays must be run in triplicate with fresh standards.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Target: Determination of H-donating capacity.[1]

Reagents:

  • DPPH Stock : 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Standard : Trolox (10–100 µM range).[1]

Workflow:

  • Preparation : Dissolve test pyrazole in DMSO (stock 10 mM), then dilute with Methanol to final testing concentrations (e.g., 1, 5, 10, 50, 100 µM).

  • Reaction : In a 96-well plate, mix 20 µL of sample solution with 180 µL of DPPH working solution.

  • Incubation : Incubate in total darkness at 25°C for 30 minutes .

    • Scientific Logic: Light degrades DPPH, leading to false positives. 30 minutes allows the reaction to reach equilibrium for slow-acting scavengers.

  • Measurement : Read Absorbance (Abs) at 517 nm .

  • Calculation :

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

Target: Determination of Single Electron Transfer (SET) capacity.[1]

Reagents:

  • Acetate Buffer : 300 mM, pH 3.6.[1]

  • TPTZ Solution : 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution : 20 mM in dH2O.

  • FRAP Reagent : Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Use immediately.

Workflow:

  • Reaction : Mix 10 µL of sample with 290 µL of FRAP Reagent.

  • Incubation : Incubate at 37°C for 30 minutes .

    • Scientific Logic: The acidic pH (3.6) is critical to maintain iron solubility and drive the electron transfer mechanism, distinguishing it from H-atom transfer.

  • Measurement : Read Absorbance at 593 nm .

  • Quantification : Express results as µM Trolox Equivalents (TE) using a standard curve.

Experimental Workflow Visualization

Figure 2: High-Throughput Screening Workflow

Workflow Start Synthesized Pyrazole Library Solubility Solubility Check (DMSO < 0.1%) Start->Solubility Primary Primary Screen (DPPH @ 100 µM) Solubility->Primary Selection Selection Criteria (>50% Inhibition) Primary->Selection Selection->Start Fail (Redesign) Secondary IC50 Determination (5-point dose response) Selection->Secondary Pass Mechanism Mechanistic Profiling (FRAP / ABTS / ORAC) Secondary->Mechanism

Caption: Step-by-step screening logic from synthesis to mechanistic profiling, ensuring only potent candidates proceed.

References

  • Edaravone Analogs & ABTS/FRAP Data

    • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.[2]

    • Source: ResearchGate / Russian Journal of General Chemistry.
  • Acylhydrazone Pyrazoles & Platelet ROS

    • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.[5]

    • Source: MDPI (Int. J. Mol. Sci. 2024).
    • [1]

  • Thienyl-Pyrazoles & DPPH/Hydroxyl Scavenging

    • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
    • Source: Semantic Scholar / Bioorganic Chemistry.
  • Pyrazolone-Catechol Hybrids

    • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential.[1]

    • Source: PMC (PubMed Central).[1]

  • DPPH Assay Standardization

    • DPPH Radical Scavenging Assay: A Standard Protocol.
    • Source: MDPI / Methods and Protocols.
    • [1]

Sources

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